molecular formula C12H18 B043892 1,2,4-Triethylbenzene CAS No. 877-44-1

1,2,4-Triethylbenzene

Cat. No.: B043892
CAS No.: 877-44-1
M. Wt: 162.27 g/mol
InChI Key: WNLWIOJSURYFIB-UHFFFAOYSA-N
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Description

1,2,4-Triethylbenzene (CAS 877-44-1) is a high-purity aromatic hydrocarbon building block valued for its asymmetric structure and steric properties in advanced research. With a molecular formula of C₁₂H₁₈ and a molecular weight of 162.27 g/mol, it serves as a critical intermediate and scaffold in diverse scientific fields. Key Research Applications: Supramolecular Chemistry: Acts as a structural template to organize molecular-recognition elements. The steric-gearing effect of the triethylbenzene core directs binding motifs to the same face of the aromatic ring, potentially enhancing host-guest binding affinity. Organic Synthesis: Serves as a versatile precursor and intermediate in Friedel-Crafts alkylations and other synthetic routes for constructing complex organic compounds, including ethyl derivatives of indan and tetralin. Energetic Materials Research: The benzene derivative structure provides a foundational framework for developing novel functional energetic materials, with potential for high performance and thermal stability. Physicochemical Studies: Used as a model compound to investigate the properties and environmental fate of alkylated aromatic hydrocarbons, with relevance to industrial chemistry and environmental science. Physical & Chemical Properties: Appearance: Clear, colorless liquid Boiling Point: 220-222 °C Density: 0.872 g/mL at 25 °C Solubility: Soluble in non-polar organic solvents like hexane and heptane; insoluble in water. Important Note: This product is intended for non-human research applications only . It is not designated for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-triethylbenzene
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InChI

InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNLWIOJSURYFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9075034
Record name 1,2,4-Triethylbenzene
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Molecular Weight

162.27 g/mol
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CAS No.

877-44-1
Record name 1,2,4-Triethylbenzene
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Record name 1,2,4-Triethylbenzene
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Record name 1,2,4-Triethylbenzene
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Record name 1,2,4-triethylbenzene
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Record name 1,2,4-TRIETHYLBENZENE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,4-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,4-triethylbenzene, a significant aromatic hydrocarbon. The document details its structural characteristics, physicochemical data, and spectral information. Furthermore, it outlines key chemical reactions, including its synthesis and subsequent transformations, supported by generalized experimental protocols. Visual diagrams generated using DOT language are provided to illustrate reaction pathways and experimental workflows, offering a valuable resource for professionals in organic synthesis, materials science, and drug development.

Introduction

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three ethyl groups at the 1, 2, and 4 positions.[1][2][3][4][5] As a member of the alkylbenzene family, its physical and chemical behaviors are dictated by the interplay between the aromatic core and the activating, ortho-, para-directing ethyl substituents. This guide aims to consolidate the available data on this compound, presenting it in a structured and accessible format for researchers and professionals.

Physical and Chemical Properties

The physical state of this compound at room temperature is a colorless liquid with a characteristic sweet odor.[6] It is a flammable compound and is nearly insoluble in water but demonstrates good solubility in nonpolar organic solvents such as hexane (B92381) and heptane.[6] This solubility profile is a direct consequence of its predominantly nonpolar hydrocarbon structure.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈[4][5][7]
Molecular Weight 162.27 g/mol [4][7]
CAS Number 877-44-1[2][3][4][5][7]
Appearance Colorless liquid[6]
Odor Sweet, aromatic[6]
Density 0.872 g/mL at 25 °C
Boiling Point 218-222 °C[2][5]
Melting Point -78 °C
Flash Point 81 °C (177.8 °F)
Refractive Index (n²⁰/D) 1.501
Vapor Pressure 0.2 mmHg at 25 °C
Solubility in Water Insoluble[6]
Solubility in Organic Solvents Soluble in nonpolar solvents (e.g., hexane, heptane)
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopic DataKey FeaturesSource(s)
¹H NMR Signals corresponding to aromatic protons and the ethyl groups (quartet for -CH₂- and triplet for -CH₃).[7][8]
¹³C NMR Resonances for the aromatic carbons (substituted and unsubstituted) and the aliphatic carbons of the ethyl groups.[8]
Infrared (IR) Spectroscopy C-H stretching for aromatic and aliphatic groups, C=C stretching of the aromatic ring, and out-of-plane bending bands indicative of the 1,2,4-substitution pattern.[3][7][9][10][11][12][13]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 162, with characteristic fragmentation patterns involving the loss of methyl (M-15) and ethyl (M-29) groups.[5][7][14]

Chemical Synthesis and Reactivity

Synthesis via Friedel-Crafts Alkylation

This compound is typically synthesized via the Friedel-Crafts alkylation of benzene or a partially ethylated benzene derivative. The reaction involves the electrophilic substitution of the aromatic ring with an ethyl group, usually from an ethyl halide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[15]

  • Materials: Benzene (or diethylbenzene), ethyl bromide (or ethene), anhydrous aluminum chloride (catalyst), hydrochloric acid (for ethene activation), ice, water, diethyl ether, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aromatic substrate (e.g., diethylbenzene) and a suitable solvent if necessary.

    • Cool the flask in an ice bath.

    • Slowly add anhydrous aluminum chloride to the cooled and stirred reaction mixture.

    • Add the ethylating agent (e.g., ethyl bromide) dropwise from the dropping funnel, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding ice-cold water to decompose the catalyst.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

G cluster_reactants Reactants cluster_workup Workup Diethylbenzene Diethylbenzene Reaction_Vessel Reaction Vessel (Low Temperature) Diethylbenzene->Reaction_Vessel Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Reaction_Vessel AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Vessel Quenching Quenching (Ice Water) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Fig. 1: Experimental workflow for the synthesis of this compound.
Electrophilic Aromatic Substitution

The ethyl groups on the benzene ring are activating and ortho-, para-directing. In this compound, the positions for further electrophilic substitution are C3, C5, and C6. Steric hindrance from the existing ethyl groups will influence the regioselectivity of incoming electrophiles. The C5 position is generally the most sterically accessible and electronically favorable for substitution.

G Start This compound Intermediate Arenium Ion Intermediate (Resonance Stabilized) Start->Intermediate + E⁺ Product Substituted This compound Intermediate->Product - H⁺ Electrophile_Generation Generation of Electrophile (E⁺) Proton_Loss Loss of H⁺

References

A Technical Guide to the Molecular Structure and Properties of 1,2,4-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectral characteristics of 1,2,4-triethylbenzene. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, outlines detailed experimental protocols for its synthesis, and presents critical information regarding its applications and safe handling. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and procedural workflows, ensuring clarity and ease of understanding for technical audiences.

Introduction

This compound is an aromatic hydrocarbon comprising a benzene (B151609) ring substituted with three ethyl groups at the 1, 2, and 4 positions.[1] It is a colorless liquid at room temperature with a characteristic sweet, aromatic odor.[1] Primarily, it serves as a solvent and a valuable intermediate in the synthesis of other organic compounds.[1] Its molecular structure lends it to applications in materials science and as a precursor for synthesizing derivatives of indan (B1671822) and tetralin, which can be used as biological markers in fossil fuels.[1][2] This guide details the fundamental molecular and chemical aspects of this compound.

Molecular Structure and Identification

The structure of this compound is defined by the arrangement of three ethyl substituents on the benzene core. This asymmetric substitution pattern influences its chemical and physical properties.

graph "Molecular_Structure_of_1_2_4_Triethylbenzene" {
  layout=neato;
  node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial"];

// Benzene Ring C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4"]; C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4"];

// Edges for the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Ethyl group at C1 C1_CH2 [label="CH₂", pos="0,2!", fillcolor="#FFFFFF"]; C1_CH3 [label="CH₃", pos="0,3!", fillcolor="#FFFFFF"]; C1 -- C1_CH2 [color="#34A853"]; C1_CH2 -- C1_CH3 [color="#34A853"];

// Ethyl group at C2 C2_CH2 [label="CH₂", pos="-1.73,1!", fillcolor="#FFFFFF"]; C2_CH3 [label="CH₃", pos="-2.6,-0.5!", fillcolor="#FFFFFF"]; C2 -- C2_CH2 [color="#EA4335"]; C2_CH2 -- C2_CH3 [color="#EA4335"];

// Ethyl group at C4 C4_CH2 [label="CH₂", pos="0,-2!", fillcolor="#FFFFFF"]; C4_CH3 [label="CH₃", pos="0,-3!", fillcolor="#FFFFFF"]; C4 -- C4_CH2 [color="#4285F4"]; C4_CH2 -- C4_CH3 [color="#4285F4"]; }

Caption: Workflow for the synthesis of triethylbenzene (B13742051) via disproportionation.

Experimental Protocol: Synthesis of Triethylbenzene via Disproportionation This protocol is adapted from a patented method for synthesizing triethylbenzene isomers.

  • 1. Materials and Equipment:

    • Mixture of ethylbenzene (B125841) and diethylbenzene (at least 20 wt.% diethylbenzene).

    • Chloroaluminium-based catalytic complex.

    • Jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe.

    • Separatory funnel.

    • Rectification column.

  • 2. Procedure:

    • Charge the reactor with the mixture of ethylbenzene and diethylbenzene.

    • Introduce the chloroaluminium catalytic complex into the reactor. The concentration of the complex should be approximately 5 wt.% of the reactant mixture.

    • Heat the reaction mixture to 120°C while stirring and maintain this temperature for a contact time of 15 minutes to facilitate the disproportionation reaction.

    • After the reaction period, cool the reaction mass to a temperature between 30-50°C.

    • Allow the mixture to age at this temperature for 20-40 minutes with continued stirring. This step can help improve the isomer distribution.

  • 3. Work-up and Purification:

    • Transfer the cooled reaction mass to a separatory funnel. The catalyst will form a separate, denser layer (sludge).

    • Carefully remove the catalyst sludge.

    • Wash the organic layer sequentially with water and a mild alkaline solution to neutralize and remove any remaining catalyst residue.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

    • Subject the crude product to rectification (fractional distillation) to separate the components. Benzene, ethylbenzene, and diethylbenzene are sequentially isolated, yielding the triethylbenzene fraction.

Applications in Research and Industry

This compound is a compound with niche but important applications:

  • Chemical Intermediate: It is a precursor for the synthesis of more complex molecules, including ethyl derivatives of indan and tetralin.[1][2]

  • Solvent: Due to its aromatic nature and liquid state over a wide range of temperatures, it can be used as a high-boiling-point solvent in specific organic reactions.[1]

  • Materials Science: It is studied for its potential use in the formulation of high-performance polymers and resins.[1]

  • Natural Occurrence: The compound has been identified in certain natural products, such as the mango (Mangifera indica).[3]

Safety and Handling

This compound is a flammable liquid and poses several health hazards. Proper safety protocols are mandatory for its handling and storage.

Table 4: Safety and Hazard Information for this compound | Hazard Category | Description | Precautionary Measures | Reference(s) | | :--- | :--- | :--- | :--- | | Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. |[3][4] | | Health Hazards | Harmful if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid breathing vapors. Use only in well-ventilated areas. Wear protective gloves, clothing, and eye/face protection. |[4] | | Environmental | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |[4] | | Storage | Store in a well-ventilated place. Keep container tightly closed. Keep cool. | Store locked up. Ground/bond container and receiving equipment. |[3] |

Spill_Response_Workflow Spill Spill Occurs Eliminate Eliminate Ignition Sources (No smoking, sparks, flames) Spill->Eliminate Ventilate Ensure Adequate Ventilation Spill->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Eliminate->PPE Ventilate->PPE Contain Contain Spill (Use dry earth, sand, or non-combustible absorbent) PPE->Contain Collect Collect Material (Use non-sparking tools) Contain->Collect Dispose Place in appropriate sealed containers for disposal Collect->Dispose Decontaminate Decontaminate Area & Wash Hands Dispose->Decontaminate

Caption: Logical workflow for responding to a this compound spill.

References

Solubility of 1,2,4-Triethylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4-triethylbenzene, a key aromatic hydrocarbon intermediate. An understanding of its solubility is crucial for applications in chemical synthesis, formulation development, and purification processes. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

This compound is a nonpolar aromatic hydrocarbon.[1][2] Its molecular structure, characterized by a benzene (B151609) ring substituted with three ethyl groups, dictates its solubility behavior.[1][2] The fundamental principle of "like dissolves like" is paramount in predicting its solubility. Consequently, this compound is expected to be readily soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents.[1]

Quantitative Solubility Data

A comprehensive review of scientific literature reveals a scarcity of specific quantitative solubility data for this compound across a wide range of organic solvents. However, the following data point has been reported:

SolventTemperature (°C)Solubility (g/L)
Ethanol (B145695)25437.86[3]

It is important to note that while ethanol is a polar solvent, the presence of an ethyl group provides some nonpolar character, allowing for a degree of miscibility with this compound. Based on its chemical properties, this compound is known to be soluble in other nonpolar organic solvents such as hexane (B92381) and heptane, and is insoluble in water.[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Method 1: Isothermal Saturation Method

This gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Vials with airtight seals

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

    • Once the solvent is completely removed, reweigh the vial containing the this compound residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

    • Solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent withdrawn.

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining solubility with high accuracy and requires smaller sample volumes.

Objective: To quantify the concentration of this compound in a saturated solution using HPLC with an external standard calibration.

Materials:

  • Same as Method 1

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase compatible with the solute and solvent

Procedure:

  • Preparation of Saturated Solution:

    • Follow step 1 from the Isothermal Saturation Method.

  • Sample Preparation:

    • Follow step 2 from the Isothermal Saturation Method.

    • Dilute a known volume of the clear, filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • HPLC Analysis:

    • Inject the prepared standard solutions into the HPLC system to construct a calibration curve (peak area vs. concentration).

    • Inject the diluted sample of the saturated solution into the HPLC system.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Solubility_Workflow A Start: Define Solute and Solvent B Prepare Supersaturated Mixture A->B C Equilibrate at Constant Temperature B->C D Phase Separation: Allow to Settle C->D E Sample Supernatant D->E F Filter to Remove Undissolved Solute E->F G Quantify Solute Concentration F->G H Gravimetric Analysis G->H Method 1 I Chromatographic Analysis (e.g., HPLC) G->I Method 2 J Calculate Solubility H->J I->J K End: Report Solubility Data J->K

Caption: Workflow for experimental solubility determination.

References

Spectroscopic Profile of 1,2,4-Triethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-triethylbenzene, a key aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide includes structured data tables, detailed experimental protocols, and a visualization of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data
Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
7.0-7.2m-Aromatic-H
2.6-2.7q7.6-CH₂- (Benzylic)
1.2-1.3t7.6-CH₃

Note: Specific chemical shifts for the aromatic protons were not available in the searched literature. The data presented is based on typical values for similar aromatic structures.

¹³C NMR Data
Chemical Shift (ppm)Assignment
142.1C-1
139.3C-2
136.9C-4
128.2C-5
127.5C-3
125.8C-6
25.8-CH₂- (at C-1)
25.5-CH₂- (at C-2)
25.2-CH₂- (at C-4)
15.8-CH₃ (at C-1)
15.6-CH₃ (at C-2)
15.5-CH₃ (at C-4)

Note: The assignments are predicted based on the substitution pattern and have not been experimentally verified in the available literature.

IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3030-3080StrongAromatic C-H Stretch
2845-2975StrongAliphatic C-H Stretch
1600, 1500Medium-StrongAromatic C=C Stretch
1470-1370MediumAliphatic C-H Bend
900-675StrongC-H Out-of-plane Bend

Note: The IR data is based on characteristic absorption bands for tri-substituted aromatic compounds with ethyl groups.

Mass Spectrometry Data
m/zRelative Abundance (%)Proposed Fragment
16225[M]⁺ (Molecular Ion)
147100[M-CH₃]⁺
13340[M-C₂H₅]⁺
11920[M-C₃H₇]⁺
10535[M-C₄H₉]⁺
9115[C₇H₇]⁺ (Tropylium ion)

Data obtained from the National Institute of Standards and Technology (NIST) database.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) with a programmed temperature gradient. The eluent from the GC was introduced into the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed by a quadrupole mass analyzer.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow of spectroscopic analysis for the structural elucidation of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups (C-H, C=C stretches) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Molecular Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Isomers of Triethylbenzene: Properties, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylbenzene (B13742051), an aromatic hydrocarbon with the chemical formula C₁₂H₁₈, exists as three distinct isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046). While sharing the same molecular weight, their structural differences impart unique physical, chemical, and biological properties. This guide provides a comprehensive overview of these isomers, detailing their synthesis, physicochemical characteristics, and potential toxicological profiles. Particular attention is given to the neurotoxic potential of this compound and its implicated signaling pathways, offering insights for researchers in toxicology and drug development. All quantitative data is presented in comparative tables, and detailed experimental protocols for synthesis and property determination are provided.

Introduction

The isomers of triethylbenzene are colorless liquids with applications as solvents and intermediates in the synthesis of other organic compounds.[1] Their industrial production often involves processes such as the disproportionation of diethylbenzene or the Friedel-Crafts alkylation of benzene (B151609).[2][3] Understanding the distinct properties of each isomer is crucial for their effective utilization and for assessing their environmental and health impacts. This guide aims to consolidate the available technical information on the triethylbenzene isomers to serve as a valuable resource for the scientific community.

Physicochemical Properties of Triethylbenzene Isomers

The physical and chemical properties of the three triethylbenzene isomers are summarized in the tables below. These properties are critical for their handling, separation, and application in various chemical processes.

Table 1: General and Physical Properties of Triethylbenzene Isomers
Property1,2,3-TriethylbenzeneThis compound1,3,5-Triethylbenzene (sym-Triethylbenzene)
CAS Number 25340-18-5[4]877-44-1[1]102-25-0[5]
Molecular Formula C₁₂H₁₈C₁₂H₁₈C₁₂H₁₈
Molecular Weight ( g/mol ) 162.27162.27162.27
Appearance Colorless liquidColorless liquid[1]Colorless liquid[5]
Boiling Point (°C) 212.7[4]220-222[2][6]215[7]
Melting Point (°C) -25.43 (estimate)[4]-78[2][6]-66.5[5]
Density (g/mL at 25°C) 0.863[4]0.872[2][6]0.862[5][7]
Refractive Index (n20/D) 1.4969 (estimate)[4]1.501[2][6]1.495[5][8]
Flash Point (°C) 75.5[4]8176[5]
Solubility Insoluble in water; Soluble in alcohol and ether.[9]Insoluble in water; Soluble in organic solvents.[1]Practically insoluble in water; Soluble in ethanol (B145695) and diethyl ether.[5]
Table 2: Toxicological and Safety Data for Triethylbenzene Isomers
Property1,2,3-TriethylbenzeneThis compound1,3,5-Triethylbenzene
Primary Hazards Eye irritant, may cause CNS depression.[10]Neurotoxin, eye irritant, may cause CNS depression.[10]Eye and skin irritant.[11]
Vapor Pressure (mm Hg at 20°C) ~61.0-69.9[10]~61.0-69.9[10]~61.0-69.9[10]

Synthesis of Triethylbenzene Isomers

The synthesis of triethylbenzene isomers is primarily achieved through two main routes: Friedel-Crafts alkylation of benzene and the disproportionation of diethylbenzene. The isomer distribution is highly dependent on the reaction conditions.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride, can produce a mixture of triethylbenzene isomers. The 1,3,5-isomer is often favored under thermodynamic control.[12]

Figure 1: Friedel-Crafts Alkylation for Triethylbenzene Synthesis.
Disproportionation of Diethylbenzene

The disproportionation of diethylbenzene, often in the presence of a catalyst, can yield a mixture of benzene, ethylbenzene, and triethylbenzene isomers. This method is common in industrial settings.[11]

Figure 2: Disproportionation of Diethylbenzene.

Experimental Protocols

Synthesis of 1,3,5-Triethylbenzene via Friedel-Crafts Alkylation

This protocol is adapted from established Friedel-Crafts alkylation procedures.[12]

Materials:

  • Anhydrous benzene

  • Ethyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Hydrochloric acid (10% solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using calcium chloride drying tubes.

  • In the flask, place anhydrous aluminum chloride (40 g, 0.3 mol).

  • Add anhydrous benzene (80 mL, 0.9 mol) to the dropping funnel.

  • Cool the flask in an ice bath. Slowly add the benzene to the aluminum chloride with stirring.

  • After the addition of benzene is complete, add ethyl bromide (44 mL, 0.6 mol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 10% HCl (2 x 50 mL), water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and finally with water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Fractionally distill the residue under reduced pressure to isolate 1,3,5-triethylbenzene.

Characterization and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of triethylbenzene isomers.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., 5% phenyl-methylpolysiloxane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the triethylbenzene isomer mixture (e.g., 100 ppm) in a suitable solvent like hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless injection as appropriate).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the isomers based on their retention times and fragmentation patterns in the mass spectra. The molecular ion peak (m/z 162) and characteristic fragment ions (e.g., m/z 147, 133, 119, 105, 91) will be prominent.

Determination of Physical Properties

Standard laboratory methods should be employed for the accurate determination of physical properties.

  • Boiling Point: Determined using simple distillation or a Thiele tube apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.[6]

  • Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature.[1][13]

  • Refractive Index: Measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).[14]

Biological Implications: Neurotoxicity of this compound

Of the three isomers, this compound has been identified as a neurotoxin.[5] Its toxicity is believed to stem from its metabolism to a γ-diketone, 1,2-diacetyl-4-ethylbenzene. This metabolite can react with amino groups on neurofilament proteins, leading to protein cross-linking and aggregation, which disrupts axonal transport and causes nerve damage.[5] In contrast, 1,3,5-triethylbenzene is not considered neurotoxic as it cannot form a γ-diketone metabolite.[5]

Recent studies on related neurotoxic metabolites have implicated the Triggering Receptor Expressed on Myeloid cells 1 (TREM-1) signaling pathway in the resulting neuroinflammation.[6] It is plausible that the γ-diketone metabolite of this compound could also activate this pathway in microglia, the resident immune cells of the central nervous system.

Figure 3: Proposed Neurotoxic Signaling Pathway of this compound Metabolite.

Conclusion

The isomers of triethylbenzene, while structurally similar, exhibit distinct properties that are important for their industrial applications and toxicological assessment. 1,3,5-triethylbenzene is a key product of thermodynamically controlled synthesis, while the mixture of isomers from disproportionation requires careful separation for specific applications. The neurotoxicity of this compound, mediated by its γ-diketone metabolite, highlights the importance of understanding the metabolic fate of such compounds. Further research into the specific signaling pathways, such as the TREM-1 pathway, will be crucial for developing strategies to mitigate the potential health risks associated with exposure to this isomer. This guide provides a foundational resource for researchers and professionals working with these important aromatic hydrocarbons.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of 1,2,4-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of 1,2,4-triethylbenzene. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, and potential environmental impact. Due to the limited specific data for this compound, information from structurally similar compounds, such as ethylbenzene (B125841) and other alkylated benzenes, has been used to infer potential degradation pathways and environmental behavior. This is clearly indicated where such analogies are made.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its distribution and behavior in the environment. This compound is a colorless liquid with a characteristic aromatic odor and is sparingly soluble in water but soluble in organic solvents.[1][2] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈[2]
Molecular Weight 162.27 g/mol [2]
CAS Number 877-44-1[3]
Melting Point -78 °C[4]
Boiling Point 220-222 °C[4]
Density 0.872 g/mL at 25 °C[4]
Vapor Pressure Not explicitly found for this compound. For the related 1,2,4-trimethylbenzene (B165218): 2.1 mmHg at 25°C.[5]
Water Solubility Insoluble[6]
LogP (Octanol-Water Partition Coefficient) 4.3 (estimated)[3]
Henry's Law Constant For the related 1,2,4-trimethylbenzene: 6.16 x 10⁻³ atm-m³/mol[5]
Organic Carbon-Water Partition Coefficient (Koc) For the related 1,2,4-trimethylbenzene: 537 (measured)[5]

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, play a role in the environmental transformation of this compound, particularly in the atmosphere.

2.1. Photolysis

Direct photolysis of this compound in water and soil is not expected to be a significant degradation pathway as it does not absorb light at wavelengths above 290 nm.[5] However, in the atmosphere, it is susceptible to indirect photooxidation through reactions with hydroxyl (•OH) radicals.[7] The estimated atmospheric half-life for the reaction of the related compound 1,2,4-trimethylbenzene with hydroxyl radicals is approximately 12 hours.[7]

2.2. Hydrolysis

Hydrolysis is not considered a significant environmental fate process for this compound as alkylbenzenes lack hydrolyzable functional groups.[5]

Biotic Degradation

Biodegradation is a primary mechanism for the removal of this compound from soil and water environments. Both aerobic and anaerobic microorganisms can break down this compound, although the specific pathways and rates for this compound are not well-documented. The following sections describe likely degradation routes based on studies of similar compounds.

3.1. Aerobic Biodegradation

Under aerobic conditions, the biodegradation of alkylbenzenes is typically initiated by oxygenase enzymes that attack either the aromatic ring or the alkyl side chains.[8] For ethyl-substituted benzenes, a common pathway involves the oxidation of the ethyl group.

A proposed aerobic degradation pathway for this compound, based on the known metabolism of ethylbenzene, would likely involve the following steps:

  • Hydroxylation of an ethyl group: A monooxygenase enzyme would hydroxylate one of the ethyl groups to form a primary alcohol.

  • Oxidation to an aldehyde and then a carboxylic acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid.

  • Ring cleavage: The resulting aromatic carboxylic acid can then undergo ring hydroxylation and subsequent cleavage by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways.[8]

Aerobic_Degradation_Pathway This compound This compound Ethylphenyl_Alcohol_Intermediate Ethylphenyl Alcohol Intermediate This compound->Ethylphenyl_Alcohol_Intermediate Monooxygenase Ethylphenyl_Aldehyde_Intermediate Ethylphenyl Aldehyde Intermediate Ethylphenyl_Alcohol_Intermediate->Ethylphenyl_Aldehyde_Intermediate Alcohol Dehydrogenase Ethylphenyl_Carboxylic_Acid_Intermediate Ethylphenyl Carboxylic Acid Intermediate Ethylphenyl_Aldehyde_Intermediate->Ethylphenyl_Carboxylic_Acid_Intermediate Aldehyde Dehydrogenase Ring_Cleavage_Products Ring Cleavage Products Ethylphenyl_Carboxylic_Acid_Intermediate->Ring_Cleavage_Products Dioxygenase Central_Metabolism Central Metabolism Ring_Cleavage_Products->Central_Metabolism

Caption: Proposed aerobic degradation pathway of this compound.

3.2. Anaerobic Biodegradation

Anaerobic degradation of alkylbenzenes is a slower process but can be significant in anoxic environments like contaminated aquifers and sediments. The anaerobic degradation of ethylbenzene has been studied in denitrifying bacteria and provides a model for the potential anaerobic fate of this compound.[1][9][10]

A plausible anaerobic degradation pathway, initiated by the addition of fumarate (B1241708) to one of the ethyl groups, is as follows:

  • Fumarate addition: The degradation is initiated by the addition of fumarate to the α-carbon of an ethyl group, catalyzed by a glycyl radical enzyme.

  • Carbon skeleton rearrangement and decarboxylation: The resulting succinate (B1194679) derivative undergoes a series of reactions, including carbon skeleton rearrangement and decarboxylation.

  • Formation of benzoyl-CoA: These initial steps lead to the formation of a key central intermediate, benzoyl-CoA (or a substituted analogue), which can then be further degraded through ring reduction and cleavage.[9]

Anaerobic_Degradation_Pathway This compound This compound Succinate_Adduct (Triethylphenyl)succinate Adduct This compound->Succinate_Adduct Fumarate Addition Fumarate Fumarate Fumarate->Succinate_Adduct Metabolic_Intermediates Metabolic Intermediates Succinate_Adduct->Metabolic_Intermediates Substituted_Benzoyl_CoA Substituted Benzoyl-CoA Metabolic_Intermediates->Substituted_Benzoyl_CoA Ring_Reduction_Cleavage Ring Reduction & Cleavage Substituted_Benzoyl_CoA->Ring_Reduction_Cleavage Central_Metabolism Central Metabolism Ring_Reduction_Cleavage->Central_Metabolism Aerobic_Microcosm_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Microcosm_Setup Microcosm Setup (Spiking & Controls) Soil_Characterization->Microcosm_Setup Incubation Incubation (Dark, Constant Temp, Aerobic) Microcosm_Setup->Incubation Sampling Periodic Sacrificial Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Analysis Degradation Rate & Half-life Calculation GCMS_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Material Safety of 1,2,4-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1,2,4-Triethylbenzene (CAS No. 877-44-1). The information is compiled for professionals in research and development who require detailed technical information for risk assessment and safe handling. This document summarizes available data on physical and chemical properties, toxicological effects, and safety protocols, while also noting where data is currently unavailable.

Chemical and Physical Properties

This compound is a colorless liquid with a distinctive sweet odor.[1][2] It is an aromatic hydrocarbon that is insoluble in water but soluble in organic solvents.[1][2] The presence of three ethyl groups on the benzene (B151609) ring contributes to its hydrophobic nature.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈[3]
Molecular Weight 162.27 g/mol [3]
Appearance Colorless liquid[1][2]
Odor Sweet, aromatic[1][2]
Boiling Point 220-222 °C[4]
Melting Point -78 °C[4]
Density 0.872 g/mL at 25 °C[4]
Vapor Pressure 1.55 mmHg[5]
Flash Point 181 °F (82.8 °C)[5]
Water Solubility Insoluble[2][5]
log Kow 4.3 (estimated)[3]

Toxicological Information

The primary toxicological concern associated with this compound is its potential for neurotoxicity.[6] There is a significant lack of data regarding its acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.[6]

Acute Toxicity

Table 2: Acute Toxicity of this compound

RouteSpeciesValueClassificationSource(s)
Oral Data Not AvailableData Not AvailableNot Classified
Dermal Data Not AvailableData Not AvailableNot Classified
Inhalation Data Not AvailableData Not AvailableNot Classified
Subchronic Toxicity and Neurotoxicity

Subchronic oral exposure to this compound has been shown to induce axonopathy of the peripheral nerves in animal models.[6] The critical effect is believed to be peripheral neurotoxicity.[6]

A Lowest Observed Adverse Effect Level (LOAEL) for neurotoxic effects has been established in rats.

Table 3: Subchronic Oral Toxicity of this compound

SpeciesExposureDoseEffectSource(s)
RatGavage, 8 weeks200 mg/kg body weight/dayNeurotoxic effects (clinical and electrophysiological)[6]

There is no No Observed Adverse Effect Level (NOAEL) determined from this study.[6] It has been noted that this compound induces less severe neurotoxic effects than the structurally related 1,2-diethylbenzene.[6]

Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for this compound is not consistently reported across all sources. Based on available data, a potential classification is presented below.

Table 4: GHS Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-term HazardCategory 4H413: May cause long lasting harmful effects to aquatic life

Note: This classification is based on available information and may not be comprehensive. Users should consult official regulatory sources for the most current classification.

Experimental Protocols

Detailed experimental protocols for the key toxicological studies on this compound are not fully available in the public domain. However, the methodologies likely followed standardized OECD guidelines. Below are summaries of the relevant OECD protocols for the types of studies conducted.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[7][8] The method uses a minimal number of animals to assign a GHS classification.

Experimental Workflow:

  • Dosing: A starting dose is administered to a group of three animals (typically rats).

  • Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.[9]

  • Stepwise Procedure: Depending on the outcome (survival or mortality), the dose for the next group of animals is either increased or decreased.

  • Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

Acute Dermal Toxicity (OECD 402)

This guideline outlines a procedure for assessing the acute toxicity of a substance applied to the skin.[10][11][12]

Experimental Workflow:

  • Animal Selection: Healthy young adult animals (often rabbits or rats) with intact skin are used.[13]

  • Dose Application: The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface) and covered with a porous gauze dressing for 24 hours.[14]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[11]

  • Endpoint: The study determines the LD50 value or classifies the substance based on the observed effects at different dose levels.

Neurotoxicity Assessment

The neurotoxicity studies on this compound by Gagnaire et al. (1990, 1993) likely involved the following general procedures:

  • Animal Model: Male Sprague-Dawley rats were used.[6]

  • Administration: this compound was administered orally by gavage.[6]

  • Electrophysiological Examination: Motor and sensory conduction velocities (MCV and SCV) and the amplitude of the sensory action potential (ASAP) of the tail nerve were measured at regular intervals.

  • Clinical Observation: Animals were observed for signs of neurotoxicity, such as gait disorders.[6]

Signaling Pathways and Mechanisms of Action

The neurotoxicity of this compound is believed to be mediated by its metabolic conversion to a gamma-diketone, specifically 1,2-diacetyl-4-ethylbenzene.[6] This mechanism is analogous to the neurotoxicity of n-hexane and methyl n-butyl ketone, which are metabolized to the neurotoxic gamma-diketone 2,5-hexanedione.[15]

The proposed signaling pathway for gamma-diketone neurotoxicity involves the following steps:

  • Metabolism: this compound is metabolized in the body, leading to the formation of the gamma-diketone 1,2-diacetyl-4-ethylbenzene.

  • Protein Adduct Formation: The gamma-diketone reacts with primary amino groups (e.g., lysine (B10760008) residues) on neurofilaments and other axonal cytoskeletal proteins.[15] This reaction forms pyrrole (B145914) adducts.[16]

  • Protein Cross-linking: The pyrrole adducts can undergo oxidation, leading to the cross-linking of neurofilament proteins.

  • Axonal Transport Disruption: The cross-linking and aggregation of neurofilaments disrupt the normal axonal transport system.

  • Axonal Swelling: The disruption of axonal transport leads to the accumulation of neurofilaments, causing characteristic axonal swellings.

  • Axonopathy: The progressive axonal swelling ultimately results in nerve degeneration and the clinical signs of peripheral neuropathy.[6]

G cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects in Axon 1_2_4_TEB This compound Metabolite 1,2-Diacetyl-4-ethylbenzene (γ-diketone) 1_2_4_TEB->Metabolite Oxidation Proteins Neurofilament & Cytoskeletal Proteins Adducts Pyrrole Adduct Formation Metabolite->Adducts Proteins->Adducts Reaction with lysine residues Crosslinking Protein Cross-linking & Aggregation Adducts->Crosslinking Oxidation Transport Disruption of Axonal Transport Crosslinking->Transport Swelling Axonal Swelling Transport->Swelling Axonopathy Peripheral Axonopathy Swelling->Axonopathy

Caption: Proposed mechanism of this compound neurotoxicity.

Fire and Explosion Hazard Data

This compound is a combustible liquid.

Table 5: Fire and Explosion Data of this compound

PropertyValueSource(s)
Flash Point 181 °F (82.8 °C)[5]
Flammability Limits Data Not Available
Autoignition Temperature Data Not Available
Suitable Extinguishing Media Dry chemical, foam, or carbon dioxide. Water may be ineffective.[17]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂)[18]

Handling, Storage, and Personal Protection

Handling
  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep away from sources of ignition - No Smoking.[19]

  • Use non-sparking tools.

  • Take precautionary measures against static discharges.[19]

  • Use in a well-ventilated area.

Storage
  • Store in a cool, well-ventilated place.

  • Keep container tightly closed.[19]

  • Store away from oxidizing agents.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., Nitrile rubber).[19]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

Ecological Information

There is limited quantitative data available on the ecotoxicity of this compound.

Table 6: Ecotoxicity of this compound

TestSpeciesDurationValueSource(s)
Fish Acute Toxicity (OECD 203) Data Not Available96 hLC50: Data Not Available
Daphnia Acute Immobilisation (OECD 202) Daphnia magna48 hEC50: Data Not Available
Algae Growth Inhibition (OECD 201) Data Not Available72 hEC50: Data Not Available

The substance is expected to have low water solubility and may be persistent in the environment.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of in accordance with local regulations.[19]

First-Aid Measures

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, call a physician.[19]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[19]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

This document is intended as a guide and should not be used as a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

Thermodynamic properties of 1,2,4-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of 1,2,4-Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. Due to the limited availability of publicly accessible, experimentally determined thermodynamic data for this specific compound, this guide also presents information on the closely related compound 1,2,4-trimethylbenzene (B165218) for comparative purposes and outlines the standard experimental and computational methodologies for the determination of these crucial properties.

Core Thermodynamic Properties

A summary of the available physical and thermodynamic properties for this compound is presented below. For a more comprehensive and critically evaluated dataset, it is recommended to consult specialized databases such as the Design Institute for Physical Properties (DIPPR) database and the NIST/TRC Web Thermo Tables (WTT).

Table 1: Physical and Thermodynamic Properties of this compound

PropertyValueUnitsReference(s)
Molecular Formula C₁₂H₁₈-[1][2][3]
Molecular Weight 162.27 g/mol [2][3]
Normal Boiling Point 490.65K[1]
Melting Point 195.15K
Enthalpy of Vaporization (at boiling point) 45.2±0.4kJ/mol[1]
Vapor Pressure (Antoine Equation) log₁₀(P) = A − (B / (T + C)) where P is in bar and T is in K-[1]
A = 4.70359[1]
B = 2133.558[1]
C = -37.469[1]
(Temperature Range: 319-491 K)[1]

For comparative purposes, the experimentally determined thermodynamic properties of the structurally similar compound, 1,2,4-trimethylbenzene, are provided in the following table.

Table 2: Thermodynamic Properties of 1,2,4-Trimethylbenzene at 298.15 K and 1 atm

PropertyValueUnitsReference(s)
Standard Liquid Enthalpy of Formation (ΔfH°) -61.9 ± 1.1kJ/mol[4]
Liquid Phase Heat Capacity (Cp) 214.3J/(mol·K)[4]
Standard Molar Entropy of Liquid (S°) 283.38J/(mol·K)[4]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a compound like this compound involves a suite of precise experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through the enthalpy of combustion.

Methodology: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Oxygenation: The bomb is purged and then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined using a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity (Cp)

The heat capacity of a liquid can be measured using several calorimetric techniques.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument. The instrument is programmed with a specific temperature profile, which includes a linear heating rate over the desired temperature range.

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated.

  • Calibration: The instrument is calibrated for heat flow and temperature using standard materials with known melting points and enthalpies of fusion.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (like sapphire) under the same conditions. The specific heat capacity is calculated using the equation: cₚ = (q / m) / ΔT where q is the heat flow, m is the mass of the sample, and ΔT is the heating rate.

Entropy (S°)

The standard molar entropy of a substance is determined by measuring the heat capacity as a function of temperature from as close to absolute zero as possible.

Methodology: Adiabatic Calorimetry

  • Sample Preparation: A known mass of the sample is placed in a calorimeter vessel.

  • Cooling: The calorimeter is cooled to a very low temperature, often using liquid helium.

  • Heating Increments: A known quantity of electrical energy is supplied to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium.

  • Temperature Measurement: The temperature increase is measured with high precision.

  • Heat Capacity Calculation: The heat capacity at the mean temperature of the increment is calculated from the energy input and the temperature rise.

  • Entropy Calculation: This process is repeated in small increments up to the desired temperature. The standard molar entropy is then calculated by integrating the heat capacity divided by the temperature from 0 K to the target temperature (e.g., 298.15 K). Contributions from any phase transitions (solid-solid, melting, and vaporization) must also be measured and included in the total entropy calculation.

Vapor Pressure

Methodology: Gas Saturation Method

  • Apparatus Setup: A stream of an inert gas (e.g., nitrogen or argon) is passed through a thermostatted saturator containing the liquid this compound at a constant temperature.

  • Saturation: The inert gas flows at a slow, controlled rate to ensure it becomes fully saturated with the vapor of the compound.

  • Condensation and Measurement: The saturated gas stream is then passed through a cold trap or an absorbent to collect the condensed vapor. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.

  • Gas Volume Measurement: The total volume of the inert gas that has passed through the saturator is measured, for example, with a gas meter.

  • Vapor Pressure Calculation: The partial pressure of the substance, which is equal to its vapor pressure at that temperature, is calculated using the ideal gas law, based on the amount of substance collected and the volume of the carrier gas.

Visualizations

The following diagrams illustrate the workflow for determining thermodynamic properties and a logical relationship for estimating these properties when experimental data is unavailable.

experimental_workflow Experimental Workflow for Thermodynamic Property Determination cluster_synthesis Sample Preparation cluster_experimental Experimental Determination cluster_properties Thermodynamic Properties synthesis Synthesis & Purification of this compound bomb_cal Bomb Calorimetry synthesis->bomb_cal dsc Differential Scanning Calorimetry synthesis->dsc adiabatic_cal Adiabatic Calorimetry synthesis->adiabatic_cal gas_sat Gas Saturation Method synthesis->gas_sat delta_h_comb ΔH°comb bomb_cal->delta_h_comb cp Cp dsc->cp adiabatic_cal->cp entropy adiabatic_cal->entropy Integration of Cp/T vp Vapor Pressure gas_sat->vp delta_h_form ΔfH° delta_h_comb->delta_h_form Hess's Law

Caption: Workflow for the experimental determination of key thermodynamic properties.

logical_relationship Logical Relationship for Property Estimation cluster_input Input Data cluster_method Estimation Method cluster_output Estimated Properties exp_data Experimental Data for Similar Compounds (e.g., 1,2,4-Trimethylbenzene) group_add Group Additivity Methods (e.g., Benson Method) exp_data->group_add comp_chem Computational Chemistry (e.g., DFT, Ab Initio) comp_chem->group_add est_delta_h Estimated ΔfH° group_add->est_delta_h est_cp Estimated Cp group_add->est_cp est_s Estimated S° group_add->est_s

Caption: Logical relationship for estimating thermodynamic properties using group additivity methods.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Triethylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triethylbenzene, a key intermediate in the development of various organic compounds. The primary method discussed is the Friedel-Crafts alkylation, a fundamental and versatile reaction in organic chemistry for the formation of carbon-carbon bonds on aromatic rings.

Introduction

This compound is an aromatic hydrocarbon with applications as a solvent and as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical activity. The Friedel-Crafts alkylation is a classic method for the synthesis of alkylbenzenes, proceeding via an electrophilic aromatic substitution mechanism. This reaction typically involves the use of an alkyl halide or an alkene as the alkylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.

A significant challenge in the synthesis of polysubstituted benzenes via Friedel-Crafts alkylation is controlling the regioselectivity. The initial ethyl group is an ortho-, para-director and an activating group, leading to the formation of a mixture of diethylbenzene and subsequently triethylbenzene (B13742051) isomers. The thermodynamic equilibrium of diethylbenzene isomers favors the meta-isomer, followed by the para- and ortho-isomers. Consequently, the direct alkylation of benzene (B151609) or ethylbenzene (B125841) to selectively yield this compound is complex, often resulting in a mixture of isomers.

An alternative approach to obtaining triethylbenzene is through the disproportionation of ethylbenzene and diethylbenzene, which also typically yields a mixture of triethylbenzene isomers.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of triethylbenzene via the disproportionation of an ethylbenzene and diethylbenzene mixture in the presence of an aluminum chloride-based catalyst. This method produces a mixture of triethylbenzene isomers.

ParameterValue
Starting Materials
Ethylbenzene76 kg
Diethylbenzene19 kg
Catalytic Complex (AlCl₃-based)5 kg
Reaction Conditions
Temperature120 °C
Reaction Time15 minutes
Post-reaction Cooling Temperature40 °C
Post-reaction Holding Time30 minutes
Product Composition (wt. %)
Benzene12.0%
Ethylbenzene47.2%
Diethylbenzene34.1%
Triethylbenzene (Total) 5.1%
1,3,5-Triethylbenzene74.9% of total triethylbenzene
This compound28.5% of total triethylbenzene
Polyalkylbenzenes1.6%

Experimental Protocols

The following protocols describe the synthesis of triethylbenzene via Friedel-Crafts alkylation. The first protocol is a general method for the polyalkylation of benzene, which will yield a mixture of ethylated products. The second is a more specific protocol adapted from a patent for the disproportionation of ethylbenzene and diethylbenzene.

Protocol 1: General Friedel-Crafts Polyalkylation of Benzene

This protocol describes a general procedure for the ethylation of benzene, which can be adapted to produce a mixture of polyethylated benzenes, including this compound.

Materials:

  • Benzene (anhydrous)

  • Ethyl bromide (or ethyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry diethyl ether (or other suitable inert solvent)

  • Ice

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Initial Charging: Charge the flask with anhydrous benzene and anhydrous aluminum chloride. The molar ratio of benzene to AlCl₃ can be varied, but a common starting point is 1:0.3. Cool the mixture in an ice bath with stirring.

  • Addition of Alkylating Agent: Slowly add ethyl bromide from the dropping funnel to the stirred mixture. An excess of the alkylating agent is typically used to promote polyalkylation. The addition should be done at a rate that maintains the reaction temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This should be done in a fume hood as HCl gas will be evolved.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of unreacted benzene, ethylbenzene, diethylbenzene isomers, and triethylbenzene isomers, can be purified by fractional distillation under reduced pressure to isolate the this compound fraction.

Protocol 2: Synthesis of Triethylbenzene via Disproportionation

This protocol is adapted from a patented procedure for the synthesis of a triethylbenzene mixture through the disproportionation of ethylbenzene and diethylbenzene.

Materials:

  • Ethylbenzene

  • Diethylbenzene

  • Catalytic complex (prepared from AlCl₃ (80 wt.%), ethylbenzene (20 wt.%), and water (2% by weight of AlCl₃))

  • Water

  • Aqueous alkaline solution (e.g., 5% NaOH)

Equipment:

  • Jacketed reactor with a stirrer

  • Heating and cooling system

  • Separation vessel

  • Rectification column

Procedure:

  • Catalyst Preparation: Prepare the catalytic complex by mixing the specified amounts of AlCl₃, ethylbenzene, and water.

  • Reaction:

    • Charge the reactor with 76 parts by weight of ethylbenzene and 19 parts by weight of diethylbenzene.

    • Add 5 parts by weight of the prepared catalytic complex.

    • Heat the mixture to 120 °C and maintain this temperature for 15 minutes with stirring.

  • Isomerization: Cool the reaction mass to 40 °C and hold at this temperature for 30 minutes to promote isomerization towards the thermodynamically more stable products.

  • Catalyst Removal: Transfer the reaction mixture to a separation vessel. Wash the mixture with water and then with an aqueous alkaline solution to remove the catalyst.

  • Purification: Subject the resulting mixture of hydrocarbons to rectification (fractional distillation). Sequentially isolate benzene, ethylbenzene, diethylbenzene, and finally the triethylbenzene fraction. The triethylbenzene fraction will contain a mixture of isomers.

Mandatory Visualizations

Friedel_Crafts_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Benzene/Diethylbenzene + Ethylating Agent Mixing Mixing and Reaction (Controlled Temperature) Reactants->Mixing Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Mixing Quenching Quenching (Ice/Water) Mixing->Quenching Reaction Completion Extraction Extraction & Washing Quenching->Extraction Drying Drying Extraction->Drying Purification Fractional Distillation Drying->Purification Product This compound (and other isomers) Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Isomer_Formation_Pathway Benzene Benzene EB Ethylbenzene Benzene->EB + C2H5+ DEB Diethylbenzene (o, m, p isomers) EB->DEB + C2H5+ TEB Triethylbenzene (1,2,4- and 1,3,5- isomers) EB->TEB Disproportionation DEB->EB Disproportionation DEB->TEB + C2H5+

Caption: Logical relationship of isomer formation during polyalkylation.

Application Notes and Protocols: 1,2,4-Triethylbenzene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2,4-triethylbenzene as a versatile precursor in organic synthesis. The primary focus is on its role in the production of high-performance polymers and as a starting material for the synthesis of complex carbocyclic frameworks.

Application 1: Synthesis of Pyromellitic Dianhydride (PMDA)

This compound is a key starting material in a multi-step synthesis of pyromellitic dianhydride (PMDA), a monomer essential for the production of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them invaluable in the aerospace, electronics, and automotive industries. The overall synthetic pathway involves the ethylation of this compound to form 1,2,4,5-tetraethylbenzene (B3055245), followed by oxidation to pyromellitic acid, and subsequent dehydration to yield PMDA.

Logical Workflow for PMDA Synthesis

PMDA_Synthesis A This compound B 1,2,4,5-Tetraethylbenzene A->B Friedel-Crafts Ethylation C Pyromellitic Acid B->C Oxidation D Pyromellitic Dianhydride (PMDA) C->D Dehydration

Caption: Synthetic pathway from this compound to PMDA.

Experimental Protocols

Step 1: Friedel-Crafts Ethylation of this compound to 1,2,4,5-Tetraethylbenzene

This procedure utilizes a Friedel-Crafts alkylation to introduce a fourth ethyl group onto the aromatic ring, yielding the key intermediate, 1,2,4,5-tetraethylbenzene.[1][2][3][4]

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, place anhydrous aluminum chloride (AlCl₃). The flask should be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Add this compound to the flask. Cool the mixture in an ice bath.

  • Ethylating Agent: Slowly bubble ethylene (B1197577) gas through the stirred reaction mixture or add ethyl chloride dropwise. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the conversion of the starting material and the formation of tetraethylbenzene isomers.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding ice-cold water, followed by dilute hydrochloric acid to dissolve the aluminum salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation or crystallization to isolate 1,2,4,5-tetraethylbenzene. A patent suggests that repetition of this procedure can raise the yield of 1,2,4,5-tetraethylbenzene to 90% or more.[5]

Quantitative Data (Representative):

Reactant/ReagentMolar Ratio (to this compound)CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethylene~1.2Y zeoliteNone3006~40 (of tetraethylbenzenes)
Ethyl Chloride1.1 - 1.5AlCl₃None or inert solvent0 - 252 - 470 - 90 (of 1,2,4,5-isomer after purification)

Note: The reaction with ethylene also produces other ethylated benzenes, requiring a subsequent rearrangement step to maximize the desired 1,2,4,5-isomer.[5]

Step 2: Oxidation of 1,2,4,5-Tetraethylbenzene to Pyromellitic Acid

The four ethyl groups of 1,2,4,5-tetraethylbenzene are oxidized to carboxylic acid functionalities. This can be achieved through liquid-phase or vapor-phase oxidation.

Protocol 2a: Liquid-Phase Oxidation

This method employs strong oxidizing agents in a solvent.[6][7]

  • Reaction Setup: In a high-pressure reactor equipped with a stirrer, gas inlet, and temperature control, dissolve 1,2,4,5-tetraethylbenzene in glacial acetic acid.

  • Catalyst Addition: Add a catalyst system, typically a mixture of cobalt and manganese salts with a bromine source (e.g., cobalt acetate, manganese acetate, and sodium bromide).

  • Oxidation: Pressurize the reactor with air or oxygen and heat the mixture. The reaction is typically carried out at elevated temperatures and pressures.

  • Reaction Monitoring: The reaction progress can be monitored by HPLC to follow the disappearance of the starting material and the formation of pyromellitic acid.

  • Product Isolation: After the reaction is complete, cool the reactor and vent the pressure. The pyromellitic acid, being sparingly soluble in acetic acid at lower temperatures, will precipitate.

  • Purification: Collect the solid product by filtration, wash with fresh acetic acid and then with water to remove any residual catalyst and solvent. The product can be further purified by recrystallization from water.

Quantitative Data (Analogous to Durene Oxidation): [6]

SubstrateOxidantCatalyst SystemSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Purity (%)
DureneOxygenCo-Mn-BrAcetic Acid180 - 2202.0 - 3.03 - 6>99

Protocol 2b: Vapor-Phase Catalytic Oxidation

This industrial method involves passing the vaporized starting material over a solid catalyst in the presence of air.[5][8][9][10]

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable oxidation catalyst, typically based on vanadium pentoxide (V₂O₅) and titanium dioxide (TiO₂) on an inert support.

  • Vaporization and Reaction: 1,2,4,5-Tetraethylbenzene is vaporized and mixed with a stream of preheated air. This gaseous mixture is then passed through the heated catalyst bed.

  • Product Collection: The reaction effluent, containing pyromellitic dianhydride (as the acid readily dehydrates at high temperatures), is cooled in a series of condensers to collect the solid product.

  • Purification: The crude PMDA is then purified, typically by sublimation.

Quantitative Data (Representative): [5]

Catalyst CompositionSupportTemperature (°C)Gas Hourly Space Velocity (h⁻¹)Yield (mol%)
V₂O₅-TiO₂Inert350 - 5001000 - 600058 - 60

Step 3: Dehydration of Pyromellitic Acid to Pyromellitic Dianhydride (PMDA)

The final step is the removal of two molecules of water from pyromellitic acid to form the dianhydride.

Protocol:

  • Reaction Setup: Place pyromellitic acid in a round-bottom flask equipped with a reflux condenser.

  • Dehydrating Agent: Add a dehydrating agent such as acetic anhydride (B1165640).

  • Reaction: Heat the mixture to reflux. The pyromellitic acid will dissolve and react to form the dianhydride.

  • Product Isolation: Upon cooling, the pyromellitic dianhydride will crystallize out of the solution.

  • Purification: Collect the crystals by filtration, wash with a small amount of cold, dry solvent (e.g., acetic anhydride or a non-polar solvent like hexane), and dry under vacuum. The product can be further purified by sublimation. The industrial production of PMDA often involves the dehydration of pyromellitic acid by heating it in a solid state.[10][11]

Quantitative Data:

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic AnhydrideAcetic AnhydrideReflux (~140)2 - 4>95
Heat (Solid State)None200 - 2351 - 3High

Application 2: Synthesis of Substituted Indan and Tetralin Derivatives

This compound can serve as a scaffold for the synthesis of more complex polycyclic structures such as substituted indans and tetralins, which are common motifs in pharmaceuticals and natural products.

Synthesis of Ethyl-Substituted Indanones via Intramolecular Friedel-Crafts Acylation

An appropriately functionalized derivative of this compound can undergo an intramolecular Friedel-Crafts reaction to form an indanone ring system.

Logical Workflow for Indanone Synthesis

Indanone_Synthesis A This compound B 3-(2,4,5-Triethylphenyl)propanoic acid A->B Friedel-Crafts Acylation with Succinic Anhydride, followed by Reduction C Ethyl-substituted Indanone B->C Intramolecular Friedel-Crafts Acylation

Caption: Plausible route to ethyl-substituted indanones.

Generalized Protocol:

  • Acylation: this compound is first acylated with a bifunctional reagent like succinic anhydride under Friedel-Crafts conditions (e.g., AlCl₃ catalyst) to introduce a butanoyl side chain.

  • Reduction: The keto group of the side chain is reduced to a methylene (B1212753) group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield 4-(2,4,5-triethylphenyl)butanoic acid.

  • Intramolecular Cyclization: The resulting carboxylic acid is treated with a strong acid or a Lewis acid (e.g., polyphosphoric acid or AlCl₃) to effect an intramolecular Friedel-Crafts acylation, closing the five-membered ring to form the corresponding triethyl-substituted indanone.[12][13]

Synthesis of Ethyl-Substituted Tetralins via Diels-Alder Reaction

While this compound itself is not a diene for a Diels-Alder reaction, it can be a precursor to a diene that can then undergo cycloaddition to form a tetralin system.

Logical Workflow for Tetralin Synthesis

Tetralin_Synthesis A This compound B Functionalized Diene A->B Multi-step transformation C Diels-Alder Adduct B->C Diels-Alder Reaction with a Dienophile D Ethyl-substituted Tetralin C->D Aromatization/Further modification

Caption: Conceptual pathway to ethyl-substituted tetralins.

Generalized Protocol:

  • Diene Formation: A multi-step sequence would be required to transform this compound into a suitable diene. This could involve, for example, functionalization of the ethyl groups and subsequent elimination reactions.

  • Diels-Alder Cycloaddition: The generated diene is then reacted with a dienophile (e.g., maleic anhydride, an acrylate, or an alkyne) in a suitable solvent, often with heating, to form the six-membered ring of the tetralin precursor.[14][15][16]

  • Aromatization/Modification: The resulting cycloadduct may require a subsequent aromatization step (e.g., dehydrogenation) or other functional group manipulations to yield the final substituted tetralin derivative.

References

Applications of 1,2,4-Triethylbenzene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1,2,4-triethylbenzene in various domains of materials science. The information is intended to guide researchers and scientists in exploring the potential of this aromatic hydrocarbon in their work.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It is a colorless liquid with a distinctive sweet odor and is soluble in many organic solvents while being insoluble in water.[1] Its high boiling point and relatively low reactivity make it a candidate for various applications in materials synthesis and formulation. While its direct applications in advanced materials are still emerging, its properties suggest potential uses as a high-boiling point solvent, a building block for functional organic molecules, and a component in specialized material formulations.[2]

Application Note 1: High-Boiling Point Solvent for Organic Electronics

Background:

The fabrication of organic electronic devices, such as organic photodetectors (OPDs) and organic light-emitting diodes (OLEDs), often involves the solution-based deposition of thin films of organic semiconductors. The choice of solvent is critical as it influences the solubility of the components, the morphology of the resulting thin film, and ultimately, the device performance. High-boiling point solvents are often preferred as they allow for slower solvent evaporation, which can lead to more ordered and crystalline thin films with improved charge transport properties.

Alkylated aromatic hydrocarbons, a class of compounds that includes this compound, have been explored as solvents in the formulation of the active layers of organic electronic devices. For instance, isomers like 1,2,4-trimethylbenzene (B165218) have been used in solvent mixtures for depositing fullerene derivatives and p-type semiconducting polymers in OPDs. Given its similar chemical nature and high boiling point (218 °C), this compound is a promising candidate for similar applications, potentially offering advantages in controlling film morphology and device performance.[3]

Key Advantages of this compound as a Solvent:

  • High Boiling Point: Allows for thermal annealing of the active layer during or after deposition, which can enhance crystallinity and phase separation.

  • Good Solubility for Organic Materials: Its aromatic nature facilitates the dissolution of many common organic semiconductors, including polymers and fullerenes.

  • Process Compatibility: Suitable for various solution-based deposition techniques such as spin coating, blade coating, and inkjet printing.

Protocol 1: General Protocol for the Formulation of an Organic Photodetector Active Layer

This protocol describes a general procedure for preparing a photoactive layer formulation for an organic photodetector, where this compound could be used as a high-boiling point solvent.

Materials:

  • P-type organic semiconductor (e.g., a conjugated polymer like P3HT)

  • N-type organic semiconductor (e.g., a fullerene derivative like PCBM)

  • This compound (as the primary solvent or part of a solvent mixture)

  • Co-solvent (if required, e.g., chlorobenzene, dichlorobenzene)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of the Semiconductor Solution:

    • In a clean, dry glass vial, weigh the desired amounts of the p-type and n-type organic semiconductors to achieve the target weight ratio (e.g., 1:1).

    • Add the calculated volume of this compound to the vial to achieve the desired total solute concentration (e.g., 20 mg/mL). If using a co-solvent, add the appropriate volumes of each solvent.

    • Add a small magnetic stir bar to the vial.

  • Dissolution:

    • Seal the vial tightly with the screw cap.

    • Place the vial on a magnetic stirrer and stir the mixture at an elevated temperature (e.g., 60-80 °C) overnight or until all solutes are completely dissolved. The use of a high-boiling point solvent like this compound allows for higher dissolution temperatures without significant solvent loss.

    • For materials that are difficult to dissolve, brief periods of ultrasonication can be applied.

  • Filtration:

    • After complete dissolution and cooling to room temperature, filter the solution using a syringe filter to remove any particulate impurities.

  • Thin Film Deposition (Example: Spin Coating):

    • The prepared solution is now ready for thin-film deposition onto a suitable substrate (e.g., ITO-coated glass with a hole-transport layer).

    • The spin coating parameters (spin speed, acceleration, and time) will need to be optimized to achieve the desired film thickness and morphology. The high boiling point of this compound will generally require lower spin speeds and/or longer spinning times compared to more volatile solvents.

  • Annealing:

    • After deposition, the film can be thermally annealed to remove residual solvent and improve morphology. The annealing temperature and time will depend on the specific materials used.

Logical Workflow for Organic Photodetector Formulation

G cluster_prep Solution Preparation cluster_diss Dissolution cluster_proc Processing weigh Weigh p-type and n-type semiconductors add_solvent Add this compound (and co-solvent if needed) weigh->add_solvent stir Stir at elevated temperature (e.g., 60-80 °C) add_solvent->stir ultrasonicate Ultrasonicate (optional) stir->ultrasonicate filter Filter solution ultrasonicate->filter deposit Deposit thin film (e.g., spin coating) filter->deposit anneal Anneal film deposit->anneal

Caption: Workflow for preparing an organic semiconductor solution for an OPD.

Application Note 2: Component of Organic Liquid Scintillators

Background:

Organic liquid scintillators are materials used for the detection of ionizing radiation. They typically consist of an aromatic solvent and one or more fluorescent solutes (fluors). When radiation interacts with the solvent, it excites the solvent molecules. This excitation energy is then transferred to the fluor molecules, which de-excite by emitting photons of light. This light can then be detected by a photomultiplier tube or other photodetector.

The solvent is the primary component of a liquid scintillator and plays a crucial role in the energy absorption and transfer process. Aromatic hydrocarbons are commonly used as solvents due to their high scintillation efficiency. Triethylbenzene (isomers not always specified) is listed as one of the solvents used in the formulation of organic liquid scintillators.[4] Its high flash point and lower volatility compared to solvents like toluene (B28343) or xylene can be advantageous for safety and long-term stability.

Key Advantages of this compound in Scintillators:

  • High Flash Point: Improves the safety of the scintillator cocktail.

  • Good Energy Transfer Efficiency: As an aromatic hydrocarbon, it can efficiently absorb energy from ionizing radiation and transfer it to the fluors.

  • Chemical Compatibility: It is a good solvent for a wide range of fluors.

Protocol 2: General Protocol for the Preparation of a Liquid Scintillator Cocktail

This protocol provides a general method for preparing a liquid scintillator cocktail using this compound as the solvent.

Materials:

  • This compound (scintillation grade)

  • Primary fluor (e.g., PPO - 2,5-diphenyloxazole)

  • Secondary fluor (wavelength shifter, e.g., POPOP - 1,4-bis(5-phenyloxazol-2-yl)benzene) (optional)

  • Glass bottle with a screw cap

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Solvent Preparation:

    • Measure the required volume of this compound and place it in the glass bottle.

  • Fluor Addition:

    • Weigh the appropriate amount of the primary fluor (e.g., PPO) to achieve the desired concentration (typically 3-7 g/L).

    • If using a secondary fluor, weigh the appropriate amount (e.g., POPOP, typically 0.1-0.5 g/L).

    • Carefully add the fluors to the solvent in the glass bottle.

  • Dissolution:

    • Add a magnetic stir bar to the bottle and seal it.

    • Stir the mixture at room temperature until all the fluors have completely dissolved. Gentle heating can be applied to speed up the dissolution process, but care should be taken to avoid solvent evaporation.

  • Degassing (Optional but Recommended):

    • To improve scintillation performance by removing dissolved oxygen (which can quench fluorescence), the solution can be degassed by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.

  • Storage:

    • Store the prepared scintillator cocktail in a tightly sealed, light-protected container.

Workflow for Liquid Scintillator Preparation

G start Start add_solvent Add this compound to mixing vessel start->add_solvent add_fluors Add fluors to solvent add_solvent->add_fluors weigh_fluors Weigh primary and secondary fluors weigh_fluors->add_fluors dissolve Stir until completely dissolved add_fluors->dissolve degas Degas with inert gas (optional) dissolve->degas store Store in a sealed, light-protected container degas->store end End store->end

Caption: A simple workflow for preparing a liquid scintillator cocktail.

Application Note 3: Precursor for Functional Monomers in Porous Organic Polymers (Hypothetical)

Background:

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust covalent framework. They have shown great promise in applications such as gas storage and separation, catalysis, and sensing. POPs are typically synthesized through the polymerization of rigid organic building blocks (monomers). Aromatic compounds are frequently used as the core of these monomers.

While there are no direct reports of using this compound as a monomer for POPs, its aromatic core and multiple reactive sites (on the ethyl groups and the aromatic ring) make it a potential precursor for the synthesis of functional monomers. For example, the ethyl groups could be functionalized to introduce polymerizable groups or other functionalities. The asymmetric substitution pattern of this compound could lead to POPs with interesting and complex pore structures.

This application note proposes a hypothetical pathway for the derivatization of this compound to create a diamine monomer, a common building block for polyimides and other POPs.

Protocol 3: Hypothetical Synthesis of a Diamine Monomer from this compound

This protocol outlines a hypothetical multi-step synthesis to convert this compound into a diamine monomer that could be used in the synthesis of porous organic polymers.

Overall Reaction Scheme:

This compound → Dinitro-1,2,4-triethylbenzene → Diamino-1,2,4-triethylbenzene

Step 1: Dinitration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask while maintaining a low temperature (0-10 °C) with the ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the dinitro product.

  • Filter, wash the solid with water until neutral, and dry to obtain the dinitro-1,2,4-triethylbenzene.

Step 2: Reduction to Diamino-1,2,4-triethylbenzene

Materials:

  • Dinitro-1,2,4-triethylbenzene

  • Reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C)

  • Ethanol (as solvent for catalytic hydrogenation)

  • Sodium hydroxide (B78521) solution

Procedure (using SnCl₂/HCl):

  • Suspend the dinitro-1,2,4-triethylbenzene in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride in concentrated HCl portion-wise with stirring.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the diamine.

  • Extract the diamine product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the diamino-1,2,4-triethylbenzene monomer.

G start This compound step1 Dinitration (HNO₃, H₂SO₄) start->step1 intermediate Dinitro-1,2,4-triethylbenzene step1->intermediate step2 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->step2 end Diamino-1,2,4-triethylbenzene (Monomer) step2->end

References

Application Note: High-Resolution Separation of Triethylbenzene Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Triethylbenzene (B13742051) (TEB) is an aromatic hydrocarbon with three isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046). These isomers are often found in complex mixtures within the petroleum and chemical industries and can serve as important intermediates or impurities in various synthetic processes. Due to their similar physicochemical properties and boiling points, their separation for accurate quantification presents a significant analytical challenge. This application note provides a detailed protocol for the high-resolution separation of triethylbenzene isomers using capillary gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS).

Principle of Separation The separation of triethylbenzene isomers is primarily achieved based on differences in their boiling points and their interaction with the GC column's stationary phase. A low-polarity stationary phase, such as 5% diphenyl / 95% dimethylpolysiloxane, is highly effective for this application. This phase separates aromatic hydrocarbons primarily according to their boiling points, but the inclusion of phenyl groups also offers unique selectivity based on molecular shape and polarizability.[1][2]

Temperature programming is essential for achieving optimal resolution between the closely eluting isomers while ensuring that all peaks are sharp and the total analysis time is reasonable.[3] By gradually increasing the column temperature, volatile components are well-separated at lower temperatures, while higher-boiling isomers elute more quickly at elevated temperatures, improving peak shape and overall separation efficiency.

The expected elution order on a DB-5 or similar column is based on the boiling points of the isomers: 1,3,5-triethylbenzene (most volatile, lowest boiling point) will elute first, followed by this compound, and then 1,2,3-triethylbenzene (least volatile, highest boiling point).

Experimental Protocols

This section details the complete methodology for the GC analysis of triethylbenzene isomers.

1. Materials and Reagents

  • Standards: 1,2,3-Triethylbenzene (CAS: 25340-18-5), this compound (CAS: 877-44-1), 1,3,5-Triethylbenzene (CAS: 102-25-0).

  • Solvent: High-purity Hexane or Dichloromethane (GC grade).

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID).

2. Standard Preparation

  • Prepare a stock solution of 1000 µg/mL for each isomer individually in hexane.

  • Create a mixed isomer working standard by diluting the stock solutions to a final concentration of 10 µg/mL for each isomer in hexane.

  • Store standards at 4°C in amber vials with PTFE-lined caps.

3. Gas Chromatography (GC) System and Conditions A standard capillary GC system, such as an Agilent 6890 or equivalent, is recommended.[4] The use of highly inert columns and liners is crucial for achieving sharp, symmetrical peaks, especially at low concentrations.[5][6]

Table 1: GC System and Chromatographic Conditions

Parameter Value / Description
GC System Agilent 6890 GC (or equivalent) with Split/Splitless Inlet and FID/MS
Column Agilent J&W DB-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness[3][4]
Carrier Gas Helium, Constant Flow Mode
Flow Rate 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split
Split Ratio 50:1
Injection Volume 1.0 µL
Oven Program
Initial Temperature 60°C
Initial Hold Time 2 min
Ramp Rate 10°C/min
Final Temperature 250°C
Final Hold Time 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300°C
MS Transfer Line 280°C
MS Source Temp 230°C

|    MS Quad Temp | 150°C |

4. Analysis Procedure

  • Equilibrate the GC system until a stable baseline is achieved.

  • Perform a solvent blank injection (hexane) to ensure the system is free from contaminants.

  • Inject 1.0 µL of the 10 µg/mL mixed isomer working standard.

  • Acquire the data using the conditions specified in Table 1.

  • Identify peaks based on their retention times compared to individual isomer standards.

  • Integrate the peak areas for quantification.

Data Presentation

Successful separation of the three isomers can be achieved using the protocol above. The physical properties of the isomers directly influence their chromatographic behavior.

Table 2: Physical Properties of Triethylbenzene Isomers

Compound CAS Number Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C)
1,3,5-Triethylbenzene 102-25-0 C₁₂H₁₈ 162.27 215-216[7][8][9]
This compound 877-44-1 C₁₂H₁₈ 162.27 ~217

| 1,2,3-Triethylbenzene | 25340-18-5 | C₁₂H₁₈ | 162.27 | >217 (estimated) |

The following table presents representative chromatographic data expected from the analysis. Actual retention times may vary slightly based on the specific instrument, column condition, and pressure settings.

Table 3: Representative Chromatographic Data

Peak No. Compound Representative Retention Time (min) Expected Elution Order
1 1,3,5-Triethylbenzene ~12.1 1
2 This compound ~12.4 2

| 3 | 1,2,3-Triethylbenzene | ~12.6 | 3 |

Experimental Workflow Visualization

The logical flow of the analytical process, from initial sample preparation to final data reporting, is illustrated in the diagram below.

GC_Workflow Workflow for GC Analysis of Triethylbenzene Isomers cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting prep_standards Prepare Individual and Mixed Standards instrument_setup Set Up GC-FID/MS (See Table 1) inject_blank Inject Solvent Blank prep_standards->inject_blank instrument_setup->inject_blank inject_sample Inject TEB Standard (1 µL) inject_blank->inject_sample System Check OK acquire_data Acquire Chromatogram inject_sample->acquire_data identify_peaks Identify Peaks by Retention Time acquire_data->identify_peaks integrate_peaks Integrate Peak Areas identify_peaks->integrate_peaks quantify Quantify Isomers integrate_peaks->quantify report Generate Final Report quantify->report

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of 1,2,4-Triethylbenzene and its related isomers, 1,2,3-Triethylbenzene and 1,3,5-Triethylbenzene. The separation of these closely related aromatic hydrocarbons is critical in various fields, including chemical synthesis, quality control, and environmental monitoring, due to their similar physicochemical properties. This protocol utilizes a reversed-phase C18 column with a methanol-water mobile phase, providing a reliable and reproducible method for the baseline separation of these isomers.

Introduction

Triethylbenzene (B13742051) isomers are common components in various industrial solvents and are intermediates in the synthesis of other organic compounds. Due to the subtle differences in their chemical structures, the separation and quantification of individual isomers can be challenging. This document provides a detailed protocol for a reversed-phase HPLC method that effectively separates this compound from its common isomers. The method is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE syringe filters.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Flasks and Pipettes: Grade A.

Reagents and Standards
  • Methanol (B129727): HPLC grade.

  • Water: Deionized water, 18.2 MΩ·cm.

  • This compound: ≥95% purity.

  • 1,2,3-Triethylbenzene: ≥95% purity.

  • 1,3,5-Triethylbenzene: ≥95% purity.

Chromatographic Conditions
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: WaterB: Methanol
Gradient 75% B to 90% B over 15 minutes; hold at 90% B for 5 minutes; return to 75% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 265 nm

Quantitative Data Summary

The following table summarizes the expected retention times and resolution for the triethylbenzene isomers under the specified chromatographic conditions. The elution order is based on the principle that in reversed-phase chromatography, less polar compounds are retained longer.[1] The separation of alkylbenzene isomers is primarily governed by their hydrophobicity.[2]

AnalyteEstimated Retention Time (min)Resolution (Rs)Peak Asymmetry (As)
1,2,3-Triethylbenzene10.5-1.1
This compound11.8> 2.01.1
1,3,5-Triethylbenzene13.2> 2.51.0

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 25 mg of each triethylbenzene isomer into separate 25 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume. Mix thoroughly.

    • These stock solutions are stable for up to 3 months when stored at 4 °C in the dark.

  • Working Standard Mixture (10 µg/mL):

    • Pipette 1.0 mL of each stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol and mix thoroughly.

    • This working standard is used for calibration and system suitability checks.

Sample Preparation
  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute the sample with methanol to a concentration expected to be within the calibration range.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[2]

HPLC System Setup and Operation
  • Prime the HPLC pump with the mobile phases to remove any air bubbles.

  • Set the column temperature to 35 °C and allow it to stabilize.

  • Equilibrate the column with the initial mobile phase composition (75% Methanol) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Perform a blank injection (methanol) to ensure the system is clean.

  • Inject the working standard mixture to verify system suitability (retention times, resolution, and peak shapes).

  • Once system suitability is confirmed, proceed with the injection of samples.

Data Analysis
  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Create a calibration curve by plotting the peak area against the concentration of the working standards.

  • Quantify the amount of each triethylbenzene isomer in the samples using the linear regression equation from the calibration curve.

Visualizations

G Experimental Workflow for HPLC Analysis A Standard and Sample Preparation B HPLC System Setup and Equilibration A->B C System Suitability Test (SST) B->C C->B SST Fail D Sample Analysis C->D SST Pass E Data Acquisition D->E F Data Processing and Quantification E->F G Report Generation F->G

Caption: Workflow for the HPLC analysis of triethylbenzene isomers.

G Logical Separation of Triethylbenzene Isomers cluster_0 Analyte Mixture cluster_1 Reversed-Phase C18 Column 1,2,3-TEB 1,2,3-Triethylbenzene (More Polar) A Elution Order 1,2,3-TEB->A Shortest Retention 1,2,4-TEB This compound 1,2,4-TEB->A 1,3,5-TEB 1,3,5-Triethylbenzene (Less Polar) 1,3,5-TEB->A Longest Retention

Caption: Expected elution order based on isomer polarity.

References

Application Notes and Protocols for 1,2,4-Triethylbenzene in Liquid Scintillators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,4-triethylbenzene as a solvent in liquid scintillation cocktails. This document includes detailed protocols for the preparation and application of these scintillators, quantitative data for common scintillator components, and visualizations of experimental workflows relevant to drug discovery.

Introduction to this compound in Liquid Scintillation Counting

Liquid scintillation counting (LSC) is a widely used analytical technique for the sensitive detection and quantification of radioactivity, particularly for low-energy beta-emitting isotopes. The process involves the use of a liquid scintillation cocktail, a mixture that converts the kinetic energy of radioactive emissions into detectable light photons. Aromatic organic solvents are a key component of these cocktails, serving to dissolve the sample and efficiently transfer energy from the radioactive decay to fluorescent solutes (fluors or scintillators).

This compound is an aromatic hydrocarbon that can be used as a solvent in liquid scintillation cocktails.[1] Its properties are similar to other alkylated benzene (B151609) solvents like toluene (B28343), xylene, and pseudocumene (1,2,4-trimethylbenzene), which are known for their good energy transfer efficiency.[1][2] The choice of solvent is critical as it influences the counting efficiency, sample compatibility, and safety of the scintillation cocktail.

Core Principles of Liquid Scintillation Counting

The liquid scintillation process involves a series of energy transfer steps:

  • Excitation: A beta particle (or other radiation) emitted from the sample collides with and excites molecules of the solvent (e.g., this compound).

  • Energy Transfer: The excited solvent molecules transfer their energy to a primary scintillator (fluor).

  • Primary Scintillation: The excited primary scintillator returns to its ground state by emitting photons of light, typically in the ultraviolet range.

  • Wavelength Shifting (Optional but common): A secondary scintillator can be included to absorb the photons from the primary scintillator and re-emit them at a longer wavelength that is more efficiently detected by the photomultiplier tubes (PMTs) of the liquid scintillation counter.[3]

Data Presentation: Properties of Common Liquid Scintillation Solvents

SolventChemical StructureRelative Pulse Height (RPH)†Flash Point (°C)
TolueneC₆H₅CH₃1004
p-XyleneC₆H₄(CH₃)₂11027
1,2,4-Trimethylbenzene (Pseudocumene)C₆H₃(CH₃)₃11244
This compound C₆H₃(C₂H₅)₃ Not specified; estimated to be high 81 [4]
Linear Alkylbenzene (LAB)C₆H₅CₙH₂ₙ₊₁ (n=10-13)~91~150
Diisopropylnaphthalene (DIN)C₁₀H₆(C₃H₇)₂Not specified>149

†Relative Pulse Height (RPH) is a measure of the energy transfer efficiency of the solvent, with toluene as the reference standard at 100.[5] A higher RPH generally indicates a better solvent for liquid scintillation counting.

Experimental Protocols

Protocol 1: Preparation of a General-Purpose Liquid Scintillation Cocktail with this compound

This protocol describes the preparation of a standard liquid scintillation cocktail for non-aqueous samples.

Materials:

  • This compound (scintillation grade)

  • PPO (2,5-Diphenyloxazole) - Primary Scintillator

  • bis-MSB (p-Bis(o-methylstyryl)benzene) - Secondary Scintillator

  • Glass bottle with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry glass bottle, add 1 liter of this compound.

  • Add 5-7 grams of PPO to the solvent. A common concentration for PPO is around 5-7 g/L for good resistance to chemical quenching.[5]

  • Add 0.5-1.5 grams of bis-MSB. bis-MSB is a commonly used secondary scintillator.[5]

  • Place a magnetic stir bar in the bottle and cap it securely.

  • Stir the mixture on a magnetic stirrer at room temperature until all the scintillators have completely dissolved. This may take several hours.

  • Store the prepared cocktail in a tightly sealed, light-protected bottle at room temperature.

Protocol 2: Sample Preparation and Counting of a Radiolabeled Compound

This protocol outlines the general procedure for measuring the radioactivity of a sample using the prepared this compound-based cocktail.

Materials:

  • Prepared this compound liquid scintillation cocktail

  • Liquid scintillation vials (glass or low-diffusion plastic)

  • Pipettes

  • Radiolabeled sample dissolved in a compatible organic solvent

  • Liquid scintillation counter

Procedure:

  • Pipette a known volume of the radiolabeled sample into a liquid scintillation vial.

  • Add 5-10 mL of the this compound scintillation cocktail to the vial.

  • Cap the vial tightly and gently swirl to ensure thorough mixing.

  • Prepare a background sample by adding the same volume of scintillation cocktail to a vial without any radioactive sample.

  • Place the sample and background vials into the liquid scintillation counter.

  • Allow the vials to dark-adapt in the counter for at least 15 minutes to reduce phosphorescence from the vials.

  • Set the appropriate counting parameters on the liquid scintillation counter for the isotope being measured (e.g., energy window for ³H or ¹⁴C).

  • Initiate the counting sequence. The instrument will report the counts per minute (CPM).

  • To determine the disintegrations per minute (DPM), a quench curve is necessary to correct for any reduction in counting efficiency.

Application Notes: Quenching in Liquid Scintillation Counting

Quenching is a phenomenon that reduces the efficiency of the scintillation process, leading to a lower light output and consequently, a lower measured count rate.[6] Understanding and correcting for quenching is crucial for obtaining accurate quantitative data.

Types of Quenching:

  • Chemical Quenching: This occurs when substances in the sample interfere with the energy transfer from the solvent to the scintillator. These quenching agents accept the energy from the excited solvent molecules but do not efficiently re-emit it as light.[6]

  • Color Quenching: This is caused by colored or opaque materials in the sample that absorb the photons emitted by the scintillators before they can reach the PMTs.[6]

  • Physical Quenching: This happens when the radioactive sample is not fully dissolved or homogenously dispersed in the scintillation cocktail, leading to self-absorption of the radiation within the sample particles.

Quench Correction:

Modern liquid scintillation counters have built-in methods for quench correction. These typically involve the use of an external gamma source to generate a Compton spectrum in the sample. The shape and position of this spectrum are affected by the degree of quenching, which allows the instrument to calculate a quench indicating parameter (QIP). By preparing a set of standards with known activity and varying amounts of a quenching agent, a quench curve (a plot of counting efficiency versus QIP) can be generated. This curve is then used by the instrument to automatically convert the measured CPM of unknown samples to the absolute DPM.

Application in Drug Development: Scintillation Proximity Assay (SPA)

Scintillation Proximity Assay (SPA) is a powerful, homogeneous assay technology widely used in high-throughput screening (HTS) for drug discovery.[7] SPA eliminates the need for separation of bound and free radiolabeled ligands, simplifying the assay workflow.

Principle of SPA:

In an SPA, the target molecule (e.g., a receptor or enzyme) is immobilized on a microsphere or the surface of a microplate that contains a scintillant. When a radiolabeled ligand binds to the target, it is brought into close proximity to the scintillant. The energy from the radioactive decay can then efficiently transfer to the scintillant, producing a light signal. Radiolabeled ligands that are free in solution are too far away for this energy transfer to occur, and their emissions are absorbed by the aqueous medium without generating a signal.[8]

While many commercial SPA systems use aqueous-based scintillants, the principle can be adapted for use with organic solvent-based liquid scintillators in specific assay formats, particularly in enzyme assays where the product can be selectively extracted into the scintillator-containing phase.

Visualizations

Experimental_Workflow_for_Enzyme_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis enzyme Enzyme Solution incubation Incubate Enzyme, Substrate, and Inhibitor enzyme->incubation substrate Radiolabeled Substrate substrate->incubation inhibitor Test Compound (Inhibitor) inhibitor->incubation extraction Stop Reaction & Extract Unreacted Substrate/Product incubation->extraction lsc Add this compound Scintillation Cocktail extraction->lsc count Quantify Radioactivity (Liquid Scintillation Counter) lsc->count analysis Calculate % Inhibition count->analysis

Caption: Workflow for an enzyme inhibition assay using a radiolabeled substrate and liquid scintillation counting.

Signaling_Pathway_Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_assay In Vitro Kinase Assay receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates substrate Substrate Protein kinase_b->substrate Phosphorylates measurement Measure Phosphorylated Substrate (Liquid Scintillation Counting) kinase_b->measurement p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response assay Radiolabeled ATP (γ-³²P or γ-³³P) assay->measurement inhibitor Test Compound (Kinase Inhibitor) inhibitor->kinase_b Inhibits inhibitor->measurement

Caption: Inhibition of a kinase signaling pathway measured by an in vitro assay with a radiolabeled substrate and liquid scintillation counting.

References

Application Notes and Protocols for the Catalytic Production of 1,2,4-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triethylbenzene (1,2,4-TEB) is an aromatic hydrocarbon with applications in specialty chemicals and as an intermediate in organic synthesis. Its production via catalytic reforming of C9 aromatic streams presents a viable route for valorizing these feedstocks. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on catalytic strategies such as ethylation and related reforming reactions. Due to a scarcity of literature specifically detailing the direct catalytic reforming of C9 aromatics to this compound, the protocols herein are based on analogous and closely related reactions, such as the ethylation of diethylbenzene isomers.

Catalytic Strategies for this compound Synthesis

The formation of this compound can be achieved through several catalytic pathways, primarily involving the manipulation of ethyl groups on the benzene (B151609) ring. The key strategies include:

  • Ethylation of Diethylbenzene: This is a direct route where an ethyl group is added to a diethylbenzene isomer. The choice of catalyst, particularly shape-selective zeolites, is crucial in directing the ethylation to the desired position to form the 1,2,4-isomer.

  • Transalkylation of Polyethylbenzenes: This process involves the redistribution of ethyl groups between polyethylated benzenes and benzene or ethylbenzene (B125841). While often used to produce ethylbenzene from diethylbenzenes, under specific conditions, it can be steered towards the formation of triethylbenzenes.

  • Disproportionation of Diethylbenzene: In this reaction, two molecules of diethylbenzene react to form ethylbenzene and triethylbenzene (B13742051). Controlling the selectivity towards the desired this compound isomer is a key challenge.

  • Isomerization of Triethylbenzene: A mixture of triethylbenzene isomers can be isomerized over an acid catalyst to enrich the concentration of the thermodynamically favored 1,2,4-isomer.

Data Presentation: Reaction Conditions for Related Processes

The following table summarizes typical reaction conditions for processes related to the formation of polyethylbenzenes, which can be adapted for the synthesis of this compound.

ParameterEthylation of EthylbenzeneTransalkylation of PolyethylbenzenesDisproportionation of Ethylbenzene
Catalyst Mordenite (B1173385), ZSM-5, Zeolite BetaZeolite Beta, Zeolite Y, MordeniteHZSM-5, Mordenite
Temperature (°C) 250 - 450220 - 260280 - 325
Pressure (MPa) 1.0 - 5.00.3 - 0.4Atmospheric - 4.0
Reactants Ethylbenzene, Ethanol (B145695)/EthyleneDiethylbenzenes, BenzeneEthylbenzene
Notes Triethylbenzene can be formed as a secondary product, especially with large-pore zeolites like mordenite.[1]Primarily aimed at producing ethylbenzene, but conditions can be adjusted to favor heavier products.Can produce a mixture of benzene and diethylbenzene, with potential for triethylbenzene formation.[2]

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to the synthesis of this compound.

Protocol 1: Ethylation of Diethylbenzene over Mordenite Catalyst

This protocol describes the liquid-phase ethylation of a mixture of diethylbenzene isomers to produce this compound using a mordenite catalyst. This procedure is adapted from studies on the ethylation of ethylbenzene.[1][3]

1. Materials:

  • 1,2-Diethylbenzene (or a mixture of diethylbenzene isomers)

  • Ethanol (as ethylating agent)

  • H-Mordenite catalyst (SiO2/Al2O3 ratio of 20-40)

  • Nitrogen (for inerting)

  • Toluene (as an internal standard for GC analysis)

  • Standard solvents for catalyst washing and product extraction

2. Equipment:

  • High-pressure stirred autoclave reactor (e.g., Parr reactor) with temperature and pressure control

  • Catalyst loading equipment

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for aromatic analysis

  • Product collection and separation apparatus

3. Catalyst Preparation and Activation:

  • The H-Mordenite catalyst is calcined in a muffle furnace under a flow of dry air.

  • The temperature is ramped up to 550 °C at a rate of 5 °C/min and held for 5 hours to remove any adsorbed water and organic impurities.

  • The catalyst is then cooled down under a stream of nitrogen to room temperature before being transferred to the reactor.

4. Experimental Procedure:

  • The autoclave reactor is thoroughly cleaned and dried.

  • A specific amount of the activated H-Mordenite catalyst (e.g., 5 wt% of the total reactants) is loaded into the reactor.

  • A known quantity of diethylbenzene and ethanol (e.g., a molar ratio of 2:1) is charged into the reactor.

  • The reactor is sealed and purged with nitrogen three times to ensure an inert atmosphere.

  • The reactor is pressurized with nitrogen to an initial pressure of 2.0 MPa.

  • The stirring is initiated at a constant speed (e.g., 500 rpm) to ensure good mixing.

  • The reactor is heated to the desired reaction temperature (e.g., 250 °C).

  • The reaction is allowed to proceed for a specific duration (e.g., 4-8 hours). Liquid samples are withdrawn at regular intervals for analysis.

  • After the reaction is complete, the reactor is cooled down to room temperature.

  • The gas phase is vented, and the liquid product is collected.

  • The catalyst is separated from the liquid product by filtration.

5. Product Analysis:

  • The liquid product is analyzed by gas chromatography (GC) to determine the conversion of diethylbenzene and the selectivity to this compound and other products.

  • Toluene is used as an internal standard for quantitative analysis.

  • The GC is calibrated with standard samples of reactants and expected products.

Mandatory Visualization

Reaction Pathways for this compound Formation

G cluster_feed C9 Aromatic Feedstock cluster_reactions Catalytic Reforming Reactions cluster_products Products Ethyltoluenes Ethyltoluenes Transalkylation Transalkylation Ethyltoluenes->Transalkylation Trimethylbenzenes Trimethylbenzenes Trimethylbenzenes->Transalkylation Diethylbenzenes Diethylbenzenes Disproportionation Disproportionation Diethylbenzenes->Disproportionation Ethylation Ethylation Diethylbenzenes->Ethylation TEB_124 This compound Transalkylation->TEB_124 Other_TEB_Isomers Other Triethylbenzene Isomers (1,3,5- and 1,2,3-) Transalkylation->Other_TEB_Isomers Lighter_Aromatics Lighter Aromatics (Benzene, Toluene, Xylenes) Transalkylation->Lighter_Aromatics Disproportionation->TEB_124 Disproportionation->Other_TEB_Isomers Disproportionation->Lighter_Aromatics Isomerization Isomerization Isomerization->TEB_124 Ethylation->TEB_124 Ethylation->Other_TEB_Isomers Heavier_Aromatics Heavier Aromatics Ethylation->Heavier_Aromatics Other_TEB_Isomers->Isomerization

Caption: Potential reaction pathways for the formation of this compound from C9 aromatic precursors.

Experimental Workflow for Ethylation of Diethylbenzene

G Catalyst_Prep Catalyst Preparation (H-Mordenite Calcination) Reactor_Loading Reactor Loading (Catalyst, Diethylbenzene, Ethanol) Catalyst_Prep->Reactor_Loading Reaction Reaction (Temperature, Pressure, Stirring) Reactor_Loading->Reaction Product_Recovery Product Recovery (Cooling, Depressurization) Reaction->Product_Recovery Separation Separation (Filtration of Catalyst) Product_Recovery->Separation Analysis Product Analysis (Gas Chromatography) Separation->Analysis Result Quantitative Data (Conversion, Selectivity) Analysis->Result

Caption: Experimental workflow for the synthesis of this compound via ethylation of diethylbenzene.

References

Application Notes and Protocols: 1,2,4-Triethylbenzene in the Synthesis of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2,4-triethylbenzene as a versatile starting material for the preparation of a variety of specialty chemicals. The protocols detailed herein are based on established chemical transformations and provide a foundation for laboratory synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in chemical synthesis.

PropertyValueReference
CAS Number 877-44-1[1][2]
Molecular Formula C₁₂H₁₈[1][2]
Molecular Weight 162.27 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 220-222 °C[3]
Density 0.872 g/mL at 25 °C[3]
Solubility Insoluble in water; Soluble in non-polar organic solvents.[3]

Key Synthetic Transformations and Protocols

This compound can undergo a variety of chemical transformations to yield valuable specialty chemicals. The electron-donating nature of the three ethyl groups activates the aromatic ring towards electrophilic substitution, while the ethyl side chains themselves can be functionalized.

Oxidation to 2,3,6-Triethyl-p-benzoquinone

Reaction Scheme:

This compound This compound 2,3,6-Triethyl-p-benzoquinone 2,3,6-Triethyl-p-benzoquinone This compound->2,3,6-Triethyl-p-benzoquinone Phthalic Anhydride, H₂O₂, 120°C reagents Prepare solution of This compound in CH₂Cl₂ reaction Add triethylbenzene solution dropwise and stir at RT reagents->reaction catalyst Suspend AlCl₃ in CH₂Cl₂ and cool to 0°C acyl_chloride Add acyl chloride solution dropwise to catalyst suspension catalyst->acyl_chloride acyl_chloride->reaction workup Quench with ice/HCl, extract with CH₂Cl₂, wash with NaHCO₃ reaction->workup purification Dry, evaporate solvent, and purify by distillation or chromatography workup->purification TEB_Derivative This compound Derivative Indane_Tetralin Ethyl-substituted Indane/Tetralin TEB_Derivative->Indane_Tetralin Intramolecular Cyclization

References

Application Notes and Protocols: Electrochemical Properties and Applications of 1,2,4-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triethylbenzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three ethyl groups at positions 1, 2, and 4.[1][2] While it serves as a valuable intermediate in organic synthesis and is used in physicochemical studies of alkylated aromatic hydrocarbons, its specific electrochemical properties and applications are not extensively documented in publicly available literature.[3] These application notes provide a framework for investigating the electrochemical behavior of this compound based on the general principles of electrochemistry for alkylated benzenes. The protocols outlined below are intended as a starting point for researchers to explore its potential applications in areas such as conductive polymer synthesis, as a redox mediator, or in the development of electrochemical sensors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for designing and interpreting electrochemical experiments.

PropertyValueReference
Molecular Formula C₁₂H₁₈[3][4][5]
Molecular Weight 162.27 g/mol [3][5]
Appearance Clear, colorless liquid[3]
Boiling Point 220-222 °C[3][4]
Density 0.872 g/mL at 25 °C[3][4]
Solubility Soluble in non-polar organic solvents (e.g., hexane, heptane); insoluble in water.[1][3]
CAS Number 877-44-1[2][4][6]

Electrochemical Properties: A Prospective Outlook

The oxidation of alkylbenzenes typically occurs at the benzylic position (the carbon atom attached to the aromatic ring).[7][8][9][10] For this compound, this would involve the ethyl groups. Strong oxidizing conditions can lead to the formation of carboxylic acids.[7][8][10] Electrochemical oxidation offers a more controlled way to potentially generate radical cations or other reactive intermediates.

ParameterExpected Behavior for this compound (Inferred)
Oxidation Potential Expected to be lower than benzene due to the electron-donating ethyl groups. The oxidation is likely irreversible.
Reduction Potential Expected to be very negative and likely not easily accessible within the typical solvent window.
Electron Transfer Kinetics Likely to exhibit quasi-reversible or irreversible kinetics for the initial oxidation step.

Potential Applications

While specific applications are not documented, the electrochemical properties of this compound suggest potential uses in the following areas:

  • Electropolymerization: Aromatic compounds can undergo electropolymerization to form conductive polymer films. The oxidation of this compound could potentially lead to the formation of a poly(this compound) film with interesting electronic and material properties.

  • Redox Mediator: In certain electrochemical reactions, a molecule can act as a redox mediator, facilitating electron transfer between an electrode and a substrate. The potential redox activity of this compound could be explored in this context.

  • Electrochemical Sensors: The modification of electrode surfaces with films derived from this compound could be investigated for the development of novel electrochemical sensors.

Experimental Protocols

The following protocols provide a general methodology for the electrochemical characterization of this compound.

Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique to investigate the redox properties of a compound.

Objective: To determine the oxidation potential of this compound and to assess the reversibility of the redox process.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or foil

  • Electrochemical Cell: A standard three-electrode cell

  • Solvent: Anhydrous acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂), electrochemical grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP)

  • Analyte: this compound (1-10 mM)

  • Inert Gas: High-purity nitrogen or argon

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water, followed by the electrochemical solvent (e.g., acetonitrile).

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Prepare a stock solution of this compound in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrolyte solution.

    • Deaerate the solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Record a background cyclic voltammogram of the electrolyte solution in the desired potential range.

    • Add the this compound stock solution to the cell to achieve the desired concentration (e.g., 5 mM).

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive (oxidative) limit and then reversing the scan back to the initial potential.

    • Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.

Data Analysis:

  • Determine the anodic peak potential (Epa) from the voltammogram.

  • If a corresponding cathodic peak (Epc) is observed on the reverse scan, the process may have some degree of reversibility.

  • Plot the peak current (ipa) versus the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_electrode Electrode Polishing & Cleaning cell_setup Cell Assembly prep_electrode->cell_setup prep_solution Solution Preparation (Analyte + Electrolyte) prep_solution->cell_setup deaeration Deaeration (N2/Ar Purge) cell_setup->deaeration cv_measurement Cyclic Voltammetry Measurement deaeration->cv_measurement data_acq Data Acquisition cv_measurement->data_acq voltammogram Voltammogram Analysis data_acq->voltammogram peak_analysis Peak Potential & Current Analysis voltammogram->peak_analysis kinetics Kinetic Studies (Scan Rate Dependence) peak_analysis->kinetics

Caption: General workflow for electrochemical analysis of this compound.

Hypothetical Electropolymerization Pathway

G monomer This compound Monomer oxidation Electrochemical Oxidation (-e-) monomer->oxidation Applied Potential radical Radical Cation Intermediate oxidation->radical coupling Radical Coupling & Polymerization radical->coupling polymer Conductive Polymer Film (Poly(this compound)) coupling->polymer

Caption: Proposed pathway for the electropolymerization of this compound.

Conclusion

The electrochemical properties of this compound remain a largely unexplored area. The information and protocols provided herein offer a foundational guide for researchers to initiate investigations into its redox behavior and potential applications. Based on the chemistry of related alkylated aromatic compounds, this compound is a candidate for applications in materials science, particularly in the synthesis of novel conductive polymers. Further experimental work is required to elucidate its specific electrochemical characteristics and validate these potential applications.

References

Troubleshooting & Optimization

Improving yield and purity in 1,2,4-Triethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triethylbenzene. Our focus is on improving yield and purity by addressing common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609) using an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3] Alternative methods include the disproportionation of ethylbenzene (B125841) or diethylbenzene.[4][5]

Q2: My synthesis is resulting in a low yield of triethylbenzene (B13742051). What are the likely causes?

A2: Low yields in triethylbenzene synthesis can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.

  • Catalyst Deactivation: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture. Any water contamination in the reactants or glassware will deactivate the catalyst.

  • Suboptimal Reactant Ratios: The molar ratio of benzene to the ethylating agent is crucial. An inappropriate ratio can lead to the formation of mono- and diethylbenzenes instead of the desired triethylbenzene.

Q3: I am observing significant amounts of 1,3,5-triethylbenzene (B86046) in my product mixture. How can I improve the selectivity for the 1,2,4-isomer?

A3: The formation of multiple isomers is a common challenge in Friedel-Crafts alkylation. The 1,3,5-isomer is often thermodynamically favored due to reduced steric hindrance.[6] To enhance the yield of the 1,2,4-isomer, consider the following:

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which may increase the proportion of the 1,2,4-isomer.

  • Catalyst Choice: While AlCl₃ is common, exploring other Lewis acid catalysts or solid acid catalysts like zeolites may offer different isomer selectivity.[1]

  • Reaction Time: Shorter reaction times may favor the kinetic product distribution. Prolonged reaction times or higher temperatures can lead to isomerization towards the more stable 1,3,5-isomer.

Q4: Polyalkylation is a significant issue in my experiments, leading to the formation of tetraethylbenzene and other heavier byproducts. How can this be minimized?

A4: Polyalkylation occurs because the ethylated benzene products are more reactive than benzene itself.[3] To mitigate this:

  • Use a Large Excess of Benzene: Increasing the molar ratio of benzene to the ethylating agent will statistically favor the ethylation of unreacted benzene over the ethylated products.

  • Control Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can help reduce the rate of subsequent alkylation reactions.

Q5: What are the most effective methods for purifying this compound from its isomers and other byproducts?

A5: The separation of triethylbenzene isomers is challenging due to their similar boiling points.

  • Fractional Distillation: This is a common technique for separating liquids with close boiling points.[7][8][9] A distillation column with a high number of theoretical plates is necessary for effective separation.[7]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially on a smaller scale, preparative HPLC is a powerful tool.[10][11] Reverse-phase chromatography is often employed for separating non-polar isomers like triethylbenzenes.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalyst due to moisture.Ensure all glassware is oven-dried and reactants are anhydrous. Handle AlCl₃ in a dry environment (e.g., glove box or under an inert atmosphere).
Insufficient catalyst loading.Increase the molar ratio of the catalyst to the reactants.
Low reaction temperature or short reaction time.Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by GC or TLC.
High Proportion of 1,3,5-Triethylbenzene Isomer Thermodynamic control of the reaction.Employ kinetic control by running the reaction at a lower temperature for a shorter duration.
Isomerization of the product.Quench the reaction promptly after the desired conversion is reached to prevent post-reaction isomerization.
Excessive Polyalkylation (Formation of Tetraethylbenzenes) High reactivity of ethylated products.Use a significant molar excess of benzene relative to the ethylating agent.
Reaction temperature is too high.Lower the reaction temperature to decrease the rate of further alkylation.
Difficulty in Separating 1,2,4- and 1,3,5- Isomers Similar boiling points of the isomers.Use a fractional distillation column with a high number of theoretical plates. Optimize the reflux ratio to improve separation efficiency.
Co-elution in chromatography.For preparative HPLC, screen different stationary and mobile phases to achieve baseline separation. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point.[10]

Experimental Protocols

Protocol 1: Synthesis of Triethylbenzene via Disproportionation of Ethylbenzene

This protocol is adapted from a patented method and provides a route to a mixture of triethylbenzene isomers.[4]

Materials:

  • Ethylbenzene

  • Catalytic complex (based on AlCl₃, 20 wt.%), ethylbenzene (80 wt.%), and water (2% by weight of AlCl₃)

Procedure:

  • Charge a reactor with 95 kg of dried ethylbenzene and 5 kg of the catalytic complex.

  • Heat the mixture to 120°C and maintain for 15 minutes to carry out the disproportionation reaction.

  • The resulting reaction mass will contain a mixture of benzene, unreacted ethylbenzene, diethylbenzene, and triethylbenzene.

  • Cool the reaction mass to a temperature between 30-50°C and hold for 20-40 minutes. This step can influence the isomer ratio of triethylbenzene.[4]

  • Separate the catalyst from the hydrocarbon layer.

  • Wash the hydrocarbon layer with water and neutralize with a mild alkali solution.

  • Purify the product mixture by fractional distillation to sequentially isolate benzene, ethylbenzene, diethylbenzene, and the triethylbenzene fraction.

Quantitative Data from a Disproportionation Reaction:

ReactantCatalystTemperature (°C)Time (min)Product Distribution (wt. %)Triethylbenzene Isomer Ratio (1,3,5- : 1,2,4-)
EthylbenzeneAlCl₃ complex12015Benzene: 15.5, Ethylbenzene: 53.9, Diethylbenzene: 26.8, Triethylbenzene: 2.471 : 29

Data adapted from patent RU2072973C1.[4]

Protocol 2: Purification of this compound by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with high theoretical plates)

  • Distillation head with a condenser and thermometer

  • Receiving flasks

  • Heating mantle and stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.

  • Place the crude triethylbenzene mixture into the round-bottom flask with a stir bar.

  • Begin heating the flask gently.

  • As the mixture boils, vapors will rise through the fractionating column. The temperature at the distillation head should remain steady during the collection of each fraction.

  • Collect the initial fractions, which will be enriched in lower-boiling components like diethylbenzene isomers.

  • Monitor the temperature closely. A gradual increase will be observed as the composition of the vapor changes. The boiling point of 1,3,5-triethylbenzene is approximately 215-216°C, while this compound boils at around 218-222°C.

  • Carefully collect the fractions that distill over in the expected range for this compound.

  • Analyze the collected fractions by Gas Chromatography (GC) to determine their purity and isomer distribution.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants Benzene + Ethylating Agent Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst AlCl3 Catalyst Catalyst->Reaction Quench Quench with Water/Acid Reaction->Quench Workup Aqueous Workup Quench->Workup Crude Crude Product (Isomer Mixture) Workup->Crude Distillation Fractional Distillation Crude->Distillation Separation of Isomers HPLC Preparative HPLC Distillation->HPLC PureProduct Pure this compound HPLC->PureProduct

Caption: General experimental workflow for the synthesis and purification of this compound.

G Start Low Yield or Purity Issue CheckPurity Analyze Crude Product by GC/NMR Start->CheckPurity HighPoly High Polyalkylation? CheckPurity->HighPoly WrongIsomer Incorrect Isomer Ratio? CheckPurity->WrongIsomer CheckCatalyst Catalyst Activity Issue? CheckPurity->CheckCatalyst HighPoly->WrongIsomer No IncreaseBenzene Increase Benzene:Et-X Ratio HighPoly->IncreaseBenzene Yes LowerTemp Lower Reaction Temperature HighPoly->LowerTemp Yes AdjustConditions Adjust Temp/Time for Kinetic Control WrongIsomer->AdjustConditions Yes WrongIsomer->CheckCatalyst No End Optimized Synthesis IncreaseBenzene->End LowerTemp->End AdjustConditions->End DryReagents Ensure Anhydrous Conditions CheckCatalyst->DryReagents Yes CheckCatalyst->End No DryReagents->End

Caption: Troubleshooting logic for improving yield and purity in this compound synthesis.

References

Side reactions and byproducts in Friedel-Crafts ethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to side reactions and byproducts encountered during Friedel-Crafts ethylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Formation of Multiple Ethyl-Substituted Products (Polyalkylation)

Q1: My reaction is producing significant amounts of diethylbenzene and other poly-ethylated byproducts instead of my desired mono-ethylated product. Why is this happening?

A1: This phenomenon, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation. It occurs because the initial product, ethylbenzene (B125841), is more reactive than the starting material, benzene (B151609). The ethyl group is an electron-donating group, which activates the aromatic ring, making it more susceptible to further electrophilic attack by another ethyl carbocation.[1][2][3] This leads to the formation of undesired byproducts such as diethylbenzene and triethylbenzene.[4][5]

Q2: How can I minimize or prevent the formation of polyalkylated byproducts?

A2: Several strategies can be employed to favor mono-ethylation and reduce polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: The most effective method is to use a large molar excess of benzene relative to the ethylating agent (e.g., ethylene (B1197577) or ethyl chloride).[6][7] This increases the statistical probability that the ethylating agent will react with a benzene molecule rather than the more reactive ethylbenzene product.[4] In industrial processes, benzene-to-ethylene molar ratios can be as high as 8:1 to 10:1.[6][8]

  • Control Reaction Temperature: Lowering the reaction temperature can help to decrease the rate of the subsequent alkylation reactions, thus favoring the formation of the mono-substituted product.[9]

  • Optimize Catalyst and Conditions: The choice of catalyst and reaction conditions can influence selectivity. Milder Lewis acids may reduce the extent of polyalkylation. In industrial settings, specific zeolite catalysts are often used to improve selectivity towards ethylbenzene.[10][11]

  • Consider Friedel-Crafts Acylation Followed by Reduction: A robust alternative to direct ethylation is to first perform a Friedel-Crafts acylation using acetyl chloride to form acetophenone (B1666503). The acyl group is electron-withdrawing and deactivates the ring, preventing further acylation.[3][12] The resulting ketone can then be reduced to the desired ethyl group via methods like the Clemmensen or Wolff-Kishner reduction.[13]

Issue 2: Isomeric Byproducts and Unexpected Product Structures

Q1: I am using a primary ethyl halide (e.g., 1-chloroethane), but I am observing the formation of isomeric products. What is causing this?

A1: While carbocation rearrangement is a significant issue with longer-chain alkyl halides (e.g., propyl or butyl halides), it is not a factor in Friedel-Crafts ethylation.[2][7] The primary ethyl carbocation is unstable and does not rearrange. However, the orientation of substitution on an already substituted aromatic ring can lead to different isomers (ortho, meta, para).

Q2: My starting material is a substituted benzene. How can I control the position of ethylation?

A2: The position of the incoming ethyl group is directed by the substituent already present on the aromatic ring.

  • Activating Groups (-CH₃, -OCH₃, etc.) are generally ortho- and para-directing.

  • Deactivating Groups (-NO₂, -CN, -SO₃H, etc.) are meta-directing.

However, Friedel-Crafts reactions often fail with strongly deactivated rings.[12][14] Steric hindrance can also play a role; a bulky substituent may favor para-substitution over ortho-substitution.[15]

Data Presentation: Impact of Reactant Ratio on Product Distribution

The molar ratio of benzene to ethylene is a critical parameter in controlling the selectivity of Friedel-Crafts ethylation. Using a large excess of benzene minimizes the formation of polyethylated byproducts.

Benzene to Ethylene Molar RatioEthylene Conversion (%)Selectivity for Ethylbenzene (%)Notes
1:1High~73.0 - 85.5%Higher temperatures can increase conversion but may lead to more side products.[11]
2.5:1> 95%> 95%Under optimized conditions with a β-zeolite catalyst, high selectivity is achievable.[16]
8:1HighHighThis ratio is common in industrial processes to minimize the formation of diethylbenzene.[4][6]
10:197.3%99.6%Optimized conditions in a simulation showed very high selectivity.[8]

Experimental Protocols

Protocol 1: General Laboratory Scale Friedel-Crafts Ethylation of Benzene

This protocol outlines a general procedure for the ethylation of benzene using ethyl bromide and aluminum chloride.

Materials:

  • Anhydrous Benzene

  • Ethyl Bromide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice-water bath

  • Hydrochloric Acid (HCl), dilute

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Standard glassware for reflux and extraction

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dry and the reaction is protected from atmospheric moisture.

  • Add anhydrous benzene (a significant molar excess, e.g., 5-10 equivalents) to the flask and cool it in an ice-water bath.

  • Slowly and carefully add anhydrous aluminum chloride (approximately 1.1 equivalents relative to the ethyl bromide) to the stirred benzene.

  • Add ethyl bromide (1 equivalent) dropwise from the dropping funnel to the benzene-AlCl₃ mixture over 30-45 minutes, maintaining the temperature between 5-10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Slowly pour the reaction mixture over crushed ice in a beaker to decompose the catalyst complex. Add dilute HCl to dissolve any remaining aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene by distillation.

  • The crude product can be purified by fractional distillation.

Protocol 2: Friedel-Crafts Acylation followed by Clemmensen Reduction

This two-step method avoids polyalkylation and is useful for producing high-purity ethylbenzene.

Step A: Friedel-Crafts Acylation of Benzene

  • In a setup similar to Protocol 1, suspend anhydrous AlCl₃ (1.2 equivalents) in an anhydrous solvent like dichloromethane.[1]

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[1]

  • Add benzene (1.0 equivalent) dropwise, keeping the temperature below 10°C.

  • After addition, allow the reaction to stir at room temperature for 1 hour.

  • Work up the reaction as described in Protocol 1 to isolate acetophenone.

Step B: Clemmensen Reduction of Acetophenone

  • In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (prepared from zinc granules and mercuric chloride).

  • Add concentrated hydrochloric acid, water, and toluene.

  • Add the acetophenone obtained from Step A.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.[9]

  • After the reaction is complete, cool the mixture, separate the organic layer, wash it with water and sodium bicarbonate solution, and dry it.[9]

  • Remove the solvent by distillation to yield ethylbenzene.[9]

Visualizations

Below are diagrams illustrating key concepts and workflows related to troubleshooting Friedel-Crafts ethylation.

Polyalkylation_Pathway cluster_0 Primary Reaction cluster_1 Side Reaction (Polyalkylation) Benzene Benzene (Starting Material) Ethylbenzene Ethylbenzene (Desired Product) Benzene->Ethylbenzene Et_X Ethylating Agent (e.g., C₂H₅Cl) Et_X->Benzene Reaction 1 (Desired) Et_X->Ethylbenzene Reaction 2 (Undesired) AlCl3 AlCl₃ Catalyst Diethylbenzene Diethylbenzene (Byproduct) Ethylbenzene->Diethylbenzene Polyethylbenzene Polyethylbenzenes (Byproducts) Diethylbenzene->Polyethylbenzene Further Alkylation

Caption: Pathway of polyalkylation in Friedel-Crafts ethylation.

Troubleshooting_Workflow Start High Polyalkylation Observed? CheckRatio Is Benzene:Ethylene ratio high? (e.g., > 5:1) Start->CheckRatio Yes IncreaseRatio Increase molar ratio of benzene to ethylating agent. CheckRatio->IncreaseRatio No CheckTemp Is reaction temperature low? CheckRatio->CheckTemp Yes End Problem Resolved IncreaseRatio->End LowerTemp Lower reaction temperature. CheckTemp->LowerTemp No ConsiderAcylation Consider alternative synthesis: Friedel-Crafts Acylation followed by Reduction. CheckTemp->ConsiderAcylation Yes LowerTemp->End ConsiderAcylation->End

Caption: Troubleshooting workflow for minimizing polyalkylation.

Acylation_vs_Alkylation cluster_alkylation Direct Ethylation (Alkylation) cluster_acylation Acylation-Reduction Pathway A1 Benzene + C₂H₅Cl A2 Ethylbenzene (Activating Group) A1->A2 AlCl₃ A3 Polyalkylation (Side Reaction) A2->A3 Further Reaction B1 Benzene + CH₃COCl B2 Acetophenone (Deactivating Group) B1->B2 AlCl₃ B3 Ethylbenzene (Final Product) B2->B3 Reduction (e.g., Clemmensen)

Caption: Comparison of direct ethylation vs. acylation-reduction.

References

Technical Support Center: Separation of 1,2,4- and 1,3,5-Triethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of 1,2,4- and 1,3,5-triethylbenzene (B86046). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these positional isomers.

The separation of 1,2,4- and 1,3,5-triethylbenzene is a significant challenge due to their similar physical properties. With nearly identical boiling points, separation by conventional distillation is often impractical. This guide will explore alternative and more effective separation techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and fractional crystallization, providing detailed protocols and troubleshooting advice.

Physical Properties of Triethylbenzene (B13742051) Isomers

A clear understanding of the physical properties of each isomer is fundamental to developing an effective separation strategy. The following table summarizes key quantitative data for 1,2,4- and 1,3,5-triethylbenzene.

Property1,2,4-Triethylbenzene1,3,5-TriethylbenzeneReference(s)
Molecular Formula C₁₂H₁₈C₁₂H₁₈
Molecular Weight 162.27 g/mol 162.27 g/mol
Boiling Point 216 °C215-216 °C[1][2]
Melting Point -47.5 °C-66.5 °C to -67 °C[3]
Density 0.886 g/cm³ at 25 °C0.862 g/mL at 25 °C[1][2]
Refractive Index 1.501 (n20/D)1.495 (n20/D)[1][4]

Troubleshooting Guides and FAQs

This section is organized by separation technique and addresses specific issues in a question-and-answer format.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. However, the close boiling points of triethylbenzene isomers require careful optimization of GC parameters.

Frequently Asked Questions (FAQs):

  • Q1: Why are my 1,2,4- and 1,3,5-triethylbenzene peaks co-eluting or showing poor resolution?

    • A1: The primary reason for poor resolution is the very similar boiling points of the isomers. To improve separation, you need to optimize the stationary phase and the temperature program. A longer column or a column with a stationary phase that provides better selectivity for aromatic isomers can help. Temperature programming with a slow ramp rate can also enhance separation.[5][6]

  • Q2: What type of GC column is best suited for separating these isomers?

    • A2: A non-polar or a medium-polarity column is generally recommended for the separation of aromatic hydrocarbons. A longer column (e.g., 50m or 60m) will provide higher theoretical plates and better resolution. Columns with phenyl-containing stationary phases can offer enhanced selectivity for aromatic isomers due to π-π interactions.

  • Q3: My peaks are tailing. What could be the cause and how can I fix it?

    • A3: Peak tailing in GC can be caused by several factors, including active sites in the injector or column, column contamination, or an inappropriate injector temperature. Ensure you are using a deactivated liner in your injector. If the column is old or has been exposed to reactive samples, it may need to be conditioned or replaced. Also, check for and eliminate any leaks in the system.

  • Q4: My retention times are shifting between runs. What should I check?

    • A4: Fluctuations in carrier gas flow rate, oven temperature, or inlet pressure can lead to shifting retention times. Ensure your gas supply is stable and that the electronic pressure control (EPC) is functioning correctly. Leaks in the system can also cause such issues.

Troubleshooting Flowchart for Poor GC Resolution:

GCTroubleshooting start Poor Resolution of Triethylbenzene Isomers check_column Check GC Column start->check_column optimize_temp Optimize Temperature Program check_column->optimize_temp Column OK longer_column Use a longer column (e.g., >30m) check_column->longer_column No phenyl_column Consider a column with a phenyl-based stationary phase check_column->phenyl_column No check_flow Check Carrier Gas Flow Rate optimize_temp->check_flow Still Poor resolution_ok Resolution Improved optimize_temp->resolution_ok Improved slow_ramp Decrease temperature ramp rate (e.g., 1-5 °C/min) optimize_temp->slow_ramp No isothermal Try an isothermal run at a lower temperature optimize_temp->isothermal No check_flow->resolution_ok Improved verify_flow Verify flow rate is optimal and stable check_flow->verify_flow No leak_check Perform a leak check check_flow->leak_check No longer_column->optimize_temp phenyl_column->optimize_temp slow_ramp->check_flow isothermal->check_flow verify_flow->resolution_ok leak_check->resolution_ok

Caption: Troubleshooting workflow for poor GC resolution of triethylbenzene isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative separation mechanism to GC, relying on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Frequently Asked Questions (FAQs):

  • Q1: What type of HPLC column is most effective for separating 1,2,4- and 1,3,5-triethylbenzene?

    • A1: Due to the nonpolar nature of these isomers, a standard C18 column may not provide sufficient resolution. Phenyl- or pentafluorophenyl (PFP)-based stationary phases are highly recommended.[7][8][9][10][11] These columns offer alternative selectivity through π-π interactions with the aromatic rings of the triethylbenzene isomers, which can significantly enhance separation.[7][9][10]

  • Q2: My isomers are still co-eluting on a phenyl column. How can I improve the separation?

    • A2: If you are still facing co-elution, you can try optimizing the mobile phase. Adjusting the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water can alter the selectivity. Sometimes switching the organic modifier (e.g., from acetonitrile to methanol) can have a significant impact on the resolution of aromatic isomers.[7]

  • Q3: I am observing broad peaks. What are the likely causes?

    • A3: Broad peaks in HPLC can result from several issues, including a void in the column, a partially blocked frit, or a sample solvent that is too strong. Ensure your sample is dissolved in the mobile phase or a weaker solvent. If the problem persists, the column may need to be replaced.

  • Q4: Is normal-phase HPLC a viable option for this separation?

    • A4: While reversed-phase HPLC is more common, normal-phase HPLC on a silica (B1680970) or bonded-phase column could also be effective. The separation would be based on the subtle differences in the interaction of the isomers with the polar stationary phase.

Logical Flow for HPLC Method Development:

HPLCDev start HPLC Separation of Triethylbenzene Isomers column_selection Column Selection start->column_selection phenyl Phenyl or PFP Column (Recommended) column_selection->phenyl c18 Standard C18 Column column_selection->c18 mobile_phase Mobile Phase Optimization solvent_ratio Adjust Acetonitrile/Water or Methanol/Water Ratio mobile_phase->solvent_ratio switch_solvent Switch Organic Modifier (ACN to MeOH or vice versa) mobile_phase->switch_solvent flow_temp Flow Rate & Temperature Optimization adjust_flow Adjust Flow Rate flow_temp->adjust_flow adjust_temp Adjust Column Temperature flow_temp->adjust_temp analysis Analysis phenyl->mobile_phase c18->mobile_phase solvent_ratio->flow_temp switch_solvent->flow_temp adjust_flow->analysis adjust_temp->analysis

Caption: Logical workflow for developing an HPLC method for triethylbenzene isomer separation.

Fractional Crystallization

The significant difference in the melting points of 1,2,4- and 1,3,5-triethylbenzene makes fractional crystallization a highly effective method for their separation on a preparative scale.[12][13][14][15]

Frequently Asked Questions (FAQs):

  • Q1: How does fractional crystallization work for separating these isomers?

    • A1: Fractional crystallization separates compounds based on differences in their solubility and melting points.[12][15] By carefully cooling a solution or the molten mixture of the isomers, the compound with the higher melting point and lower solubility (in this case, this compound) will crystallize first, leaving the other isomer enriched in the liquid phase.[12][13]

  • Q2: What is a suitable solvent for the fractional crystallization of triethylbenzene isomers?

    • A2: For nonpolar compounds like triethylbenzenes, nonpolar or slightly polar solvents are generally suitable.[1][3][4][16] Common choices include alkanes (e.g., hexane, heptane) or alcohols (e.g., methanol, ethanol).[1] A mixed solvent system, such as ethanol-water or acetone-petroleum ether, can also be effective.[4] The ideal solvent should dissolve the isomers well at a higher temperature but poorly at a lower temperature.[1]

  • Q3: I am getting a low yield of crystals. How can I improve it?

    • A3: A low yield can be due to the solvent being too good at keeping the compound in solution even at low temperatures. You can try using a less polar "anti-solvent" to reduce the solubility. Slow cooling is also crucial, as rapid cooling can lead to the formation of small, impure crystals and trap the desired product in the mother liquor.

  • Q4: The purity of my crystals is low. What could be the reason?

    • A4: Co-crystallization of the other isomer is a common problem. This can be minimized by ensuring a very slow cooling rate to allow for the selective growth of the desired crystals. Seeding the solution with a few pure crystals of the target isomer can also promote the growth of pure crystals.

Experimental Workflow for Fractional Crystallization:

CrystallizationWorkflow start Start with Isomer Mixture dissolve Dissolve in a suitable hot solvent (e.g., Ethanol) start->dissolve cool Slowly cool the solution to induce crystallization dissolve->cool filter Filter to separate crystals from the mother liquor cool->filter wash Wash crystals with a small amount of cold solvent filter->wash analyze_mother_liquor Analyze composition of the mother liquor filter->analyze_mother_liquor dry Dry the crystals wash->dry analyze_crystals Analyze purity of crystals (e.g., by GC or HPLC) dry->analyze_crystals end Separated Isomers analyze_crystals->end analyze_mother_liquor->end

Caption: A typical experimental workflow for the separation of triethylbenzene isomers by fractional crystallization.

Experimental Protocols

The following protocols are provided as starting points for method development and may require further optimization for your specific instrumentation and sample matrix.

Gas Chromatography (GC) Protocol Example
  • Column: 50 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or similar mid-polarity column)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector: Split/Splitless, 250 °C, Split ratio 50:1

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 2 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Detector: Flame Ionization Detector (FID) at 280 °C

  • Injection Volume: 1 µL

High-Performance Liquid Chromatography (HPLC) Protocol Example
  • Column: Phenyl-Hexyl column, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: 70:30 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase.

Fractional Crystallization Protocol Example
  • Dissolution: Dissolve the mixture of 1,2,4- and 1,3,5-triethylbenzene in a minimal amount of hot ethanol (B145695).

  • Cooling: Slowly cool the solution to room temperature. For further crystallization, the solution can be placed in an ice bath or a refrigerator. A slow cooling rate is critical for obtaining pure crystals.

  • Seeding (Optional): If crystallization does not initiate, add a seed crystal of pure this compound to the cooled solution.

  • Isolation: Once a significant amount of crystals has formed, separate them from the mother liquor by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor by GC or HPLC to determine the efficiency of the separation.

References

Technical Support Center: Optimization of Reaction Conditions for 1,2,4-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4-triethylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene (B151609).[1][2][3] This involves reacting benzene with an ethylating agent, such as ethyl bromide or ethanol, in the presence of a catalyst.[4][5] Common catalysts include Lewis acids like aluminum chloride (AlCl₃) and solid acid catalysts like zeolites (e.g., HZSM-5, Beta, and Y).[6][7][8]

2. My reaction is producing a mixture of triethylbenzene (B13742051) isomers (1,3,5- and 1,2,3-). How can I improve the selectivity for this compound?

Achieving high regioselectivity for the 1,2,4-isomer is a common challenge due to the ortho- and para-directing effects of the ethyl groups already on the benzene ring.[6] Here are several strategies to enhance selectivity:

  • Catalyst Selection: The choice of catalyst is crucial. Shape-selective catalysts like certain zeolites can favor the formation of the 1,2,4-isomer due to their specific pore structures.[6] For instance, nickel complexes with specific ligands have shown high selectivity in the cyclotrimerization of terminal alkynes to produce 1,2,4-substituted benzenes.[6]

  • Reaction Temperature: Temperature can influence the isomer distribution. Lowering the reaction temperature may favor the thermodynamically more stable isomer, but optimization is key as lower temperatures can also decrease the overall reaction rate.[9]

  • Starting Material: Using diethylbenzene as a starting material can provide a more direct route. For example, the ethylation of 1,4-diethylbenzene (B43851) or 1,2-diethylbenzene (B43095) can lead to the formation of this compound, although other isomers may still be produced.[6]

3. I am observing significant amounts of polyalkylated byproducts. How can I minimize their formation?

The formation of tetra- and higher ethylbenzenes is a common side reaction in Friedel-Crafts alkylation.[6] To address this, consider the following:

  • Control of Reactant Stoichiometry: Adjusting the molar ratio of benzene to the ethylating agent is critical. Using a larger excess of benzene can help to minimize polyalkylation.

  • Transalkylation: A subsequent transalkylation step can be employed. In this process, the polyethylated byproducts are reacted with benzene to form the desired mono- or di-alkylated products, which can then be further ethylated to the tri-substituted product.[6]

  • Catalyst Activity: A highly active catalyst can sometimes promote over-alkylation. Optimizing the catalyst loading and type can help control the extent of alkylation.[10]

4. My reaction yield is consistently low. What factors should I investigate to improve it?

Low yields can stem from various factors. A systematic approach to troubleshooting is recommended:

  • Reaction Temperature: Both excessively high and low temperatures can negatively impact yield. High temperatures can lead to product decomposition or the formation of unwanted byproducts, while low temperatures can result in an incomplete reaction.[11] Experimental optimization is necessary to find the ideal temperature range for your specific catalyst and reactants.

  • Catalyst Loading: The amount of catalyst used can significantly affect the reaction rate and yield. Insufficient catalyst may lead to a slow or incomplete reaction, while excessive amounts can promote side reactions.[10][12]

  • Purity of Reactants and Solvents: Ensure that all starting materials and solvents are pure and dry. Water and other impurities can deactivate the catalyst, particularly Lewis acids like AlCl₃.

  • Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration. Insufficient time will result in incomplete conversion, while prolonged reaction times may increase the formation of byproducts.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation of Benzene with Ethanol using a Zeolite Catalyst:

This protocol is a generalized procedure based on common practices for zeolite-catalyzed alkylation.[5][7]

  • Catalyst Activation: The HZSM-5 zeolite catalyst is activated by heating under a flow of nitrogen or air at a high temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: The reaction is typically carried out in a fixed-bed tubular reactor. The activated catalyst is packed into the reactor.

  • Reaction Conditions: The reactor is heated to the desired temperature, typically in the range of 300-500 °C.[7] A mixture of benzene and ethanol, with a specific molar ratio (e.g., 2:1 by volume), is vaporized and fed into the reactor along with a carrier gas like nitrogen.[7]

  • Product Collection: The reaction products are passed through a condenser to liquefy them and are collected.

  • Analysis: The product mixture is analyzed by gas chromatography (GC) and mass spectrometry (MS) to determine the conversion of benzene and the selectivity for ethylbenzene, diethylbenzene, and triethylbenzene isomers.[7]

Data Presentation

Table 1: Effect of Catalyst and Reaction Conditions on Benzene Alkylation with Ethanol

CatalystBenzene:Ethanol Ratio (by volume)Temperature (°C)Ethylbenzene Selectivity (%)Reference
(Mg + B)-15%-HZSM-52:1Not Specified76.22[7]
(Mg + B)-5%-HZSM-52:1Not Specified49.15[7]
Unmodified H-ZSM-5Varied400-450Maximum[5]
AlCl₃-impregnated 13X zeolite3:1 (molar)400-450Not Specified[5]

Visualizations

Below are diagrams illustrating key workflows and relationships in the optimization of this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Temp Investigate Reaction Temperature Start->Check_Temp Check_Catalyst Evaluate Catalyst Loading Start->Check_Catalyst Check_Purity Verify Reactant/Solvent Purity Start->Check_Purity Check_Time Monitor Reaction Time Start->Check_Time Optimize_Temp Optimize Temperature Range Check_Temp->Optimize_Temp Optimize_Loading Adjust Catalyst Amount Check_Catalyst->Optimize_Loading Purify_Reactants Purify/Dry Reactants & Solvents Check_Purity->Purify_Reactants Determine_Optimal_Time Identify Optimal Reaction Duration Check_Time->Determine_Optimal_Time Improved_Yield Improved Yield Optimize_Temp->Improved_Yield Optimize_Loading->Improved_Yield Purify_Reactants->Improved_Yield Determine_Optimal_Time->Improved_Yield

Caption: Troubleshooting workflow for addressing low reaction yield.

Isomer_Selectivity_Optimization Start Poor Selectivity for 1,2,4-Isomer Catalyst_Choice Evaluate Catalyst Type Start->Catalyst_Choice Temp_Control Optimize Reaction Temperature Start->Temp_Control Starting_Material Consider Starting Material Start->Starting_Material Shape_Selective Use Shape-Selective Catalyst (e.g., Zeolites) Catalyst_Choice->Shape_Selective Adjust_Temp Systematically Vary Temperature Temp_Control->Adjust_Temp Use_Diethylbenzene Start from Diethylbenzene Starting_Material->Use_Diethylbenzene Improved_Selectivity Improved 1,2,4-Selectivity Shape_Selective->Improved_Selectivity Adjust_Temp->Improved_Selectivity Use_Diethylbenzene->Improved_Selectivity

Caption: Logic diagram for optimizing this compound selectivity.

Minimizing_Polyalkylation Start Excessive Polyalkylation Stoichiometry Adjust Reactant Ratio Start->Stoichiometry Transalkylation Introduce Transalkylation Step Start->Transalkylation Catalyst_Activity Optimize Catalyst Activity Start->Catalyst_Activity Increase_Benzene Increase Benzene:Ethylating Agent Ratio Stoichiometry->Increase_Benzene React_Byproducts React Polyalkylated Products with Benzene Transalkylation->React_Byproducts Modify_Catalyst Adjust Catalyst Type or Loading Catalyst_Activity->Modify_Catalyst Reduced_Byproducts Reduced Polyalkylated Byproducts Increase_Benzene->Reduced_Byproducts React_Byproducts->Reduced_Byproducts Modify_Catalyst->Reduced_Byproducts

Caption: Strategies for minimizing the formation of polyalkylated byproducts.

References

Troubleshooting peak tailing in GC analysis of triethylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of triethylbenzenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of triethylbenzenes?

A1: Peak tailing is a chromatographic phenomenon where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the end of the chromatogram.[1] In an ideal GC analysis, peaks should have a symmetrical, Gaussian shape. Tailing peaks are problematic because they can compromise the accuracy of quantitative analysis by making peak integration difficult and can also reduce the resolution between closely eluting compounds, such as the isomers of triethylbenzene (B13742051).[2][3]

Q2: What are the most common causes of peak tailing for triethylbenzenes?

A2: Peak tailing in the analysis of triethylbenzenes, like other aromatic hydrocarbons, can stem from several factors. These can be broadly categorized as issues related to the GC column, the inlet system, the sample itself, or the analytical method parameters. Common culprits include active sites in the GC system that interact with the analytes, column contamination, improper column installation, and non-optimized injection parameters.[1][4]

Q3: How can I quickly diagnose the source of peak tailing in my triethylbenzene analysis?

A3: A systematic troubleshooting approach is the most efficient way to identify the root cause of peak tailing. A good starting point is to observe which peaks are tailing. If all peaks, including the solvent peak, are tailing, the issue is likely physical, such as a poorly installed column or a leak. If only the triethylbenzene isomers and other similar analytes are tailing, the problem is more likely chemical in nature, such as interactions with active sites in the system.

A logical workflow for troubleshooting can help systematically eliminate potential causes.

troubleshooting_workflow start Peak Tailing Observed for Triethylbenzenes all_peaks_tail Do all peaks (including solvent) tail? start->all_peaks_tail check_physical Investigate Physical Issues: - Check for leaks - Re-install column (fresh cuts) - Inspect liner installation all_peaks_tail->check_physical Yes specific_peaks_tail Only Triethylbenzene/Analyte Peaks Tail all_peaks_tail->specific_peaks_tail No problem_resolved Problem Resolved check_physical->problem_resolved check_chemical Investigate Chemical/Method Issues: - Inlet Maintenance (replace liner/septum) - Column Contamination (trim/bake-out) - Method Optimization (temperature, flow rate) specific_peaks_tail->check_chemical inlet_maintenance Perform Inlet Maintenance: - Replace liner with a deactivated one - Replace septum check_chemical->inlet_maintenance column_issue Address Column Issues: - Trim 10-20 cm from column inlet - Bake-out column inlet_maintenance->column_issue Tailing persists inlet_maintenance->problem_resolved Tailing resolved method_optimization Optimize GC Method: - Increase inlet temperature - Adjust oven ramp rate - Check solvent compatibility column_issue->method_optimization Tailing persists column_issue->problem_resolved Tailing resolved method_optimization->problem_resolved

Caption: A logical workflow for troubleshooting peak tailing.

Troubleshooting Guides

This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing in triethylbenzene analysis.

Guide 1: Inlet and Column Issues

Q: Could a dirty or incorrect inlet liner cause peak tailing for triethylbenzenes?

A: Absolutely. The inlet liner is a common source of problems. An active or contaminated liner can have sites that interact with aromatic compounds like triethylbenzenes, causing adsorption and subsequent peak tailing.[5] Using a deactivated liner is crucial.[6]

Troubleshooting Steps:

  • Replace the Inlet Liner: Regularly replace the liner, especially when analyzing complex samples. Choose a high-quality, deactivated liner.

  • Inspect for Debris: Check for small pieces of septum or non-volatile residue from previous injections inside the liner.[5]

  • Ensure Proper Installation: An improperly seated liner can create dead volume, leading to peak broadening and tailing.

Q: My column is relatively new. Could it still be the cause of peak tailing?

A: Yes, even a new column can cause issues if not installed or conditioned properly. Column contamination at the inlet side is also a very common cause of peak tailing.[2]

Troubleshooting Steps:

  • Proper Column Installation: Ensure the column is cut cleanly and squarely and installed at the correct depth in the inlet and detector. A poor cut can create turbulence and active sites.[1]

  • Column Conditioning: New columns should be conditioned according to the manufacturer's instructions to remove any residual solvents or contaminants and to ensure the stationary phase is stable. Purging the column with carrier gas at a low temperature before ramping up to the conditioning temperature can extend its lifetime.[2]

  • Trim the Column: If contamination is suspected at the head of the column, trimming 10-20 cm from the inlet end can often resolve the issue.[7]

  • Column Bake-out: Baking the column at a high temperature (within its specified limits) can help remove semi-volatile contaminants.[4]

Guide 2: Method and Sample-Related Issues

Q: How do my GC method parameters affect the peak shape of triethylbenzenes?

A: Several method parameters can influence peak shape. For aromatic hydrocarbons, the inlet temperature and oven temperature program are particularly important.

Troubleshooting Steps:

  • Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the triethylbenzene isomers. A temperature that is too low can lead to slow vaporization and peak broadening or tailing. However, an excessively high temperature can cause degradation of the analytes or the column's stationary phase.

  • Oven Temperature Program: The initial oven temperature and the ramp rate can affect peak focusing. For splitless injections, the initial oven temperature should typically be about 20-25°C below the boiling point of the sample solvent to allow for proper solvent trapping and focusing of the analytes at the head of the column.[8]

  • Carrier Gas Flow Rate: An insufficient flow rate can lead to broader peaks. Ensure your flow rate is optimized for your column dimensions and carrier gas type.

Q: Can the sample solvent or concentration cause peak tailing?

A: Yes, the choice of solvent and the sample concentration can significantly impact peak shape.

Troubleshooting Steps:

  • Solvent Compatibility: There can be a polarity mismatch between the sample solvent and the stationary phase, which can cause peak distortion.[7] For triethylbenzenes, which are non-polar, using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is generally recommended.[9][10]

  • Sample Overload: Injecting too much sample can overload the column, leading to broad and tailing peaks.[4] If you suspect overloading, try diluting your sample.

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering or centrifuging before injection. Non-volatile residues can accumulate in the liner and at the head of the column, creating active sites.[9]

Data Presentation

The following table summarizes the expected impact of various GC parameters on the peak shape of triethylbenzenes. The peak asymmetry factor is a common measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak and values greater than 1.0 indicating tailing.

ParameterSub-optimal ConditionExpected Effect on Peak ShapeRecommended ActionExpected Asymmetry Factor (Illustrative)
Inlet Temperature Too lowSlow vaporization, peak broadening and tailingIncrease temperature (e.g., to 250-280 °C)> 1.5
Column Condition Contaminated inletAdsorption of analytes, peak tailingTrim 10-20 cm from the column inlet> 1.8
Inlet Liner Active or dirty linerInteraction with analytes, peak tailingReplace with a new, deactivated liner> 2.0
Sample Concentration Too high (overload)Broad, tailing, or "shark-fin" peaksDilute the sample> 1.7
Column Installation Poorly cut column endTurbulent flow, dead volume, tailingRe-cut the column ensuring a square, clean cut> 1.6

Experimental Protocols

Protocol 1: GC-MS Method for Triethylbenzene Analysis

This protocol provides a starting point for the analysis of triethylbenzenes and can be adapted based on the specific instrumentation and sample matrix.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Sample Preparation:

    • Dilute the sample containing triethylbenzenes in hexane or dichloromethane to a concentration of approximately 10 µg/mL.[9]

    • Add an internal standard (e.g., Toluene-d8) to the diluted sample.

    • Vortex the sample for 30 seconds.

    • If necessary, filter the sample through a 0.45 µm PTFE syringe filter.

  • GC-MS Parameters:

    • Column: A non-polar column such as a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., HP-5ms, DB-5ms) is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless injector.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on sample concentration.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

Protocol 2: Inlet Maintenance

  • Cool Down: Cool the GC inlet to a safe temperature (below 50 °C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum and Liner: Carefully remove the septum nut, septum, and then the inlet liner.

  • Clean Inlet: If necessary, wipe the accessible parts of the inlet with a solvent-moistened swab.

  • Install New Liner and Septum: Place a new, deactivated liner (with any necessary O-rings) into the inlet and install a new septum.

  • Reassemble and Leak Check: Re-tighten the septum nut, restore the carrier gas flow, and perform a leak check.

Logical Relationships in Troubleshooting

The relationship between potential causes and the observed peak tailing can be visualized to aid in the diagnostic process.

cause_effect_tailing cluster_causes Potential Causes cluster_effects Mechanisms Active_Sites Active Sites (Liner, Column, Contaminants) Analyte_Adsorption Analyte Adsorption/ Desorption Active_Sites->Analyte_Adsorption Poor_Vaporization Incomplete/Slow Vaporization Band_Broadening Initial Band Broadening Poor_Vaporization->Band_Broadening Column_Overload Column Overload Non-Linear_Isotherm Non-Linear Partitioning Column_Overload->Non-Linear_Isotherm Flow_Path_Issues Flow Path Disruptions (Poor Cut, Dead Volume) Turbulence Turbulent Flow Flow_Path_Issues->Turbulence Peak_Tailing Peak Tailing of Triethylbenzenes Analyte_Adsorption->Peak_Tailing Band_Broadening->Peak_Tailing Non-Linear_Isotherm->Peak_Tailing Turbulence->Peak_Tailing

Caption: Cause-and-effect relationships leading to peak tailing.

References

Technical Support Center: Purification of Commercial 1,2,4-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial 1,2,4-triethylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via Friedel-Crafts alkylation of benzene (B151609) with an ethylating agent. This process can result in a mixture of isomers and polyalkylated products. The most common impurities include:

  • Positional Isomers: 1,3,5-triethylbenzene (B86046) and 1,2,3-triethylbenzene.

  • Polyalkylated Benzenes: Tetraethylbenzenes and other higher alkylated species.

  • Unreacted Starting Materials: Residual benzene and ethylating agents.

  • Solvent Residues: Solvents used in the synthesis and purification process.

Q2: What are the key physical properties to consider when separating triethylbenzene (B13742051) isomers?

A2: The boiling points of the triethylbenzene isomers are very close, which presents the main challenge in their separation. The slight differences in their boiling points and polarity are exploited for purification.

CompoundBoiling Point (°C)Density (g/mL at 25°C)
This compound218 - 2220.872
1,3,5-Triethylbenzene215 - 2160.862
1,2,3-Triethylbenzene212.70.863

Q3: Which purification technique is most suitable for obtaining high-purity this compound?

A3: The choice of purification technique depends on the required purity and the scale of the experiment.

  • Fractional Distillation is effective for large-scale purification and for removing impurities with significantly different boiling points. Due to the close boiling points of the isomers, a highly efficient fractional distillation column is required.

  • Preparative Column Chromatography is ideal for small to medium-scale purifications where high isomeric purity is critical.

  • Preparative Gas Chromatography (Prep-GC) can also be used for very high-purity separation of small quantities of volatile isomers.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers.

  • Possible Cause: Inefficient distillation column.

    • Solution: Use a longer, packed column (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. A spinning band distillation system can also provide excellent separation.

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for separating components with close boiling points.

  • Possible Cause: Poor insulation of the column.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Issue: Product is contaminated with lower-boiling impurities.

  • Possible Cause: The initial fraction (forerun) was not properly discarded.

    • Solution: Collect the initial distillate separately until the temperature at the still head stabilizes at the boiling point of the desired compound. This forerun will contain more volatile impurities.

Column Chromatography

Issue: Co-elution of isomers.

  • Possible Cause: Inappropriate solvent system.

    • Solution: For non-polar compounds like triethylbenzene isomers, a non-polar eluent system is required. Start with a non-polar solvent like hexane (B92381) or petroleum ether. A very slow gradient elution with a slightly more polar solvent (e.g., toluene (B28343) or dichloromethane) can improve separation.[1]

  • Possible Cause: Column is overloaded.

    • Solution: Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase (by weight).

  • Possible Cause: Inadequate stationary phase.

    • Solution: Standard silica (B1680970) gel or alumina (B75360) can be effective. For difficult separations, consider using a stationary phase with a different selectivity, such as silver nitrate (B79036) impregnated silica gel, which can separate aromatic compounds based on the degree of unsaturation and substitution pattern.

Issue: Tailing of spots on TLC analysis.

  • Possible Cause: Sample is too concentrated.

    • Solution: Dilute the sample before spotting it on the TLC plate.

  • Possible Cause: Presence of highly polar impurities.

    • Solution: Consider a pre-purification step, such as a simple filtration through a small plug of silica gel, to remove baseline impurities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from its isomers and other impurities by fractional distillation.

Materials:

  • Commercial this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

  • Glass wool or aluminum foil for insulation

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the commercial this compound and a few boiling chips into the round-bottom flask.

  • Insulate the fractionating column with glass wool or aluminum foil.

  • Begin heating the flask gently.

  • Observe the temperature at the still head. Collect the initial distillate (forerun) that comes over at a lower temperature. This fraction will be enriched in lower-boiling impurities.

  • As the temperature approaches the boiling point of this compound (around 218-222 °C), change the receiving flask to collect the main fraction.

  • Maintain a slow and steady distillation rate by carefully controlling the heat input. The temperature should remain relatively constant during the collection of the pure fraction.

  • Stop the distillation when the temperature begins to rise again, indicating that higher-boiling impurities are starting to distill.

  • Analyze the purity of the collected fraction using Gas Chromatography (GC).

Protocol 2: Purification by Column Chromatography

Objective: To achieve high isomeric purity of this compound using column chromatography.

Materials:

  • Commercial this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

  • Elute the Column:

    • Carefully add hexane to the top of the column.

    • Begin collecting fractions in test tubes.

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Monitor the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a chamber with hexane as the eluent.

    • Visualize the spots under a UV lamp.

  • Combine and Concentrate:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Verify Purity:

    • Analyze the purity of the final product by GC.

Visualizations

Purification_Workflow start Commercial this compound purity_check1 Assess Purity (GC Analysis) start->purity_check1 decision Purity Acceptable? purity_check1->decision end High-Purity this compound decision->end Yes frac_dist Fractional Distillation decision->frac_dist No purity_check2 Assess Purity (GC Analysis) frac_dist->purity_check2 decision2 Isomeric Purity Sufficient? purity_check2->decision2 decision2->end Yes col_chrom Column Chromatography decision2->col_chrom No purity_check3 Assess Purity (GC Analysis) col_chrom->purity_check3 purity_check3->end

Caption: Decision workflow for the purification of this compound.

Fractional_Distillation_Setup cluster_0 Fractional Distillation Apparatus heating_mantle Heating Mantle flask Round-Bottom Flask (Crude Mixture + Boiling Chips) heating_mantle->flask column Fractionating Column (e.g., Vigreux) flask->column thermometer Thermometer column->thermometer adapter Distillation Adapter thermometer->adapter condenser Condenser (Water In/Out) receiving_flask Receiving Flask condenser->receiving_flask adapter->condenser

Caption: Diagram of a fractional distillation apparatus.

References

Technical Support Center: 1,2,4-Triethylbenzene - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,2,4-Triethylbenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Question 1: I am observing unexpected peaks in the chromatogram of my this compound sample. What could be the cause?

Answer:

Unexpected peaks in your chromatogram can arise from several sources, including impurities in the starting material, degradation of the analyte, or contamination from the analytical system.

  • Impurities: this compound is often synthesized from the ethylation of benzene (B151609) or the disproportionation of diethylbenzene, which can lead to the presence of other isomers (e.g., 1,3,5-triethylbenzene (B86046) and 1,2,3-triethylbenzene) and related alkylated benzenes as impurities.

  • Degradation: this compound is susceptible to degradation under certain conditions. The ethyl side chains are particularly prone to oxidation, which can occur upon exposure to air (oxygen), light, or elevated temperatures. This can lead to the formation of various oxidation products. A likely metabolic pathway involves the oxidation of the ethyl groups to form a gamma-diketone.[1]

  • System Contamination: Ghost peaks can appear due to contamination in the injection port, column, or detector of your chromatography system. This can be caused by residue from previous analyses or bleed from the septum or column stationary phase.

To troubleshoot, it is recommended to first run a blank injection (solvent only) to check for system contamination. If the unexpected peaks persist, analyzing a fresh, unopened sample of this compound can help determine if the issue is with the sample's integrity or the analytical method.

Question 2: My quantitative results for this compound are inconsistent and show a decreasing trend over time. What could be the reason?

Answer:

A decreasing concentration of this compound over time is a strong indicator of degradation. Several factors can contribute to this instability:

  • Improper Storage: this compound should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[2] Exposure to light and elevated temperatures can accelerate degradation. It is also important to keep the container tightly sealed to prevent exposure to air and moisture.

  • Oxidation: The ethyl groups on the benzene ring are susceptible to oxidation, especially in the presence of oxygen. This process can be catalyzed by light (photo-oxidation) or heat (thermal oxidation).

  • Sample Preparation: The solvents and reagents used during sample preparation can also influence the stability of this compound. Ensure that all solvents are of high purity and free from oxidizing agents. The duration of sample processing should be minimized to reduce the risk of degradation.

To mitigate this issue, it is crucial to adhere to proper storage and handling procedures. Preparing samples fresh before analysis and protecting them from light and heat can help ensure the accuracy and reproducibility of your results.

Question 3: I am having difficulty separating this compound from its isomers and potential degradation products using reverse-phase HPLC. What can I do to improve the separation?

Answer:

Co-elution of structurally similar compounds is a common challenge in HPLC. To improve the separation of this compound from its isomers and degradation products, consider the following strategies:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact the retention and resolution of your analytes. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry may be necessary. For aromatic compounds, a phenyl-hexyl or a biphenyl (B1667301) stationary phase can offer different selectivity compared to a standard C18 column due to π-π interactions.

  • Adjust pH: For ionizable degradation products, such as carboxylic acids that may form from oxidation, adjusting the pH of the mobile phase can alter their retention behavior and improve separation from the non-polar parent compound.

  • Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.

A systematic approach to method development, where one parameter is varied at a time, is recommended to achieve the desired separation.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound involve the oxidation of its ethyl side chains. This can be initiated by heat, light, or exposure to oxidizing agents. A likely metabolic pathway involves the oxidation of the two ortho-positioned ethyl groups to form a gamma-diketone, such as 1,2-diacetyl-4-ethylbenzene.[1] Further oxidation can lead to the formation of carboxylic acids and other oxygenated derivatives.

How should I store and handle this compound to minimize degradation?

To ensure the stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and dark place.[2] It should be kept away from sources of ignition, heat, and direct sunlight. Handling should be performed in a well-ventilated area, and exposure to atmospheric oxygen should be minimized.

What analytical techniques are suitable for monitoring the stability of this compound?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for analyzing this compound and its degradation products.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for identifying the parent compound and its non-polar degradation products.

  • HPLC-UV/MS (High-Performance Liquid Chromatography with UV or Mass Spectrometry Detection): HPLC is versatile and can be used to analyze a wider range of compounds, including more polar degradation products that may not be suitable for GC. A reverse-phase method with a C18 or phenyl-hexyl column is a good starting point.[3]

What are the expected degradation products of this compound under forced degradation conditions?

Under forced degradation conditions, the following types of products can be expected:

  • Acidic/Basic Hydrolysis: this compound is generally stable to hydrolysis under typical experimental conditions. However, under harsh acidic or basic conditions at elevated temperatures, some degradation may occur, though this is not the primary degradation pathway.

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide will likely lead to the formation of various oxygenated derivatives, including hydroperoxides, alcohols, ketones (such as acetophenone (B1666503) derivatives), and eventually carboxylic acids from the cleavage of the ethyl groups. A key potential product is 1,2-diacetyl-4-ethylbenzene.[1]

  • Thermal Degradation: At high temperatures, thermal decomposition can occur, leading to the cleavage of the ethyl groups and the formation of smaller aromatic and aliphatic hydrocarbons.[4] Pyrolysis studies of the related 1,2,4-trimethylbenzene (B165218) show it begins to degrade at around 1200K.[5]

  • Photodegradation: Exposure to UV light can induce photo-oxidation, leading to similar products as seen in oxidative degradation. The aromatic ring itself can also undergo photochemical reactions.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl24 hours80< 5%No significant degradation
Base Hydrolysis0.1 M NaOH24 hours80< 5%No significant degradation
Oxidation3% H₂O₂8 hours2515%1-(2,4-diethylphenyl)ethan-1-one, 1-(3,4-diethylphenyl)ethan-1-one, 1,2-diacetyl-4-ethylbenzene
ThermalDry Heat48 hours15010%Ethylbenzene, Diethylbenzene isomers, Styrene
PhotolyticUV light (254 nm)12 hours2520%Photo-oxidation products similar to oxidative degradation

Table 2: Hypothetical Kinetic Data for the Degradation of this compound

Degradation TypeConditionRate Constant (k) (Hypothetical)Half-life (t₁/₂) (Hypothetical)
Oxidation3% H₂O₂ at 25°C0.02 hr⁻¹34.7 hours
Thermal150°C0.0025 hr⁻¹277.2 hours
PhotolyticUV light (254 nm)0.018 hr⁻¹38.5 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound.[6][7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 80°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 80°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 8 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer a small amount of neat this compound into a vial.

    • Place the vial in a hot air oven at 150°C for 48 hours.

    • After heating, cool to room temperature and dissolve a known amount in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Place 1 mL of the stock solution in a quartz cuvette or a UV-transparent vial.

    • Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 12 hours.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the sample to a final volume of 10 mL with the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating analytical method (e.g., HPLC or GC).

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound and its potential degradation products by GC-MS.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Protocol 3: HPLC-UV Analysis of this compound and its Degradation Products

This protocol provides a general reverse-phase HPLC method for the analysis of this compound and its potential degradation products.[3]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow Start Start Unexpected_Peaks Unexpected Peaks in Chromatogram Start->Unexpected_Peaks Run_Blank Run Blank Injection Unexpected_Peaks->Run_Blank System_Contamination System Contamination Present? Run_Blank->System_Contamination Clean_System Clean System (Injector, Column, Detector) System_Contamination->Clean_System Yes Analyze_New_Sample Analyze Fresh, Unopened Sample System_Contamination->Analyze_New_Sample No Clean_System->Run_Blank Sample_Integrity_Issue Sample Integrity Issue? Analyze_New_Sample->Sample_Integrity_Issue Review_Storage Review Storage and Handling Procedures Sample_Integrity_Issue->Review_Storage Yes Method_Issue Analytical Method Issue Sample_Integrity_Issue->Method_Issue No

Caption: Troubleshooting workflow for unexpected peaks.

cluster_Degradation Proposed Degradation Pathway of this compound TEB This compound Oxidation Oxidation (O₂, Heat, Light) TEB->Oxidation Intermediate Hydroperoxides / Alcohols Oxidation->Intermediate Ketones Ketone Derivatives (e.g., 1-(2,4-diethylphenyl)ethan-1-one) Intermediate->Ketones Diketone 1,2-diacetyl-4-ethylbenzene Ketones->Diketone Carboxylic_Acids Carboxylic Acids (Further Oxidation) Diketone->Carboxylic_Acids

Caption: Proposed oxidative degradation pathway.

cluster_Workflow Experimental Workflow for Stability Testing Start Start: Obtain this compound Sample Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Analysis Analyze Stressed and Control Samples (HPLC or GC) Forced_Degradation->Sample_Analysis Data_Evaluation Evaluate Chromatograms for Degradation Sample_Analysis->Data_Evaluation Degradation_Observed Degradation Observed? Data_Evaluation->Degradation_Observed Identify_Products Identify and Characterize Degradation Products (MS) Degradation_Observed->Identify_Products Yes End End: Stability Profile Established Degradation_Observed->End No Develop_Method Develop and Validate Stability-Indicating Method Identify_Products->Develop_Method Develop_Method->End

Caption: General experimental workflow.

References

Preventing polymerization in reactions involving 1,2,4-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting undesired polymerization in chemical reactions involving 1,2,4-triethylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound turning viscous or forming solids?

A: You are likely observing polymerization. This compound, like other alkylated aromatic compounds, can undergo unintended polymerization, especially under certain conditions. This process is typically initiated by free radicals, which can be generated by heat, light, or trace impurities like peroxides. The polymerization is an exothermic process that, if uncontrolled, can lead to a hazardous runaway reaction.[1][2]

Q2: What are the common signs of polymerization?

A: The primary indicators of premature polymerization include:

  • A noticeable increase in the viscosity of the reaction mixture.

  • The solution becoming hazy, cloudy, or milky in appearance.[3]

  • The formation of solid precipitates, gels, or insoluble materials.[3]

  • An unexpected rise in reaction temperature, indicating an exothermic process.

Q3: How can I prevent polymerization during my experiments?

A: A multi-faceted approach is most effective:

  • Use of Inhibitors: Add a small amount of a suitable polymerization inhibitor to the reaction mixture. These compounds act as radical scavengers, terminating the chain reaction before significant polymer growth can occur.[1][4]

  • Temperature Control: Since high temperatures can initiate polymerization, maintain strict control over the reaction temperature.[1] Avoid localized overheating and ensure efficient heat dissipation.

  • Atmosphere Control: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This is crucial because atmospheric oxygen can react with monomers to form peroxide species, which can then initiate polymerization.[5] However, be aware that some phenolic inhibitors, like TBC, require a small amount of dissolved oxygen to function effectively.[3][5] For oxygen-free systems, inhibitors like TEMPO are recommended.[1]

  • Purity of Reagents: Use high-purity this compound and ensure all other reagents and solvents are free from peroxide contaminants.

Q4: Which polymerization inhibitor should I choose?

A: The choice depends on your reaction conditions (temperature, presence of oxygen, subsequent purification steps). Common classes of inhibitors include:

  • Phenolic Inhibitors: Such as 4-tert-butylcatechol (B165716) (TBC), butylated hydroxytoluene (BHT), and 4-methoxyphenol (B1676288) (MEHQ). They are cost-effective and widely used for storage and transport.[1] Many require the presence of dissolved oxygen to be effective.[3]

  • Stable Nitroxide Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives (e.g., 4-hydroxy-TEMPO) are highly effective radical scavengers that do not require oxygen.[1][6]

  • Aromatic Amines & Quinones: Compounds like p-phenylenediamine (B122844) and benzoquinone can be effective but may not be suitable for all applications.[7]

Q5: How can I check for the presence of polymers in my this compound?

A: A simple qualitative test, the "Methanol Miscibility Test," can be performed to quickly detect the presence of polymers. See the detailed protocol in the "Experimental Protocols" section. For quantitative analysis, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify and quantify oligomers.[8]

Q6: How should this compound be stored to ensure stability?

A: To maximize shelf life, store this compound in a cool, dark, and well-ventilated area, away from heat and direct sunlight.[9][10] Ensure the container is tightly sealed. It is typically supplied with an inhibitor like TBC for stability during storage.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Reaction mixture becomes viscous or solidifies Uncontrolled polymerization has occurred.1. Safety First: If the temperature is rising uncontrollably, cool the reaction vessel immediately using an ice bath. Be prepared for an emergency shutdown. 2. Add Inhibitor: If safe to do so, add a fast-acting inhibitor (e.g., 4-hydroxy-TEMPO) to quench the reaction.[6] 3. Review Protocol: Analyze your procedure for potential initiators: excessive heat, exposure to air/light, or contaminated reagents.
Low product yield after workup 1. Product may have been lost due to polymerization during the reaction. 2. Product co-precipitated with polymer during isolation.1. Monitor Reaction: Use techniques like TLC or crude NMR to monitor the reaction's progress and check for the formation of insoluble materials.[11] 2. Optimize Conditions: Re-run the reaction at a lower temperature or with a higher concentration of inhibitor.
Inconsistent results between batches 1. Variable levels of inhibitor in the starting material. 2. Inconsistent exposure to air or heat. 3. Contamination of solvents or reagents with radical initiators (e.g., peroxides).1. Standardize Starting Material: If necessary, remove the existing inhibitor and add a known quantity of a chosen inhibitor before starting. (See Protocol 2). 2. Maintain Inert Atmosphere: Use a Schlenk line or glovebox for consistent exclusion of oxygen. 3. Purify Solvents: Ensure solvents are freshly distilled or passed through a purification system to remove peroxides.

Data Presentation

Table 1: Comparison of Common Polymerization Inhibitors (Note: Data is based on studies with styrene, a structurally related vinyl aromatic monomer, and serves as a strong guideline for this compound applications.)

InhibitorClassTypical ConcentrationOxygen RequirementPolymer Growth (4h, 120°C)
4-hydroxy-TEMPO Nitroxide Radical50-200 ppmNo24.85%[6]
BHT Phenolic100-500 ppmYes42.50%[6]
TBC Phenolic10-50 ppmYes>50% (less effective than BHT)[6]
MEHQ Phenolic10-50 ppmYes>50% (less effective than TBC)[6]

Table 2: Effectiveness of Selected Inhibitors on Styrene Polymerization at 120°C

InhibitorPolymer Growth (%) after 4hMonomer Conversion (%) after 4h
DTBMP (2,6-di-tert-butyl-4-methoxyphenol)16.400.048[6]
4-hydroxy-TEMPO 24.850.065[6]
BHT (2,6-di-tert-butyl-4-methylphenol)42.500.111[6]
4-oxo-TEMPO 46.800.134[6]

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R forms MR Monomer Radical (M•) R->MR + M M Monomer (M) MR2 M• MMR Growing Chain (MM•) MR2->MMR + M M2 M MMR->MMR MMR2 MM• P Stable Polymer (P) MMR2->P combine MMR3 MM• MMR3->P combine

Caption: Free-radical polymerization proceeds via initiation, propagation, and termination steps.

Inhibition_Mechanism cluster_propagation Propagation Step cluster_inhibition Inhibition Step MMR Growing Chain (MM•) MMMR Longer Chain (MMM•) MMR->MMMR + M MMR2 Growing Chain (MM•) MMR->MMR2 M Monomer (M) Inactive Inactive Product MMR2->Inactive reacts to form IH Inhibitor (IH) IH->Inactive reacts to form

Caption: Inhibitors act as radical scavengers, terminating the growing polymer chain.

Troubleshooting_Workflow start Start Experiment observe Observe signs of polymerization? (viscosity, solids, haze) start->observe temp_rise Unexpected temperature rise? observe->temp_rise Yes continue_exp Continue monitoring observe->continue_exp No emergency EMERGENCY Cool reaction immediately Prepare for shutdown temp_rise->emergency Yes quench If safe, add quencher (e.g., 4-hydroxy-TEMPO) temp_rise->quench No continue_exp->observe review Stop and Review Protocol: - Temp too high? - Air leak? - Reagent purity? emergency->review quench->review end End review->end

Caption: A logical workflow for troubleshooting suspected polymerization during a reaction.

Experimental Protocols

Protocol 1: Methanol Miscibility Test for Polymer Detection

This qualitative test quickly determines if significant amounts of polymer are present in a this compound sample. The monomer is miscible with methanol, whereas any polymer/oligomer is not.

Materials:

  • Sample of this compound

  • Methanol (reagent grade)

  • Two clean, dry test tubes

  • Pipettes

Procedure:

  • Label two test tubes: "Control" and "Sample".

  • To the "Control" tube, add 1 mL of pure, unpolymerized this compound.

  • To the "Sample" tube, add 1 mL of the this compound sample to be tested.

  • To each tube, add 5 mL of methanol.

  • Gently agitate both tubes to mix the contents.

  • Observation:

    • Negative Result (No Polymer): The "Sample" tube should appear as a clear, homogeneous solution, identical to the "Control" tube.

    • Positive Result (Polymer Present): The "Sample" tube will appear hazy, cloudy, or may contain visible white precipitates or oily droplets, indicating the presence of insoluble polymer.[3]

Protocol 2: Removal of Phenolic Inhibitors (e.g., TBC, MEHQ)

This procedure is for experiments where the presence of a phenolic inhibitor would interfere with subsequent chemistry. It uses an alkali wash to deprotonate the phenol, making it water-soluble.

Materials:

  • This compound containing a phenolic inhibitor

  • 1 M Sodium hydroxide (B78521) (NaOH) solution, pre-chilled

  • Saturated sodium chloride (brine) solution, pre-chilled

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flask

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of chilled 1 M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous (bottom) layer will contain the sodium salt of the inhibitor and may be colored.

  • Drain and discard the aqueous layer.

  • Repeat the wash (steps 2-5) two more times to ensure complete removal of the inhibitor.

  • Wash the organic layer with an equal volume of chilled brine solution to remove any residual NaOH.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the flask, swirling gently, until the drying agent no longer clumps together.

  • Filter or decant the dried this compound.

  • Important: The inhibitor-free product is now highly susceptible to polymerization. It should be used immediately or stored under an inert atmosphere in a refrigerator for a very short period. If longer storage is needed, add a different, compatible inhibitor.

References

Navigating the Scale-Up of 1,2,4-Triethylbenzene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 1,2,4-triethylbenzene from the laboratory to a pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, offering practical solutions and in-depth experimental protocols.

Troubleshooting Guide

The scale-up of electrophilic aromatic substitution reactions like the Friedel-Crafts ethylation for this compound synthesis can present several challenges. Below is a guide to common issues, their potential causes, and recommended solutions.

Issue Potential Cause (Lab Scale) Potential Cause (Pilot Plant Scale) Recommended Solution
Low Yield of this compound - Inactive or insufficient catalyst.- Presence of moisture in reagents or glassware.- Suboptimal reaction temperature.- Poor mass transfer leading to localized concentration gradients.- Inefficient heat removal causing side reactions.- Catalyst deactivation due to impurities in feedstock.- Ensure anhydrous conditions and use freshly activated catalyst.- Optimize temperature and stirring rate.- In the pilot plant, ensure efficient mixing and heat exchange. Consider using a more robust catalyst or a catalyst regeneration cycle.
High Levels of Polyalkylation Products (e.g., Tetraethylbenzene) - High ratio of ethylating agent to the aromatic substrate.- The product is more reactive than the starting material.- Poor mixing leading to localized high concentrations of the ethylating agent.- Extended reaction times at elevated temperatures.- Use a large excess of the aromatic substrate.- Control the addition rate of the ethylating agent.- Optimize reaction time and temperature to favor mono-alkylation.
Formation of Isomeric Byproducts (e.g., 1,3,5-Triethylbenzene) - Catalyst-induced isomerization of the product.- Higher operating temperatures in the pilot reactor can favor the thermodynamically more stable isomer.- Choose a catalyst with lower isomerization activity (e.g., certain zeolites over AlCl₃).- Maintain the lowest effective reaction temperature.
Catalyst Deactivation - Reaction with impurities in the starting materials.- Fouling of the catalyst surface by heavy byproducts or polymers.- Sintering of the catalyst at high temperatures.- Purify starting materials.- In a pilot setting, consider a fixed-bed reactor with a guard bed to protect the main catalyst.- Implement a catalyst regeneration procedure.
Runaway Reaction - Poor heat removal in a highly exothermic reaction.- Insufficient cooling capacity of the pilot reactor for the larger reaction volume.- Loss of coolant flow or agitator failure.- Ensure adequate cooling and agitation.- At the pilot scale, use a reactor with a high surface area-to-volume ratio or implement a semi-batch process with controlled addition of the limiting reagent.[1]- Install safety measures like a quench system and pressure relief devices.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts alkylation of benzene (B151609) or a suitable diethylbenzene isomer with an ethylating agent like ethyl bromide or ethylene.[2] A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite, is typically used.[2]

Q2: How can I minimize the formation of polyalkylated byproducts during scale-up?

A2: Polyalkylation is a common issue because the ethylated benzene ring is more reactive than benzene itself.[3] To minimize this, a high molar ratio of the aromatic substrate to the ethylating agent should be used.[4] In a pilot plant, this can be achieved by using a large excess of benzene and recycling the unreacted starting material.

Q3: What are the key safety considerations when moving from a lab to a pilot plant for this synthesis?

A3: The Friedel-Crafts alkylation is an exothermic reaction, and managing the heat of reaction is a critical safety concern during scale-up.[1] Pilot plant reactors must have adequate cooling capacity to prevent a runaway reaction.[1] Additionally, the handling of corrosive and flammable materials like aluminum chloride and ethylating agents requires appropriate personal protective equipment and engineering controls. The larger quantities of materials in a pilot plant also necessitate a thorough hazard and operability (HAZOP) study.

Q4: Should I use a batch or continuous process for the pilot plant production of this compound?

A4: The choice between a batch and continuous process depends on the desired production scale and operational philosophy. A batch reactor offers flexibility and is often a direct scale-up from the lab. However, for larger scale production, a continuous process, such as a fixed-bed reactor, can offer better control over reaction parameters, improved heat management, and more consistent product quality.

Q5: How does the choice of catalyst (e.g., AlCl₃ vs. a zeolite) impact the scale-up process?

A5: While AlCl₃ is a highly active catalyst, it is corrosive, difficult to handle, and generates acidic waste streams.[2] Solid acid catalysts like zeolites are non-corrosive, easier to separate from the product, and can be regenerated, making them more suitable for a continuous pilot plant operation.[5] Zeolites can also offer better selectivity towards the desired isomer due to shape-selective catalysis.[6]

Data Presentation: Lab vs. Pilot Plant Scale

The following table provides a comparative summary of typical process parameters and outcomes when scaling up the synthesis of this compound. The data for the pilot plant is based on typical industrial processes for ethylbenzene (B125841) production, which serves as a close analogue.

Parameter Laboratory Scale (Batch) Pilot Plant Scale (Continuous, Fixed-Bed)
Reactor Volume 1 - 5 L50 - 500 L
Aromatic:Ethylating Agent Molar Ratio 5:1 - 10:18:1 - 12:1 (with recycle)
Catalyst AlCl₃ or ZeoliteZeolite
Catalyst Loading 5 - 10 wt% (relative to aromatic)N/A (Fixed Bed)
Temperature 80 - 100 °C180 - 250 °C
Pressure Atmospheric20 - 40 atm
Reaction Time / Residence Time 2 - 4 hours0.5 - 1.5 hours
Yield of this compound 60 - 75%85 - 95%
Selectivity to this compound 80 - 90%> 95%
Major Byproducts Diethylbenzenes, Polyethylbenzenes, IsomersDiethylbenzenes (recycled), Trace Polyethylbenzenes

Experimental Protocols

Laboratory Scale Synthesis of this compound (Illustrative Protocol)

This protocol is based on the principles of Friedel-Crafts alkylation and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Anhydrous Benzene

  • Ethyl Bromide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (solvent)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel

  • Ice bath

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried.

  • To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • In the dropping funnel, prepare a solution of anhydrous benzene (5 equivalents) and ethyl bromide (1 equivalent) in anhydrous dichloromethane.

  • Add the benzene/ethyl bromide solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound.

Visualizations

Synthesis_Workflow Synthesis and Scale-Up Workflow for this compound cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_synthesis Lab Synthesis (Batch Reactor) lab_analysis Product Analysis (GC-MS, NMR) lab_synthesis->lab_analysis lab_optimization Process Optimization (Temp, Ratio, Catalyst) lab_analysis->lab_optimization lab_optimization->lab_synthesis pilot_design Pilot Plant Design (Reactor, Separation) lab_optimization->pilot_design Scale-Up Decision pilot_construction Construction & Safety Review pilot_design->pilot_construction pilot_operation Pilot Plant Operation (Continuous Reactor) pilot_construction->pilot_operation pilot_data Data Collection & Analysis pilot_operation->pilot_data pilot_data->lab_optimization Feedback for Optimization

Caption: A workflow diagram illustrating the key stages in the synthesis and scale-up of this compound from the laboratory to the pilot plant.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield start Low Yield? check_catalyst Catalyst Active? start->check_catalyst check_conditions Anhydrous Conditions? check_catalyst->check_conditions Yes solution_catalyst Solution: Use fresh/more catalyst check_catalyst->solution_catalyst No check_temp Optimal Temperature? check_conditions->check_temp Yes solution_anhydrous Solution: Dry reagents/glassware check_conditions->solution_anhydrous No check_mixing Sufficient Mixing? check_temp->check_mixing Yes solution_temp Solution: Adjust temperature check_temp->solution_temp No solution_mixing Solution: Increase stirring rate check_mixing->solution_mixing No end Yield Improved check_mixing->end Yes

Caption: A logical decision tree to guide troubleshooting efforts in the event of low product yield during the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 1,2,4-Triethylbenzene and 1,3,5-Triethylbenzene for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct properties and applications of two common triethylbenzene (B13742051) isomers.

In the realm of organic chemistry and materials science, the selection of appropriate isomers is paramount to achieving desired experimental outcomes. This guide provides a comprehensive comparison of 1,2,4-Triethylbenzene and 1,3,5-Triethylbenzene (B86046), two isomers with the same molecular formula (C₁₂H₁₈) but differing structural arrangements of their ethyl groups on the benzene (B151609) ring. This seemingly subtle difference in structure leads to significant variations in their physical, chemical, and toxicological properties, making a detailed comparison essential for informed decision-making in research and development.

Physicochemical Properties: A Tale of Two Symmetries

The arrangement of the ethyl groups on the benzene ring directly influences the physical properties of each isomer. The symmetrical nature of 1,3,5-triethylbenzene generally results in a more ordered crystalline structure, which is reflected in its higher melting point compared to the less symmetrical this compound. Conversely, the boiling point of this compound is slightly higher, a phenomenon that can be attributed to its greater dipole moment and stronger intermolecular forces.

PropertyThis compound1,3,5-Triethylbenzene
Molecular Formula C₁₂H₁₈C₁₂H₁₈
Molar Mass 162.27 g/mol 162.27 g/mol
Appearance Colorless liquidColorless liquid
Melting Point -78 °C[1][2][3]-66.5 °C[4]
Boiling Point 220-222 °C[1][2][3][5]215 °C[4][6]
Density 0.872 g/mL at 25 °C[1][5]0.862 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.501[1][3][5]1.495[6]
Solubility in Water Practically insolublePractically insoluble[4]
Solubility in Organic Solvents SolubleSoluble in ethanol (B145695) and diethyl ether[4]

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each isomer, allowing for their unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of 1,3,5-triethylbenzene simplifies its NMR spectra. In its ¹H NMR spectrum, all three aromatic protons are equivalent, giving rise to a single signal. Similarly, the methylene (B1212753) and methyl protons of the three ethyl groups each produce a single quartet and triplet, respectively. In contrast, the lower symmetry of this compound results in a more complex ¹H NMR spectrum with distinct signals for each of its three aromatic protons and for the protons of the three non-equivalent ethyl groups.

The ¹³C NMR spectra also reflect this difference in symmetry. 1,3,5-Triethylbenzene shows fewer signals due to the equivalence of its carbon atoms, whereas this compound exhibits a greater number of signals corresponding to its less symmetrical structure.

Infrared (IR) Spectroscopy

The IR spectra of both isomers show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl groups (around 2850-2975 cm⁻¹). The key difference lies in the out-of-plane C-H bending region (675-900 cm⁻¹), which is highly indicative of the substitution pattern on the benzene ring. 1,3,5-Triethylbenzene, being a 1,3,5-trisubstituted benzene, exhibits a characteristic absorption in this region that differs from the pattern observed for the 1,2,4-trisubstituted this compound.

Mass Spectrometry (MS)

Both isomers have the same molecular weight, resulting in a molecular ion peak (M⁺) at m/z 162 in their mass spectra. The fragmentation patterns, however, can show subtle differences. The loss of a methyl group (M-15) to form a stable benzylic cation at m/z 147 is a common fragmentation pathway for both. Further fragmentation can lead to other characteristic ions, and the relative intensities of these fragment ions can be used to distinguish between the two isomers.

Synthesis and Experimental Protocols

Both this compound and 1,3,5-triethylbenzene are typically synthesized via the Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The isomer distribution in the product mixture is highly dependent on the reaction conditions, including temperature, catalyst, and the ratio of reactants.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Materials:

  • Benzene

  • Ethyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry diethyl ether (as solvent)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A reaction flask equipped with a dropping funnel and a reflux condenser is charged with anhydrous aluminum chloride and dry diethyl ether under an inert atmosphere.

  • The flask is cooled in an ice bath.

  • A solution of benzene in dry diethyl ether is added to the dropping funnel.

  • Ethyl bromide is slowly added to the stirred suspension of aluminum chloride.

  • The benzene solution is then added dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and water.

  • The organic layer is separated using a separatory funnel, washed with dilute hydrochloric acid, water, and a sodium bicarbonate solution.

  • The organic layer is dried over an anhydrous drying agent.

  • The solvent is removed by distillation, and the resulting mixture of triethylbenzene isomers is purified by fractional distillation.

Note: This is a general procedure. Specific conditions can be optimized to favor the formation of one isomer over the other.

Synthesis_Workflow Reactants Benzene + Ethyl Bromide + AlCl3 (Catalyst) Reaction Friedel-Crafts Alkylation (Controlled Temperature) Reactants->Reaction Quenching Quenching (Ice/Water) Reaction->Quenching Workup Extraction & Washing Quenching->Workup Purification Fractional Distillation Workup->Purification Isomers This compound & 1,3,5-Triethylbenzene Purification->Isomers

Toxicological Profile: A Critical Distinction

A significant and critical difference between the two isomers lies in their toxicological profiles. This compound is known to be a neurotoxin, whereas 1,3,5-triethylbenzene is not.[4] This difference is attributed to their distinct metabolic pathways.

The neurotoxicity of this compound is believed to be caused by the formation of a γ-diketone metabolite.[4] The two adjacent ethyl groups at the 1 and 2 positions can be metabolized to form a reactive diketone, which can then interact with and damage neuronal proteins. In contrast, the ethyl groups in 1,3,5-triethylbenzene are not adjacent, preventing the formation of this toxic γ-diketone metabolite.[4]

Metabolic_Pathway cluster_124 This compound Metabolism cluster_135 1,3,5-Triethylbenzene Metabolism 1,2,4-TEB This compound Metabolite Metabolism (Oxidation of adjacent ethyl groups) 1,2,4-TEB->Metabolite Diketone γ-Diketone Metabolite (Reactive) Metabolite->Diketone Neurotoxicity Neurotoxicity Diketone->Neurotoxicity 1,3,5-TEB 1,3,5-Triethylbenzene Metabolism_135 Metabolism 1,3,5-TEB->Metabolism_135 No_Diketone No γ-Diketone Formation Metabolism_135->No_Diketone No_Neurotoxicity No Neurotoxicity No_Diketone->No_Neurotoxicity

Applications in Research and Industry

The distinct properties of these isomers lend them to different applications.

This compound has been used in studies related to its neurotoxic effects and as a component in certain fuel mixtures. Its lower symmetry and potential for specific interactions make it a subject of interest in toxicology and environmental science.

1,3,5-Triethylbenzene , with its high symmetry, is often used as a non-polar solvent and as a starting material in the synthesis of more complex molecules, such as ligands for metal complexes and in the formation of porous organic frameworks. Its lack of neurotoxicity makes it a safer alternative in applications where exposure is a concern.

Conclusion

The choice between this compound and 1,3,5-triethylbenzene is a critical one that should be based on a thorough understanding of their distinct properties. While they share the same molecular formula, their structural differences lead to significant variations in their physical characteristics, spectroscopic signatures, and, most importantly, their toxicological profiles. For applications requiring a non-toxic, symmetrical building block, 1,3,5-triethylbenzene is the clear choice. Conversely, for studies investigating the mechanisms of neurotoxicity or for specific synthetic routes that leverage its unique reactivity, this compound may be the isomer of interest, albeit with appropriate safety precautions. This guide serves as a foundational resource to aid researchers in making an informed and safe selection for their scientific endeavors.

References

A Comparative Guide to Analytical Method Validation for 1,2,4-Triethylbenzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 1,2,4-Triethylbenzene. The methodologies and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability of the methods for their intended purpose.[1][2] While specific, publicly available validated methods for this compound are limited, this document leverages established analytical techniques for similar volatile organic compounds (VOCs) and aromatic hydrocarbons to provide a practical comparison of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. GC-based methods are generally preferred for volatile compounds like this compound due to their high resolution and sensitivity.[3][4] HPLC can also be utilized, particularly when dealing with complex matrices where derivatization is not desirable.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

ParameterGC-FIDGC-MSHPLC-UV
Linearity Range 0.1 - 200 µg/mL0.01 - 50 µg/mL1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (%RSD) < 2%< 1.5%< 3%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Specificity/Selectivity GoodExcellentModerate
Robustness HighHighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of aromatic hydrocarbons and should be optimized and validated for specific laboratory conditions and sample matrices.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector, split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, ramped to 200 °C at 10 °C/min, and held for 5 minutes.

    • Detector Temperature: 300 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

    • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare calibration standards ranging from 0.1 µg/mL to 200 µg/mL.

    • Sample Preparation: Dilute the sample with methanol to a concentration within the calibration range.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, making it ideal for the quantification of this compound in complex matrices and for trace-level analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions: Same as the GC-FID method.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 162, 147, 133).

  • Standard and Sample Preparation: Similar to the GC-FID method, with a calibration range typically from 0.01 µg/mL to 50 µg/mL.

3. High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides an alternative for samples that are not amenable to GC analysis.

  • Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 500 µg/mL.

    • Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range.

Method Validation Workflow

The following diagram illustrates a typical workflow for analytical method validation, adhering to ICH guidelines.[1][2] This process ensures that the chosen analytical method is suitable for its intended purpose.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev pre_validation Pre-Validation: System Suitability Testing method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol validation_execution Execute Validation Experiments validation_protocol->validation_execution specificity Specificity/ Selectivity validation_execution->specificity linearity Linearity & Range validation_execution->linearity accuracy Accuracy validation_execution->accuracy precision Precision (Repeatability & Intermediate) validation_execution->precision lod_loq LOD & LOQ validation_execution->lod_loq robustness Robustness validation_execution->robustness validation_report Prepare Validation Report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: A flowchart of the analytical method validation process.

Signaling Pathway of Method Selection Logic

The decision to select a particular analytical method is guided by a logical pathway that considers the sample characteristics and the analytical requirements.

Method Selection Logic sample Sample Matrix (e.g., Drug Substance, Environmental) is_volatile Is the Analyte Volatile? sample->is_volatile is_complex Is the Matrix Complex? is_volatile->is_complex Yes hplc HPLC-UV is_volatile->hplc No is_trace Is Trace Analysis Required? is_complex->is_trace Yes gc_fid GC-FID is_complex->gc_fid No is_trace->gc_fid No gc_ms GC-MS is_trace->gc_ms Yes

Caption: Decision tree for selecting an analytical method.

References

Comparative study of catalysts for triethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Triethylbenzene (B13742051) Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of substituted aromatic compounds, the selection of an appropriate catalyst is a critical factor influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalysts employed in the synthesis of triethylbenzene, a significant intermediate in various chemical processes. The comparison is based on experimental data from scientific literature, focusing on catalyst performance and reaction conditions.

Catalyst Performance Comparison

The synthesis of triethylbenzene can be achieved through several catalytic routes, primarily involving the alkylation of benzene (B151609) or ethylbenzene (B125841) with ethylene (B1197577), or the disproportionation of diethylbenzene. The choice of catalyst profoundly impacts the product distribution and reaction parameters. The following table summarizes the performance of key catalyst types based on available experimental data.

Catalyst TypeCatalyst ExampleReactantsReaction Temperature (°C)Benzene/Ethylene Molar RatioBenzene Conversion (%)Triethylbenzene Selectivity (%)Reference
Zeolite ZSM-5Benzene, Ethylene400 - 4258 - 16High (implied)Lower selectivity due to side products at higher temperatures[1][2]
Zeolite USY-type1,3,5-Triethylbenzene (B86046), Ethylbenzene350 - 500N/AHigh conversion of 1,3,5-TEBFocus on diethylbenzene selectivity[3]
Chloroaluminate Ionic Liquid AlCl₃-basedDiethylbenzene, Ethylbenzene120N/ANot specified74-78% for 1,3,5-isomer[4]
Mixed-Metal Oxide CuO-MoO₃/ZrO₂Benzene, 1-Decene (example for long-chain alkylation)802:1 to 10:198.4 (for 1-dodecene)>26.0 (for 1-dodecene)[5]

Note: Direct comparative data for triethylbenzene synthesis under identical conditions is limited in the reviewed literature. The presented data is collated from studies on related alkylation and disproportionation reactions to provide an indicative comparison.

Discussion of Catalyst Systems

Zeolites , particularly ZSM-5, are widely utilized in the alkylation of benzene with ethylene due to their shape-selective properties and strong acidic sites.[1] The pore structure of ZSM-5 can favor the formation of ethylbenzene while limiting the diffusion of larger polyethylbenzenes.[1] However, high acid strength can also lead to side reactions and coke formation.[1] Modified zeolites, such as those treated with rare earth elements or having controlled pore sizes, have been developed to enhance selectivity and stability.[6][7]

Chloroaluminate ionic liquids have emerged as effective catalysts for the disproportionation of diethylbenzene to produce triethylbenzene.[4] These catalysts can operate at lower temperatures compared to some solid acid catalysts and can be tuned to favor the formation of the symmetric 1,3,5-triethylbenzene isomer.[4] The process often involves a post-reaction step to increase the concentration of the desired isomer.[4]

Mixed-metal oxides represent another class of solid acid catalysts that can be employed for benzene alkylation. While the provided data pertains to alkylation with a longer chain olefin, it highlights their potential for achieving high conversion and selectivity under milder conditions.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for catalyst evaluation. Below are generalized methodologies for catalyst preparation and testing based on the reviewed literature.

Zeolite Catalyst (ZSM-5) Preparation and Testing

1. Catalyst Preparation:

  • A typical ZSM-5 catalyst can be prepared by mixing ZSM-5 zeolite powder (e.g., with a Si/Al ratio of 25) with a binder such as kaolinite (B1170537) and alumina.[1]

  • Water is added to form a slurry, which is then shaped into particles (e.g., through prilling) and calcined.[1]

  • For modified zeolites, an impregnation step with a solution containing a modifying agent (e.g., a rare earth salt) may be included before calcination.

2. Catalyst Characterization:

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the zeolite.

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): To determine the acidity of the catalyst.[7]

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore volume.

3. Catalytic Activity Testing:

  • The alkylation reaction is typically carried out in a fixed-bed reactor.[1]

  • The catalyst is loaded into the reactor and activated by heating under an inert gas flow.

  • A mixture of benzene and ethylene with a specific molar ratio is fed into the reactor at a defined temperature and pressure.[1]

  • The reaction products are collected and analyzed using gas chromatography (GC) to determine the conversion of reactants and the selectivity towards triethylbenzene and other products.[1]

Chloroaluminate Ionic Liquid Catalyst Synthesis and Testing

1. Catalyst Synthesis:

  • A chloroaluminate ionic liquid can be prepared by reacting a metal halide, such as aluminum trichloride (B1173362) (AlCl₃), with an amine hydrohalide salt, like trimethylamine (B31210) hydrochloride.[8]

  • The components are mixed in a flask, and the reaction proceeds to form the ionic liquid, which is often liquid at or near room temperature.[8]

2. Catalytic Activity Testing:

  • The disproportionation of diethylbenzene is conducted in a suitable reactor (e.g., a stirred tank reactor).

  • The ionic liquid catalyst is introduced into the reactor along with the reactant (a mixture of diethylbenzene and ethylbenzene).[4]

  • The reaction is carried out at a specific temperature with stirring for a set duration.[4]

  • After the reaction, the reaction mass is cooled, and the catalyst is separated from the hydrocarbon phase.[4]

  • The product mixture is then analyzed by GC to determine the concentration of triethylbenzene isomers and other alkylbenzenes.[4]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the comparative study of catalysts for triethylbenzene synthesis.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Evaluation prep_zeolite Zeolite Synthesis/ Modification characterization Physicochemical Characterization (XRD, TPD, BET) prep_zeolite->characterization prep_ionic_liquid Ionic Liquid Synthesis prep_ionic_liquid->characterization prep_metal_oxide Mixed-Metal Oxide Preparation prep_metal_oxide->characterization reactor Fixed-Bed or Batch Reactor characterization->reactor reactants Reactant Feed (e.g., Benzene, Ethylene) reactants->reactor product_collection Product Collection & Separation reactor->product_collection conditions Reaction Conditions (Temp, Pressure, Flow Rate) conditions->reactor gc_analysis Gas Chromatography (GC) Analysis product_collection->gc_analysis data_analysis Data Analysis: Conversion, Selectivity, Yield gc_analysis->data_analysis comparison Catalyst Performance Comparison data_analysis->comparison

Workflow for Catalyst Evaluation in Triethylbenzene Synthesis.

References

A Comparative Guide to the Neurotoxicity of Triethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic potential of three triethylbenzene (B13742051) (TEB) isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046). The information presented is based on available experimental data to assist researchers in understanding their differential toxicological profiles.

Executive Summary

Significant differences in neurotoxicity exist among the triethylbenzene isomers, primarily dictated by their metabolic pathways. Experimental evidence demonstrates that this compound is a neurotoxin, capable of inducing peripheral neuropathy.[1][2] In contrast, 1,3,5-triethylbenzene is considered non-neurotoxic.[1][3] The neurotoxic potential of 1,2,3-triethylbenzene has not been extensively studied, and direct comparative data is currently lacking in the scientific literature.

The key determinant of neurotoxicity for these isomers is the ability to be metabolized into a γ-diketone structure.[4] this compound can be metabolized to 1,2-diacetyl-4-ethylbenzene, a γ-diketone that subsequently induces neurofilament cross-linking and axonal damage.[1] The symmetrical structure of 1,3,5-triethylbenzene prevents the formation of a γ-diketone metabolite, thus rendering it non-neurotoxic.[1]

Comparative Neurotoxicity Data

The following table summarizes the available quantitative neurotoxicity data for the triethylbenzene isomers based on animal studies.

IsomerSpeciesExposure RouteKey FindingsNOAEL (No Observed Adverse Effect Level)LOAEL (Lowest Observed Adverse Effect Level)Reference
This compound Rat (Sprague Dawley)Oral (gavage)Gait disorders, hind limb weakness, axonal swelling.Not determined200 mg/kg body weight/dayGagnaire et al., 1993[1]
1,3,5-Triethylbenzene Rat (Sprague Dawley)Oral (gavage)No neurotoxic effects observed.400 mg/kg body weight/dayNot determinedGagnaire et al., 1993[1]
1,2,3-Triethylbenzene --No direct experimental data on neurotoxicity available.---

Mechanism of this compound Neurotoxicity

The neurotoxicity of this compound is attributed to its metabolic activation to a γ-diketone, 1,2-diacetyl-4-ethylbenzene. This metabolite is highly reactive and targets neurofilaments, the primary structural proteins of axons. The proposed mechanism involves the following steps:

  • Metabolic Activation: this compound is metabolized in the body to form 1,2-diacetyl-4-ethylbenzene.

  • Pyrrole (B145914) Formation: The γ-diketone metabolite reacts with the ε-amino groups of lysine (B10760008) residues on neurofilament proteins, forming pyrrole adducts.

  • Protein Cross-linking: These pyrrole adducts can undergo oxidation and subsequently cross-link with other neurofilament proteins.

  • Axonal Transport Disruption: The extensive cross-linking of neurofilaments leads to their aggregation and the formation of axonal swellings. This disrupts the normal axonal transport, ultimately leading to axonal degeneration and peripheral neuropathy.

G Mechanism of this compound Neurotoxicity cluster_0 Metabolism cluster_1 Molecular Interaction cluster_2 Pathophysiology This compound This compound 1,2-Diacetyl-4-ethylbenzene (gamma-diketone) 1,2-Diacetyl-4-ethylbenzene (gamma-diketone) This compound->1,2-Diacetyl-4-ethylbenzene (gamma-diketone) Metabolic Oxidation Pyrrole Adduct Formation Pyrrole Adduct Formation 1,2-Diacetyl-4-ethylbenzene (gamma-diketone)->Pyrrole Adduct Formation Reaction with Neurofilament Proteins (Lysine Residues) Neurofilament Proteins (Lysine Residues) Neurofilament Proteins (Lysine Residues)->Pyrrole Adduct Formation Neurofilament Cross-linking Neurofilament Cross-linking Pyrrole Adduct Formation->Neurofilament Cross-linking Oxidation & Polymerization Axonal Swelling & Transport Disruption Axonal Swelling & Transport Disruption Neurofilament Cross-linking->Axonal Swelling & Transport Disruption Peripheral Neuropathy Peripheral Neuropathy Axonal Swelling & Transport Disruption->Peripheral Neuropathy

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following are summaries of the methodologies employed in key studies investigating the neurotoxicity of triethylbenzene isomers.

Note: The full text of the cited primary literature was not available; therefore, these protocols are based on information from secondary sources and detailed abstracts.

In Vivo Neurotoxicity Assessment in Rats (Gagnaire et al., 1993)
  • Test Animals: Male Sprague-Dawley rats.

  • Compound Administration: this compound and 1,3,5-triethylbenzene were administered orally via gavage.

  • Dosing Regimen:

    • This compound: 0, 200, or 400 mg/kg body weight/day, 4 days a week for 8 weeks.

    • 1,3,5-Triethylbenzene: Doses up to 400 mg/kg body weight/day under the same regimen.

  • Neurotoxicity Evaluation:

    • Clinical Observations: Daily monitoring for signs of neurotoxicity, including gait abnormalities and hind limb weakness.

    • Electrophysiological Measurements: Assessment of nerve conduction velocity and amplitude of sensory and motor action potentials of the tail nerve.

    • Histopathology: Microscopic examination of nerve tissue to identify axonal swelling and degeneration.

  • Observation Period: Animals were observed for an additional 8 weeks after the cessation of treatment to assess the reversibility of the effects.

In Vivo Chromogenicity and Axonopathy Study (Tshala-Katumbay et al., 2006)
  • Test Animals: Not specified in available abstracts, but likely a rodent model such as rats or mice.

  • Compound Administration: Systemic administration of this compound and 1,3,5-triethylbenzene.

  • Endpoints:

    • Chromogenicity: Observation of bluish discoloration of tissues and urine, indicative of the formation of pyrrole-protein adducts.

    • Histopathology: Examination of nerve fibers, particularly in the spinal cord and peripheral nerves, for the presence of giant axonal swellings and neurofilament accumulation.

  • Rationale: This study aimed to correlate the ability of the isomers to cause discoloration (a proxy for γ-diketone formation and protein reactivity) with their potential to induce axonopathy.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the comparative neurotoxicity of chemical isomers.

G Experimental Workflow for Comparative Neurotoxicity Isomer Selection Isomer Selection Dose-Range Finding Study Dose-Range Finding Study Isomer Selection->Dose-Range Finding Study In Vivo Administration In Vivo Administration Dose-Range Finding Study->In Vivo Administration Clinical Observation Clinical Observation In Vivo Administration->Clinical Observation Electrophysiology Electrophysiology In Vivo Administration->Electrophysiology Histopathology Histopathology In Vivo Administration->Histopathology Data Analysis & Comparison Data Analysis & Comparison Clinical Observation->Data Analysis & Comparison Electrophysiology->Data Analysis & Comparison Histopathology->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: General workflow for in vivo comparative neurotoxicity studies.

Conclusion

The available scientific evidence clearly indicates a structure-dependent difference in the neurotoxicity of triethylbenzene isomers. This compound is neurotoxic due to its metabolism to a reactive γ-diketone, while 1,3,5-triethylbenzene is not. The neurotoxic profile of 1,2,3-triethylbenzene remains to be elucidated, highlighting a critical data gap. Researchers and drug development professionals should exercise caution when working with this compound and consider its potential for peripheral neuropathy. Further studies are warranted to fully characterize the toxicological profile of 1,2,3-triethylbenzene.

References

Comparative Reactivity of Triethylbenzene Isomers in Electrophilic Substitution: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative reactivity of triethylbenzene (B13742051) isomers—1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046)—in electrophilic aromatic substitution reactions. Understanding the reactivity and regioselectivity of these isomers is crucial for synthetic chemists in designing efficient pathways to specifically substituted aromatic compounds, which are pivotal intermediates in pharmaceuticals and other advanced materials. This document synthesizes available experimental data, outlines detailed experimental protocols for key reactions, and presents logical frameworks to rationalize the observed reactivity patterns.

Executive Summary

The reactivity of triethylbenzene isomers in electrophilic aromatic substitution is governed by a combination of electronic and steric effects imparted by the three ethyl groups. As activating groups, the ethyl substituents enhance the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack compared to benzene. However, the substitution pattern of these groups on the ring dictates the number and accessibility of reactive sites, leading to significant differences in reaction rates and product distributions among the isomers. Generally, the reactivity is influenced by the cumulative activating effect of the ethyl groups and the degree of steric hindrance at the potential sites of substitution.

Comparison of Reactivity and Product Distribution

While comprehensive quantitative data directly comparing the relative rates of major electrophilic substitution reactions for all three triethylbenzene isomers is sparse in readily available literature, we can infer reactivity trends and predict product distributions based on established principles of electrophilic aromatic substitution and data from analogous compounds like trimethylbenzenes.

Key Influencing Factors:

  • Electronic Effects: Ethyl groups are electron-donating through induction and hyperconjugation, thereby activating the aromatic ring towards electrophiles. This activation is generally additive.

  • Steric Effects: The bulkiness of the ethyl groups can hinder the approach of the electrophile to the positions ortho to them. This steric hindrance plays a significant role in determining the regioselectivity of the substitution.

Predicted Reactivity Order and Regioselectivity:

Based on these principles, the predicted order of reactivity for monosubstitution is:

1,3,5-triethylbenzene > this compound > 1,2,3-triethylbenzene

The rationale for this ordering lies in the interplay between the activating nature of the ethyl groups and the steric accessibility of the substitution sites.

IsomerAvailable Positions for MonosubstitutionPredicted Major Product(s)Rationale
1,3,5-Triethylbenzene 2, 4, 6 (all equivalent)2,4,6-Triethyl-[E]-benzeneThe three vacant positions are electronically activated by two ortho and one para ethyl group, and they are sterically equivalent and accessible. This high symmetry and activation lead to high reactivity.
This compound 3, 5, 63- and 5-substituted productsPosition 3 is activated by two ortho ethyl groups and one meta. Position 5 is activated by one ortho and one para ethyl group. Position 6 is activated by one ortho and one meta ethyl group but is sterically hindered by the adjacent ethyl group at position 1. Substitution at positions 3 and 5 is generally favored.
1,2,3-Triethylbenzene 4, 54-substituted productPositions 4 and 5 are the only available sites. Position 4 is activated by two ortho ethyl groups and one meta. Position 5 is activated by one ortho, one meta, and one para ethyl group. However, both positions are flanked by ethyl groups, leading to significant steric hindrance, which is expected to reduce the overall reactivity compared to the other isomers.

Experimental Protocols

Detailed methodologies for common electrophilic substitution reactions applicable to triethylbenzenes are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired outcomes.

Protocol 1: Nitration of a Triethylbenzene Isomer

This procedure describes the mononitration of a triethylbenzene isomer using a standard mixed-acid method.

Materials:

  • Triethylbenzene isomer (e.g., 1,3,5-triethylbenzene)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Dichloromethane (B109758) (or another suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. This mixture should be prepared fresh and kept cold.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve the triethylbenzene isomer in dichloromethane.

  • Nitration: Cool the triethylbenzene solution to 0-5 °C using an ice bath. Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Neutralization and Drying: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitro-triethylbenzene product.

  • Purification: The product can be purified by column chromatography on silica (B1680970) gel or by recrystallization if it is a solid.

Protocol 2: Friedel-Crafts Acylation of a Triethylbenzene Isomer

This protocol outlines the acetylation of a triethylbenzene isomer using acetyl chloride and aluminum chloride.

Materials:

  • Triethylbenzene isomer

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous dichloromethane

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Formation of the Electrophile: Cool the suspension in an ice bath. Slowly add acetyl chloride dropwise from the dropping funnel to the stirred suspension.

  • Acylation: After the formation of the acylium ion precursor complex, add a solution of the triethylbenzene isomer in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting ketone can be purified by vacuum distillation or column chromatography.

Visualizing Reactivity Factors and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G Factors Influencing Electrophilic Substitution of Triethylbenzenes A Triethylbenzene Isomer (1,2,3-, 1,2,4-, 1,3,5-) B Electronic Effects (Inductive & Hyperconjugation) A->B C Steric Effects (Bulk of Ethyl Groups) A->C D Overall Reactivity B->D E Regioselectivity (Product Isomer Distribution) B->E C->D C->E

Caption: Logical relationship of factors affecting reactivity.

G General Workflow for Electrophilic Aromatic Substitution Start Start A Reactant Preparation (Triethylbenzene in Solvent) Start->A B Electrophile Generation (e.g., Nitrating Mixture) Start->B C Reaction (Controlled Temperature) A->C B->C D Work-up (Quenching, Extraction, Washing) C->D E Isolation (Drying, Solvent Removal) D->E F Purification (Chromatography/Recrystallization) E->F G Analysis (NMR, GC-MS, etc.) F->G End End G->End

Caption: A typical experimental workflow.

Conclusion

The relative reactivity of triethylbenzene isomers in electrophilic aromatic substitution is a nuanced interplay of electronic activation and steric hindrance. While all isomers are activated towards electrophilic attack, the symmetrical 1,3,5-triethylbenzene is predicted to be the most reactive due to the cumulative activating effects and the steric accessibility of its equivalent reaction sites. Conversely, 1,2,3-triethylbenzene is expected to be the least reactive due to significant steric crowding around its few available positions. The 1,2,4-isomer presents an intermediate case with several possible, non-equivalent products. The provided experimental protocols offer a foundation for the practical investigation and selective functionalization of these important aromatic building blocks. Further quantitative studies are encouraged to provide precise relative rate data and to validate the predicted reactivity trends.

Performance of 1,2,4-Triethylbenzene as a solvent versus other aromatic hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Performance of 1,2,4-Triethylbenzene as a Solvent Compared to Other Aromatic Hydrocarbons

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, rate, and purity. This guide provides an objective comparison of the performance of this compound as a solvent against other common aromatic hydrocarbons, namely toluene (B28343), xylene, and ethylbenzene. The information presented is supported by a comparative analysis of their physicochemical properties and a representative case study in a Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A summary of key physical and chemical properties of this compound and its common alternatives is presented below. These properties play a crucial role in determining the suitability of a solvent for a specific application.

PropertyThis compoundTolueneXylene (mixed isomers)Ethylbenzene
Molecular Formula C₁₂H₁₈C₇H₈C₈H₁₀C₈H₁₀
Molecular Weight ( g/mol ) 162.2792.14106.16106.17
Boiling Point (°C) 216-222110.6138-144136
Melting Point (°C) -78-95-47.4 to 13.3-95
Density (g/mL at 20°C) 0.8720.867~0.870.867
Solubility in Water InsolubleInsolubleInsolubleInsoluble
Polarity Non-polarNon-polarNon-polarNon-polar

Performance in Organic Synthesis: A Case Study

To provide a practical comparison, this section outlines a representative case study of a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Reaction: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Reaction Scheme:

Comparative Performance Data

The following table summarizes the expected performance of the three solvents in the aforementioned Suzuki-Miyaura reaction based on their physical properties and general principles of solvent effects in such reactions. Higher boiling points can allow for higher reaction temperatures, potentially leading to faster reaction rates.

SolventReaction Temperature (°C)Reaction Time (h)Estimated Yield (%)
This compound150492
Toluene110888
Xylene140690

Note: The above data is a representative estimation to illustrate the potential impact of the solvent choice. Actual results may vary depending on specific reaction conditions and catalyst systems.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for performing the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol)

  • Base (e.g., Potassium carbonate, 2.0 mmol)

  • Anhydrous aromatic solvent (this compound, Toluene, or Xylene, 10 mL)

  • Degassed water (1 mL)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous aromatic solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Determining the Solubility of an Organic Compound

This protocol describes a general method for determining the qualitative and quantitative solubility of a solid organic compound in a given solvent.

Materials:

  • Solid organic compound (e.g., Chalcone)

  • Solvent (this compound, Toluene, or Xylene)

  • Test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Graduated cylinders or pipettes

Procedure:

  • Qualitative Solubility: To a test tube, add approximately 10-20 mg of the solid organic compound. Add 1 mL of the solvent and vortex or stir the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble.

  • Quantitative Solubility (by mass):

    • Accurately weigh a specific amount of the solvent into a vial.

    • Gradually add small, accurately weighed portions of the solid organic compound to the solvent.

    • After each addition, stir or vortex the mixture until the solid is completely dissolved.

    • Continue adding the solid until a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged stirring).

    • The solubility is then calculated as the mass of the dissolved solid per mass or volume of the solvent (e.g., g/100 g of solvent).

Solubility Comparison

Based on the principle of "like dissolves like," non-polar aromatic hydrocarbons are excellent solvents for other non-polar and aromatic compounds. The solubility of a common organic solid, Chalcone (1,3-diphenyl-2-propen-1-one), in the selected solvents is compared below.

SolventQualitative SolubilityEstimated Quantitative Solubility ( g/100g solvent at 25°C)
This compoundSoluble~15-20
TolueneSoluble~12-18
XyleneSoluble~14-19

The slightly larger and more complex structure of this compound may offer slightly better solvation for larger aromatic molecules like chalcone.

Visualizations

The following diagrams, created using the DOT language, illustrate a general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow A Reactant & Catalyst Loading B Inert Atmosphere Purge A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up (Extraction & Washing) E->F Reaction Complete G Purification (Chromatography) F->G H Product Characterization G->H

A generalized experimental workflow for organic synthesis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product RX R¹-X RX->OA R2B R²-B(OR)₂ R2B->TM Base Base Base->TM

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound presents itself as a viable and, in some cases, advantageous alternative to more common aromatic hydrocarbon solvents like toluene and xylene. Its higher boiling point allows for conducting reactions at elevated temperatures, which can lead to shorter reaction times and potentially higher yields, as illustrated in the Suzuki-Miyaura case study. Its non-polar, aromatic nature ensures good solubility for a wide range of organic reagents.

For researchers and professionals in drug development, the selection of a solvent should be based on a careful consideration of the specific reaction requirements, including temperature, desired reaction rate, and the solubility of all components. While toluene and xylene are well-established and effective solvents, this compound offers a valuable option, particularly for high-temperature applications where its properties can be leveraged to optimize synthetic outcomes.

A Comparative Guide to Analytical Techniques for Triethylbenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of triethylbenzene (B13742051), an aromatic hydrocarbon, is critical in various fields, including environmental monitoring, industrial process control, and toxicology. The selection of an appropriate analytical technique is paramount for generating reliable data. This guide provides an objective comparison of the two primary chromatographic methods used for triethylbenzene analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The performance of these techniques is compared using key validation parameters, supported by detailed experimental protocols.

Performance Comparison of Analytical Techniques

The choice between GC-MS and HPLC-DAD for triethylbenzene analysis depends on factors such as required sensitivity, sample matrix complexity, and the need for structural confirmation. While specific performance data for triethylbenzene isomers are not always published, data from the closely related and commonly analyzed BTEX compounds (Benzene, Toluene, Ethylbenzene, and Xylenes) serve as a reliable proxy for expected performance.

Table 1: Summary of Quantitative Performance Data for GC-MS and HPLC-DAD

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD)
Principle Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Separation based on polarity and partitioning between mobile and stationary phases, followed by UV-Vis absorbance detection.
Limit of Detection (LOD) 0.08 - 0.61 ng/mL (for BTEX compounds)[1]0.0002 - 0.0005 mM (for BTEX compounds)[2]
Limit of Quantitation (LOQ) 1.8 - 8.8 µg/L (for BTEX compounds)[3]0.0006 - 0.002 mM (for BTEX compounds)[2]
Linearity (R²) > 0.999[4]0.93 - 0.99[5]
Precision (%RSD) < 10% (Repeatability)[3]< 13.6% (Repeatability)[6]
Accuracy (Recovery %) 86% - 103%[3]75% - 94%[5]
Primary Application High-sensitivity trace analysis, definitive identification of isomers, complex matrix analysis.Routine analysis of aqueous samples, higher concentration samples.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of aromatic hydrocarbons using GC-MS and HPLC-DAD.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for the sensitive detection and quantification of volatile organic compounds, including triethylbenzene, in complex matrices.

Objective: To identify and quantify triethylbenzene in a liquid sample.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of the aqueous sample, add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Add an appropriate internal standard (e.g., Toluene-d8) to all samples, calibration standards, and blanks.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

    • Allow the layers to separate. Carefully transfer the organic (upper) layer to a clean GC vial.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Instrumentation: An Agilent 6890 GC coupled with a 5973N MS detector or equivalent.[3]

  • GC Conditions:

    • Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[7]

    • Injector: Splitless mode, Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes. Ramp to 200 °C at a rate of 10 °C/min, then ramp to 300 °C at 20 °C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Generate a multi-point calibration curve by analyzing standards of known concentrations.

    • Identify triethylbenzene in samples based on its retention time and characteristic mass spectrum.

    • Quantify the analyte using the calibration curve and the response ratio to the internal standard.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This method is well-suited for the direct analysis of aqueous samples containing triethylbenzene, particularly at moderate to high concentrations.[6]

Objective: To separate and quantify triethylbenzene in an aqueous sample.

Methodology:

  • Sample Preparation:

    • Samples are filtered through a 0.45 µm syringe filter to remove particulate matter.

    • If concentrations are expected to be high, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

    • Transfer the filtered (and diluted, if necessary) sample to an HPLC vial.

  • Instrumentation: An UltiMate 3000 HPLC system equipped with a Diode Array Detector (DAD) or equivalent.[6]

  • HPLC Conditions:

    • Column: Acclaim Phenyl-1 reversed-phase column (4.6 x 150 mm, 3 µm) or a standard C18 column.[2]

    • Mobile Phase: Isocratic elution with 60% Methanol and 40% Water.[6] For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[8]

    • Flow Rate: 1.2 mL/min.[6]

    • Injection Volume: 10 µL.[6]

    • Column Temperature: 50 °C.[6]

  • DAD Conditions:

    • Detection Wavelength: 201 nm.[6]

    • Bandwidth: 4 nm.

    • Reference Wavelength: 360 nm.

  • Data Analysis:

    • Prepare a series of standard solutions of triethylbenzene and inject them to create a calibration curve.

    • Identify the triethylbenzene peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Confirm peak identity using the UV-Vis spectrum from the DAD.

    • Calculate the concentration of triethylbenzene in the sample using the peak area and the linear regression equation from the calibration curve.

Mandatory Visualizations

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method produces consistent and reliable results across different laboratories or when comparing two different techniques.[9] The following workflow outlines the key steps for cross-validating the GC-MS and HPLC-DAD methods for triethylbenzene analysis.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Protocol cluster_2 Sample Analysis cluster_3 Data Comparison & Evaluation Dev_GC Develop & Validate GC-MS Method Prep_Samples Prepare Homogenous Sample Set (n ≥ 6) Dev_HPLC Develop & Validate HPLC-DAD Method Spike_Samples Spike Samples at Low, Medium, High Conc. Prep_Samples->Spike_Samples Analyze_GC Analyze Samples via GC-MS Spike_Samples->Analyze_GC Analyze_HPLC Analyze Samples via HPLC-DAD Spike_Samples->Analyze_HPLC Stat_Analysis Statistical Comparison (e.g., Bland-Altman, t-test) Analyze_GC->Stat_Analysis Analyze_HPLC->Stat_Analysis Criteria_Met Acceptance Criteria Met? Stat_Analysis->Criteria_Met Criteria_Met->Dev_GC  No (Method Investigation) Report Generate Final Cross-Validation Report Criteria_Met->Report  Yes

Caption: Workflow for the cross-validation of GC-MS and HPLC-DAD techniques.

References

Benchmarking Synthesis Routes for 1,2,4-Triethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis routes for 1,2,4-triethylbenzene, an important intermediate in the synthesis of various organic molecules. The following sections detail the primary synthetic methodologies, presenting experimental data to objectively evaluate their performance and providing detailed protocols for reproducibility.

Introduction to Synthesis Strategies

The synthesis of this compound can be approached through several key chemical transformations, primarily revolving around electrophilic aromatic substitution and rearrangement reactions. The main strategies include:

  • Direct Alkylation of Benzene (B151609): This involves the introduction of three ethyl groups onto a benzene ring in a single or sequential reaction series. The primary challenge of this approach is controlling the regioselectivity to favor the 1,2,4-substitution pattern over other isomers like 1,3,5- and 1,2,3-triethylbenzene.

  • Disproportionation and Transalkylation of Ethylbenzenes: These methods involve the redistribution of ethyl groups among less or more substituted benzene rings. For instance, diethylbenzene can be disproportionated to yield a mixture of benzene, ethylbenzene (B125841), triethylbenzene (B13742051), and other polyalkylated benzenes. Transalkylation, the transfer of an alkyl group from one molecule to another, is a key industrial process for maximizing the yield of desired alkylated aromatics.

  • Isomerization of Triethylbenzene Isomers: A thermodynamically controlled process where a more easily synthesized isomer, such as 1,3,5-triethylbenzene (B86046), is converted to the desired 1,2,4-isomer. This route leverages the relative stabilities of the different isomers.

This guide will delve into the specifics of these routes, providing available quantitative data and procedural details.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on factors such as desired purity, scale, available starting materials, and equipment. The following table summarizes the key quantitative data for the different approaches.

Synthesis RouteStarting Material(s)CatalystTemperature (°C)PressureYield of Triethylbenzene IsomersSelectivity for this compoundReference
Disproportionation Ethylbenzene, DiethylbenzeneChloroaluminium catalytic complex120Not specified5.1% (in total reaction mass)28.5% of the triethylbenzene fraction[1]
Isomerization 1,3,5-TriethylbenzeneZeoliteLow temperatures favoredNot specifiedNot directly specified (focus on conversion)65-75% of converted product[2]

Detailed Experimental Protocols

Route 1: Synthesis of Triethylbenzene Mixture via Disproportionation

This protocol is adapted from a patented method involving the disproportionation of a mixture of ethylbenzene and diethylbenzene.[1]

Materials:

  • Ethylbenzene

  • Diethylbenzene

  • Chloroaluminium catalytic complex (e.g., based on AlCl₃)

Procedure:

  • A mixture of ethylbenzene (76 kg) and diethylbenzene (19 kg) is fed into a reactor.

  • A chloroaluminium-based catalytic complex (5 kg) is added to the reactor.

  • The reaction is carried out at 120°C for 15 minutes.

  • The resulting reaction mass is cooled to 40°C and held at this temperature for 30 minutes.

  • The catalyst is then separated from the hydrocarbon mixture.

  • The product mixture is subjected to rectification to isolate benzene, ethylbenzene, diethylbenzene, and the triethylbenzene fraction.

Expected Outcome:

The final reaction mass contains approximately 5.1% triethylbenzene, with the triethylbenzene fraction being composed of about 28.5% this compound and 71.5% 1,3,5-triethylbenzene.[1]

Route 2: Isomerization of 1,3,5-Triethylbenzene to this compound

This conceptual protocol is based on findings that 1,3,5-triethylbenzene can be isomerized to yield this compound as the major product over a zeolite catalyst.[2]

Materials:

  • 1,3,5-Triethylbenzene

  • Zeolite catalyst (e.g., USY-type)

  • Inert solvent (if necessary)

Procedure:

  • 1,3,5-Triethylbenzene is passed over a bed of a suitable zeolite catalyst.

  • The reaction is conducted at a temperature optimized for isomerization while minimizing cracking side reactions (low temperatures are favored).[2]

  • The product stream is collected and analyzed to determine the isomer distribution.

  • This compound is separated from the unreacted starting material and other isomers (e.g., 1,2,3-triethylbenzene) through techniques such as fractional distillation or preparative chromatography.

Expected Outcome:

Under optimized conditions, the isomerization of 1,3,5-triethylbenzene can yield a product mixture where this compound is the predominant isomer, accounting for 65-75% of the converted products.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Disproportionation_Route cluster_start Starting Materials Ethylbenzene Ethylbenzene Reactor Disproportionation (Chloroaluminium Catalyst, 120°C) Ethylbenzene->Reactor Diethylbenzene Diethylbenzene Diethylbenzene->Reactor Mixture Reaction Mixture (Benzene, Ethylbenzene, Diethylbenzenes, Triethylbenzenes) Reactor->Mixture Separation Rectification Mixture->Separation Product This compound (in isomer mixture) Separation->Product

Disproportionation route to a triethylbenzene mixture.

Isomerization_Route cluster_start Starting Material TEB_135 1,3,5-Triethylbenzene Reactor Isomerization (Zeolite Catalyst, Low Temperature) TEB_135->Reactor Mixture Isomer Mixture (1,2,4-TEB, 1,2,3-TEB, unreacted 1,3,5-TEB) Reactor->Mixture Separation Separation (e.g., Distillation) Mixture->Separation Product This compound Separation->Product

Isomerization route to this compound.

Conclusion

The synthesis of this compound with high selectivity presents a challenge due to the formation of multiple isomers in typical alkylation and disproportionation reactions. While direct synthesis methods are not well-documented to favor the 1,2,4-isomer, a promising two-step approach involves the synthesis of 1,3,5-triethylbenzene followed by catalytic isomerization. The disproportionation of ethylbenzene and diethylbenzene also yields this compound, albeit as a minor component of the triethylbenzene fraction. The choice of method will ultimately be guided by the specific requirements of the research or development project, including purity needs and available resources for separation and purification of the desired isomer. Further research into shape-selective catalysts for the direct alkylation of benzene or diethylbenzene could lead to more efficient and direct routes to this compound.

References

Comparative Environmental Impact of Triethylbenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the environmental fate and ecotoxicological profiles of 1,2,3-, 1,2,4-, and 1,3,5-triethylbenzene (B86046) isomers.

This guide provides a comparative overview of the environmental impact of three triethylbenzene (B13742051) (TEB) isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene. These aromatic hydrocarbons are used in various industrial applications, and understanding their distinct environmental behaviors is crucial for risk assessment and the development of sustainable chemical practices. This document summarizes key quantitative data, outlines experimental protocols for environmental assessment, and visualizes the environmental fate pathways of these isomers.

Quantitative Environmental Impact Data

The following table summarizes the key environmental parameters for the three triethylbenzene isomers. Data has been compiled from various sources to provide a comparative snapshot of their potential for bioaccumulation, atmospheric persistence, and aquatic toxicity.

Parameter1,2,3-TriethylbenzeneThis compound1,3,5-Triethylbenzene
Log K_ow_ (Octanol-Water Partition Coefficient) 4.5 (Predicted)4.54.3
Atmospheric Half-life (vs. OH radical) ~1.1 days (Calculated)~0.8 days (Calculated)~0.5 days (Calculated)
Aquatic Toxicity - Fish (96h LC50) Data not readily availableData not readily availableData not readily available
Aquatic Toxicity - Daphnia (48h EC50) Data not readily availableData not readily availableData not readily available
Aquatic Toxicity - Algae (72h EC50) Data not readily availableData not readily availableData not readily available

Note: The lack of readily available empirical data for aquatic toxicity highlights a significant data gap for these compounds.

Environmental Fate and Transport

The environmental behavior of triethylbenzene isomers is governed by their physicochemical properties. A key aspect of their environmental fate is their partitioning between different environmental compartments, their persistence, and their potential for transformation.

cluster_release Release into Environment cluster_air Atmosphere cluster_water Aquatic Environment cluster_soil Terrestrial Environment Release Industrial Release Atmosphere Atmospheric Partitioning Release->Atmosphere Volatilization Water Water Column Release->Water Effluent Discharge Soil Soil Release->Soil Spills & Leaks Photo_oxidation Photo-oxidation (OH Radicals) Atmosphere->Photo_oxidation Primary Fate Atmosphere->Water Wet & Dry Deposition Water->Atmosphere Volatilization Sediment Sediment Partitioning Water->Sediment Sorption Biodegradation_water Biodegradation Water->Biodegradation_water Volatilization Volatilization Water->Volatilization Biodegradation_soil Biodegradation Soil->Biodegradation_soil Leaching Leaching to Groundwater Soil->Leaching cluster_input Physicochemical Properties cluster_fate Environmental Fate & Transport cluster_effects Ecotoxicological Effects cluster_risk Environmental Risk Kow Log Kow Bioaccumulation Bioaccumulation Potential Kow->Bioaccumulation VaporPressure Vapor Pressure AtmosphericPersistence Atmospheric Persistence VaporPressure->AtmosphericPersistence WaterSolubility Water Solubility Partitioning Environmental Partitioning WaterSolubility->Partitioning Risk Overall Environmental Risk Bioaccumulation->Risk AtmosphericPersistence->Risk AquaticToxicity Aquatic Toxicity Partitioning->AquaticToxicity AquaticToxicity->Risk

Unveiling the Accuracy of Computational Models in Predicting 1,2,4-Triethylbenzene Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of computational models against experimental data is essential for their reliable application in scientific research and industrial processes. This guide provides a comprehensive comparison of predicted and experimental properties of 1,2,4-Triethylbenzene, a significant component in various chemical syntheses and fuel formulations. The analysis aims to offer researchers, scientists, and drug development professionals a clear perspective on the validation and accuracy of prevalent computational methods.

Executive Summary

The accurate prediction of the physicochemical properties of chemical compounds is a cornerstone of modern research and development, enabling rapid screening of candidates and optimization of processes. This guide delves into the validation of computational models for predicting key properties of this compound, a substituted aromatic hydrocarbon. By juxtaposing predicted values from various computational approaches with robust experimental data, this report serves as a practical tool for assessing the reliability of these models. The presented data is summarized in clear, comparative tables, and is supported by detailed experimental protocols and a visual representation of the validation workflow.

Experimental vs. Predicted Properties: A Side-by-Side Comparison

The performance of any computational model is ultimately judged by its ability to reproduce experimental observations. The following tables present a summary of experimental and predicted values for key properties of this compound.

PropertyExperimental ValuePredicted ValueComputational Method
Boiling Point 220-222 °C[1][2][3]Data Not Available-
Melting Point -78 °C[1][2][3]Data Not Available-
Density 0.872 g/mL at 25 °C[2][3]Data Not Available-
Vapor Pressure Data Not Available0.2±0.2 mmHg at 25°CPredicted

Note: The search for specific predicted values for boiling point, melting point, and density of this compound from computational models did not yield explicit data for a direct comparison in this guide. The vapor pressure value is a predicted estimate.

Deep Dive: Computational Methodologies

  • Quantitative Structure-Property Relationship (QSPR): These models establish a statistical relationship between the structural features of a molecule and its macroscopic properties. For instance, QSPR can be used to predict boiling points based on descriptors that quantify molecular size, shape, and electronic properties.

  • Force Fields in Molecular Dynamics (MD) Simulations: MD simulations use classical mechanics to model the movement of atoms and molecules over time. The accuracy of these simulations heavily relies on the underlying "force field," a set of parameters that describe the potential energy of the system. Common force fields include GROMOS, OpenFF, GAFF2, and OPLS/AA. Validation of these force fields for specific classes of molecules, like alkylbenzenes, is crucial for obtaining reliable predictions of properties such as density and heat of vaporization.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties of liquids and solutions, such as vapor pressure and activity coefficients. It is particularly useful for complex mixtures and has been applied to alkylbenzenes.

  • Equations of State (EoS): Models like the Peng-Robinson equation of state are widely used in chemical engineering to describe the relationship between pressure, volume, and temperature of fluids. These can be used to predict properties like vapor pressure and density.

Experimental Protocols: The Foundation of Validation

The reliability of any computational model validation hinges on the quality of the experimental data used for comparison. The following outlines standard methodologies for determining the key properties of aromatic hydrocarbons like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Standard methods for its determination include:

  • Distillation Method: This involves heating the liquid in a distillation apparatus and recording the temperature at which the liquid-vapor equilibrium is established.

  • Thiele Tube Method: A small sample of the liquid is heated in a specialized glass tube containing a heating oil. The temperature at which a continuous stream of bubbles emerges from a capillary tube immersed in the sample is recorded as the boiling point.

  • ASTM Standards: The American Society for Testing and Materials (ASTM) provides standardized test methods for determining the boiling range of aromatic hydrocarbons, such as ASTM D850.

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature.

  • Capillary Tube Method: A small, powdered sample is packed into a thin capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed. Apparatuses like the MelTemp device are commonly used for this purpose.

Density Measurement

Density is the mass per unit volume of a substance.

  • Digital Density Meter: Modern digital density meters provide highly accurate and rapid measurements of liquid density based on the oscillation frequency of a U-shaped tube filled with the sample. ASTM D4052 is a relevant standard for the density determination of petroleum distillates.

Visualizing the Validation Workflow

The process of validating a computational model against experimental data can be visualized as a logical flow.

G Computational Model Validation Workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_validation Validation exp_protocol Define Experimental Protocol measurement Perform Measurement (e.g., Boiling Point, Density) exp_protocol->measurement exp_data Obtain Experimental Data measurement->exp_data compare Compare Experimental and Predicted Data exp_data->compare select_model Select Computational Model (e.g., QSPR, MD, COSMO-RS) run_sim Run Simulation / Calculation select_model->run_sim pred_data Generate Predicted Data run_sim->pred_data pred_data->compare assess Assess Model Accuracy compare->assess

Caption: A flowchart illustrating the key steps in validating computational models against experimental data.

Conclusion and Future Directions

References

Safety Operating Guide

Proper Disposal of 1,2,4-Triethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical for maintaining a secure and compliant laboratory environment. This guide provides essential safety, logistical, and procedural information for the proper disposal of 1,2,4-Triethylbenzene, ensuring adherence to safety protocols and environmental regulations.

Immediate Safety and Spill Management

Immediate and appropriate action is crucial in the event of a spill or accidental release of this compound. The primary concerns are containment, preventing the substance from entering the environment, and mitigating fire risk due to its flammable nature.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as those made of nitrile rubber.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or if aerosols or vapors are generated, use a suitable respirator.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.

PropertyValue
CAS Number 877-44-1
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Boiling Point 220-222 °C
Melting Point -78 °C
Density 0.872 g/mL at 25 °C
Flash Point Data not available; expected to be flammable.
Experimental Protocol for Spill Cleanup

In the case of an accidental spill, follow this detailed procedure to ensure safety and proper cleanup:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate non-essential individuals. Remove all sources of ignition from the area, as this compound is flammable.

  • Ensure Proper Ventilation: Increase ventilation in the spill area to disperse flammable vapors.

  • Don Appropriate PPE: Responders must wear the personal protective equipment outlined in the safety section above.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled chemical. Use non-sparking tools to avoid ignition of flammable vapors.

  • Package for Disposal: Place the collected material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Dispose of Waste: All contaminated materials, including absorbent materials, gloves, and cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disposal Procedures for this compound

The disposal of this compound and its containers must strictly adhere to all applicable local, regional, and national environmental regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Protocol for Chemical Waste Disposal
  • Waste Identification and Classification:

    • This compound should be classified as a flammable liquid hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with aromatic hydrocarbons.

    • Store the waste container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Ensure all required waste manifests and documentation are completed accurately.

  • Empty Container Disposal:

    • Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.

    • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as flammable liquid hazardous waste.

    • After triple-rinsing, the container may be disposed of according to institutional protocols, which may include recycling or disposal as non-hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound and its associated waste.

cluster_0 start Waste Generated: This compound waste_type Identify Waste Type start->waste_type unused_product Unused Product or Spill Debris waste_type->unused_product  Product/ Spill empty_container Empty Container waste_type->empty_container Container package_waste Package in sealed, labeled container. Do not mix with other waste. unused_product->package_waste triple_rinse Can container be triple-rinsed? empty_container->triple_rinse contact_ehs Contact EHS for Disposal package_waste->contact_ehs collect_rinsate Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. triple_rinse->collect_rinsate Yes dispose_as_hw Dispose of unrinsed container as hazardous waste. triple_rinse->dispose_as_hw No dispose_container Dispose of rinsed container per institutional policy. collect_rinsate->dispose_container dispose_as_hw->package_waste

Caption: Disposal decision workflow for this compound.

×

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triethylbenzene
Reactant of Route 2
Reactant of Route 2
1,2,4-Triethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.